VU714 oxalate
描述
属性
IUPAC Name |
7-[(4-benzylpiperidin-1-yl)methyl]-5-chloroquinolin-8-ol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O.C2H2O4/c23-20-14-18(22(26)21-19(20)7-4-10-24-21)15-25-11-8-17(9-12-25)13-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,10,14,17,26H,8-9,11-13,15H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZAYQSTIYGYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of VU714 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU714 oxalate (B1200264) has emerged as a critical pharmacological tool for the interrogation of the inwardly rectifying potassium (Kir) channel, Kir7.1. This technical guide provides an in-depth exploration of the mechanism of action of VU714 oxalate, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function. By inhibiting Kir7.1, a channel pivotal in maintaining cellular membrane potential and regulating ion homeostasis in various tissues, this compound offers a unique avenue for investigating the physiological and pathophysiological roles of this channel. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the associated signaling pathways to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: Pore Blockade of the Kir7.1 Channel
This compound functions as a potent and selective inhibitor of the Kir7.1 potassium channel.[1] Its primary mechanism of action is the direct blockade of the channel's ion conduction pore, thereby preventing the influx of potassium ions into the cell. This action disrupts the normal physiological function of Kir7.1 in setting the resting membrane potential and regulating cellular excitability.
Site-directed mutagenesis studies have been instrumental in identifying the specific molecular determinants for VU714's inhibitory activity. These experiments have revealed that two amino acid residues within the pore-lining region of the Kir7.1 channel, glutamate 149 (E149) and alanine 150 (A150) , are essential for the binding and efficacy of VU714.[2] Mutation of these residues significantly diminishes the inhibitory effect of the compound, confirming their role as a critical part of the VU714 binding site. This intracellular blockade mechanism classifies VU714 as a pore blocker.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays, primarily thallium flux assays. The following table summarizes the key inhibitory concentrations (IC50) of VU714 against Kir7.1 and other members of the Kir channel family, highlighting its selectivity.
| Channel Subtype | IC50 (µM) | Assay Type | Reference |
| Kir7.1 | 5.6 | Tl+ flux assay | [1] |
| Kir4.1 | 13 | Tl+ flux assay | [1] |
| Kir1.1 | 16 | Tl+ flux assay | [1] |
| Kir6.2/SUR1 | 30 | Tl+ flux assay | [1] |
| Kir2.1 | > 30 | Tl+ flux assay | [1] |
| Kir2.2 | > 30 | Tl+ flux assay | [1] |
| Kir2.3 | > 30 | Tl+ flux assay | [1] |
| Kir3.1/3.2 | > 30 | Tl+ flux assay | [1] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specialized experimental techniques. Below are detailed methodologies for the key experiments cited.
Thallium Flux Assay for Kir7.1 Inhibition
This assay is a high-throughput method to measure the activity of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open potassium channels and that their intracellular accumulation can be detected by a Tl+-sensitive fluorescent dye.
Objective: To determine the concentration-dependent inhibition of Kir7.1 by this compound.
Materials:
-
HEK293 cells stably expressing human Kir7.1.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM or FluxOR™).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Stimulus Buffer (Assay Buffer containing a final concentration of 2 mM Tl2SO4 and 5 mM K2SO4).
-
This compound stock solution in DMSO.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescent plate reader with kinetic read capabilities and automated liquid handling.
Procedure:
-
Cell Plating: Seed HEK293-Kir7.1 cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution containing the thallium-sensitive dye (e.g., 1 µM FluoZin-2 AM) and 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with 40 µL of Assay Buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 20 µL of the desired concentration of this compound or vehicle (DMSO) control to the respective wells.
-
Incubate for 20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Place the plate in a fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-30 seconds.
-
Using the plate reader's liquid handler, add 10 µL of Stimulus Buffer to each well to initiate thallium influx.
-
Immediately begin kinetic fluorescence measurements (e.g., one reading per second) for 2-3 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus Kir7.1 activity.
-
Calculate the initial rate of fluorescence increase (slope) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a maximal inhibition control (0% activity).
-
Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Site-Directed Mutagenesis of Kir7.1
This technique is used to introduce specific amino acid changes in the Kir7.1 protein to identify residues crucial for VU714 binding.
Objective: To mutate specific residues (e.g., E149 and A150) in the pore region of Kir7.1 and assess the effect on this compound inhibition.
Materials:
-
Plasmid DNA containing the wild-type human Kir7.1 cDNA.
-
Custom-designed mutagenic primers containing the desired nucleotide changes for E149 and A150.
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation.
-
DNA sequencing reagents.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the Kir7.1 plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the desired mutation. A typical program includes an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Template Digestion:
-
Add DpnI enzyme directly to the amplification product. DpnI specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid DNA.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on a selective agar (B569324) medium and incubate overnight at 37°C.
-
-
Verification:
-
Isolate plasmid DNA from several resulting colonies.
-
Perform DNA sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
-
Functional Analysis:
-
Transfect the mutated Kir7.1 plasmid into a suitable cell line (e.g., HEK293).
-
Perform the Thallium Flux Assay or electrophysiology experiments as described above to determine the IC50 of this compound for the mutant channel and compare it to the wild-type channel.
-
Signaling Pathways and Experimental Workflows
The inhibition of Kir7.1 by this compound has significant implications for cellular signaling, particularly in tissues where Kir7.1 is highly expressed, such as the brain, eye, and uterus. Kir7.1 is a key regulator of melanocortin signaling.
Kir7.1 Inhibition and its Impact on Cellular Excitability
The following diagram illustrates the fundamental mechanism of this compound at the cellular level.
Caption: this compound blocks the Kir7.1 channel pore, leading to membrane depolarization.
Experimental Workflow for Characterizing this compound
This diagram outlines the logical flow of experiments to characterize a novel Kir7.1 inhibitor like this compound.
Caption: A typical experimental workflow for the discovery and characterization of a Kir7.1 inhibitor.
Putative Signaling Pathway: Kir7.1 Inhibition and Melanocortin Receptor Modulation
Kir7.1 is implicated in the signaling of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR). Inhibition of Kir7.1 by VU714 is expected to depolarize the cell membrane, which can modulate the activity of MC4R and its downstream signaling cascades.
Caption: Proposed signaling pathway illustrating the interplay between Kir7.1 and MC4R.
References
An In-depth Technical Guide to VU714 Oxalate: A Kir7.1 Channel Inhibitor
Disclaimer: Initial intelligence suggested VU714 oxalate (B1200264) as a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor. However, extensive investigation of scientific literature and chemical databases reveals that VU714 oxalate is unequivocally a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This guide will focus on its established mechanism of action as a Kir7.1 inhibitor.
Executive Summary
This compound is a novel small molecule inhibitor of the Kir7.1 potassium channel, an ion channel implicated in a variety of physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound and its close, more potent analog, ML418. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in the field of ion channel pharmacology.
Chemical and Physical Properties
This compound is the oxalate salt of the active parent compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [2] |
| CAS Number | 474625-52-0 | [2] |
| Molecular Formula | C24H25ClN2O5 | [2] |
| Molecular Weight | 456.92 g/mol | [2] |
Discovery and Development
VU714 was identified through a fluorescence-based high-throughput screen for inhibitors of the Kir7.1 channel.[1] This initial hit compound demonstrated potent inhibition of the channel and served as a scaffold for further medicinal chemistry efforts. These efforts led to the development of ML418, a structurally related analog with sub-micromolar activity and enhanced selectivity for Kir7.1 over other Kir channel subtypes.[3][4]
Mechanism of Action
This compound acts as a pore blocker of the Kir7.1 channel.[1] Site-directed mutagenesis studies have revealed that its activity is dependent on interactions with specific amino acid residues lining the transmembrane pore of the channel, namely Glutamate 149 and Alanine 150.[1][3] By physically occluding the pore, VU714 prevents the flow of potassium ions through the channel, thereby altering the membrane potential and excitability of cells expressing Kir7.1.
Quantitative Data
The inhibitory potency of VU714 and its analog ML418 against Kir7.1 and other Kir channels has been quantified using thallium flux assays and electrophysiology.
Table 1: Inhibitory Potency (IC50) of VU714 and ML418 on Kir Channels
| Compound | Kir7.1 | Kir1.1 | Kir2.1 | Kir2.2 | Kir2.3 | Kir3.1/3.2 | Kir4.1 | Kir6.2/SUR1 | Assay Method | Reference |
| VU714 | 1.5 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | Electrophysiology | [5] |
| ML418 | 310 nM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | > 30 µM | 310 nM | Electrophysiology | [3][4] |
Experimental Protocols
Synthesis of ML418 (a close analog of VU714)
A detailed synthesis protocol for ML418, which is structurally similar to VU714, is provided in the supplementary information of the primary discovery publication.[1] A key step in the synthesis involves the reaction of 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) with a substituted piperidine (B6355638) derivative.[1]
Thallium Flux Assay for Kir7.1 Inhibition
This high-throughput assay is used to screen for and characterize inhibitors of Kir7.1. The assay indirectly measures channel activity by detecting the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the channel.
-
Cell Line: HEK-293 cells stably expressing a mutant of Kir7.1 (M125R) to enhance thallium flux.[5]
-
Reagents:
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Thallium Sulfate (B86663) solution.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
Plate Kir7.1-expressing cells in a 384-well plate and incubate overnight.
-
Load cells with a thallium-sensitive fluorescent dye.
-
Pre-incubate cells with test compounds or vehicle control.
-
Add a stimulus solution containing thallium sulfate to initiate ion flux.
-
Measure the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of thallium influx and determine the IC50 value for each compound.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel.
-
Cell Line: HEK-293 cells transiently or stably expressing Kir7.1.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a single cell expressing Kir7.1.
-
Hold the cell at a specific membrane potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit Kir7.1 currents.
-
Perfuse the cell with the external solution containing various concentrations of the test compound (e.g., this compound).
-
Record the inhibition of the Kir7.1 current at each compound concentration.
-
Construct a concentration-response curve and determine the IC50 value.
-
Visualizations
Kir7.1 Signaling Pathway in Melanocortin Neurons
The following diagram illustrates the role of Kir7.1 in the signaling pathway of melanocortin-4 receptor (MC4R) in hypothalamic neurons.
Caption: Kir7.1 signaling in melanocortin neurons.
Experimental Workflow for Kir7.1 Inhibitor Characterization
The following diagram outlines the typical workflow for the discovery and characterization of Kir7.1 inhibitors like this compound.
Caption: Workflow for Kir7.1 inhibitor discovery.
In Vivo Studies and Pharmacokinetics
While specific in vivo efficacy data for this compound is limited in the public domain, pharmacokinetic studies have been conducted on its more potent analog, ML418. Following intraperitoneal administration of 30 mg/kg in mice, ML418 exhibited a maximum plasma concentration (Cmax) of 0.20 µM and a time to maximum concentration (Tmax) of 3 hours.[3][4] Notably, ML418 demonstrated favorable central nervous system distribution with a mouse brain-to-plasma ratio (Kp) of 10.9, suggesting its potential for targeting Kir7.1 in the brain.[3][4]
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir7.1 potassium channel. Its discovery has paved the way for the development of more potent and selective inhibitors like ML418, which are instrumental in elucidating the function of Kir7.1 in various tissues. This technical guide provides a comprehensive resource for researchers, summarizing the key characteristics of this compound and providing detailed methodologies for its study. Further research into the in vivo efficacy of this compound and its analogs will be crucial in determining their therapeutic potential.
References
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kir7.1 Channel: Function, Regulation, and Inhibition by VU714 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The inwardly rectifying potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and potassium homeostasis in various specialized tissues.[1] Structurally and functionally distinct from other Kir family members, Kir7.1 plays a pivotal role in the retinal pigment epithelium (RPE), central nervous system, and uterus.[2][3] Dysfunctional Kir7.1 channels, resulting from genetic mutations, are linked to severe hereditary eye diseases such as Snowflake Vitreoretinal Degeneration and Leber Congenital Amaurosis.[4][5][6] This technical guide provides an in-depth overview of the Kir7.1 channel's structure, physiological function, and regulatory mechanisms. Furthermore, it details the properties of VU714 oxalate (B1200264), a key small-molecule inhibitor used in the pharmacological investigation of Kir7.1. This document summarizes quantitative data, outlines core experimental methodologies for studying the channel, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for the scientific community.
The Kir7.1 Potassium Channel: A Unique Inward Rectifier
Structure and Molecular Identity
The Kir7.1 channel is a member of the inwardly rectifying potassium channel family, which is characterized by the preferential flow of K+ ions into the cell.[5][7] Like other Kir channels, Kir7.1 assembles as a tetramer, with each monomer consisting of two transmembrane domains connected by a pore-forming loop that contains the K+ selectivity filter.[4][6][8]
However, Kir7.1 possesses several unique structural and functional characteristics:
-
Low Homology: It is the most divergent member of the Kir family, sharing less than 37% protein identity with other subunits.[8][9]
-
Unusual Pore Region: It features a methionine residue (M125) in its pore region, whereas other Kir channels typically have an arginine. This substitution contributes to its distinct permeation properties.[9]
-
Weak Voltage Dependence: It exhibits a very shallow dependence on the external potassium concentration, a stark contrast to other Kir channels.[8][9]
-
PIP2 Dependence: The opening and gating of the Kir7.1 channel are critically dependent on its interaction with phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane.[4][8]
Recent advancements in cryo-electron microscopy (cryo-EM) have provided the first high-resolution structures of the human Kir7.1 channel, offering unprecedented insight into its gating mechanisms and the structural basis for its blockade by small molecules.[5][10]
Physiological Function and Tissue Distribution
Kir7.1 is expressed in various epithelial tissues where it is essential for K+ transport and the regulation of membrane potential.[3]
-
Retinal Pigment Epithelium (RPE): Kir7.1 is highly expressed on the apical membrane of RPE cells.[4] Here, it plays an indispensable role in maintaining K+ homeostasis in the subretinal space, which is crucial for photoreceptor health and function. It supports the activity of the Na+/K+ pump and regulates fluid transport across the RPE.[4][6]
-
Brain: The channel is found in the choroid plexus, where it contributes to transepithelial K+ transport, and in specific hypothalamic neurons.[3][9] In the hypothalamus, Kir7.1 interacts with the melanocortin-4 receptor (MC4R) and is implicated in the control of energy homeostasis.[5][8]
-
Uterus: Kir7.1 is a key regulator of uterine muscle contractility and excitability throughout pregnancy.[2]
-
Other Tissues: High levels of Kir7.1 transcripts have also been detected in the kidney, lung, and intestine, suggesting a role in electrolyte balance in these organs.[3][7][9][11]
Regulation of Channel Activity
The activity of Kir7.1 is tightly controlled by intracellular signaling molecules. The primary regulatory mechanism is its interaction with PIP2. Specific positively charged residues in the channel's C-terminus form a binding site for the negatively charged PIP2.[4] Binding of PIP2 is required to open the channel.
This dependency makes Kir7.1 susceptible to regulation by signaling pathways that modulate PIP2 levels. For example, the activation of Gq-coupled G-protein coupled receptors (GPCRs), such as the oxytocin (B344502) receptor in the RPE, can lead to the activation of Phospholipase C (PLC).[3] PLC hydrolyzes PIP2, thereby reducing its concentration in the membrane and causing the inhibition (closure) of the Kir7.1 channel.[3]
Kir7.1 Channelopathies
Mutations in the KCNJ13 gene that result in a loss of Kir7.1 function are the underlying cause of specific hereditary retinal diseases.[1] These conditions, collectively known as channelopathies, include:
-
Snowflake Vitreoretinal Degeneration (SVD): A rare, progressive eye disorder characterized by abnormalities in the retina and vitreous.[4]
-
Leber Congenital Amaurosis (LCA): A severe form of inherited retinal degeneration that leads to significant vision loss from early childhood.[4][6]
A frequently studied mutation is R162W, located within the critical PIP2 binding site.[4] This mutation disrupts the channel's interaction with PIP2, preventing proper gating and leading to a loss of function, which in turn disrupts K+ homeostasis in the retina and causes disease.[3][4][5]
VU714 Oxalate: A Pharmacological Probe for Kir7.1
This compound is a novel and potent small-molecule inhibitor of the Kir7.1 channel.[2][12] It serves as a valuable research tool for studying the channel's physiological roles and its involvement in disease.
Chemical Properties and Data
The key chemical and physical properties of this compound are summarized below.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 474625-52-0[2][12] |
| Molecular Formula | C₂₄H₂₅ClN₂O₅[2] |
| Molecular Weight | 456.92 g/mol [2][13] |
| Mechanism of Action | Kir7.1 channel inhibitor[14] |
Potency and Selectivity Profile
This compound is a potent inhibitor of Kir7.1, though it displays some activity against other Kir channels at higher concentrations. Its primary utility is in laboratory settings for research purposes only.[2] The inhibitory potency (IC50) was determined using thallium (Tl+) flux assays.[12]
| Channel Target | IC50 (µM) |
| Kir7.1 | 5.6 [12] |
| Kir4.1 | 13[12] |
| Kir1.1 | 16[12] |
| Kir6.2/SUR1 | 30[12] |
| Kir2.x, Kir3.x | >30 (low activity)[12] |
Key Experimental Methodologies
The study of Kir7.1 function and its modulation by compounds like this compound relies on a suite of specialized biophysical and molecular techniques.
Electrophysiology: Whole-Cell Patch-Clamp
This is the gold-standard technique for directly measuring the ion flow through channels in the cell membrane. It provides high-resolution data on channel kinetics, conductance, and response to pharmacological agents.
Conceptual Protocol:
-
Cell Preparation: Culture cells heterologously expressing Kir7.1 (e.g., HEK293 or CHO cells) or use primary cells endogenously expressing the channel.
-
Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm and fill it with an intracellular-like solution.
-
Seal Formation: Maneuver the micropipette onto the surface of a single cell to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.
-
Voltage Clamp: Clamp the cell membrane at a specific voltage (e.g., -100 mV) and record the resulting current.
-
Data Acquisition: Apply a series of voltage steps to characterize the channel's current-voltage relationship.
-
Pharmacology: Perfuse the cell with an extracellular solution containing this compound at various concentrations to determine its inhibitory effect on the Kir7.1 current.
Ion Flux Assays: Thallium Flux
These are higher-throughput methods used to screen for and characterize channel modulators. They measure the influx of a surrogate ion, such as thallium (Tl+), which can pass through K+ channels and is detected by a fluorescent dye.
Conceptual Protocol:
-
Cell Plating: Plate cells expressing Kir7.1 in a multi-well plate (e.g., 384-well).
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent indicator dye.
-
Compound Addition: Add this compound or other test compounds to the wells and incubate.
-
Assay Initiation: Use an automated liquid handler to add a stimulus buffer containing Tl+.
-
Fluorescence Reading: Measure the change in fluorescence over time using a plate reader. Tl+ influx through open Kir7.1 channels quenches the dye's fluorescence.
-
Data Analysis: Calculate the rate of fluorescence change to determine the level of channel activity. Plot a dose-response curve to calculate the IC50 of the inhibitor.
Structural Analysis: Cryo-Electron Microscopy (Cryo-EM)
This powerful technique is used to determine the high-resolution, three-dimensional structure of proteins like Kir7.1.
Conceptual Workflow:
-
Protein Expression and Purification: Overexpress the human Kir7.1 protein and purify it while maintaining its structural integrity using detergents.
-
Sample Preparation: Apply the purified protein sample to an EM grid and plunge-freeze it in liquid ethane (B1197151) to create a vitrified ice layer.
-
Data Collection: Image the frozen sample in a transmission electron microscope, collecting thousands of movies of the randomly oriented protein particles.
-
Image Processing: Correct for beam-induced motion and average the frames of each movie. Select individual particle images from the micrographs.
-
3D Reconstruction: Classify the 2D particle images and reconstruct them into a 3D density map of the channel.
-
Model Building: Build an atomic model of the Kir7.1 channel into the 3D map to visualize its structure in atomic detail.
Visualizing Kir7.1 Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental systems.
Caption: GPCR-mediated inhibition of the Kir7.1 channel via PIP2 depletion.
Caption: Experimental workflow for a thallium flux assay to assess Kir7.1 inhibition.
Caption: Logical pathway from KCNJ13 gene mutation to retinal channelopathy.
References
- 1. Disease Associated Mutations in KIR Proteins Linked to Aberrant Inward Rectifier Channel Trafficking [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. What are Kir7.1 modulators and how do they work? [synapse.patsnap.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Structure of the Ion Channel Kir7.1 and Implications for its Function in Normal and Pathophysiologic States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Target Specificity and Selectivity Profile of VU714 Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target specificity and selectivity profile of VU714 oxalate (B1200264), a known inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. The information presented herein is intended to support research and drug development efforts targeting this ion channel.
Target Profile of VU714 Oxalate
This compound has been identified as an inhibitor of the Kir7.1 potassium channel, a key regulator of cellular membrane potential and ion homeostasis in various tissues.[1][2][3] The primary target of this compound is the Kir7.1 channel, with an IC50 of 5.6 µM as determined by thallium (Tl+) flux assays.[4]
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound against Kir7.1 and its selectivity over other Kir channel subtypes are summarized in the table below. This data is crucial for assessing the compound's specificity and potential for off-target effects.
| Target | IC50 (µM) | Assay Type | Reference |
| Kir7.1 | 5.6 | Tl+ Flux Assay | [4] |
| Kir4.1 | 13 | Tl+ Flux Assay | [4] |
| Kir1.1 (ROMK) | 16 | Tl+ Flux Assay | [4] |
| Kir6.2/SUR1 | 30 | Tl+ Flux Assay | [4] |
| Kir2.1, 2.2, 2.3 | > 30 | Tl+ Flux Assay | [4] |
| Kir3.1/3.2 | > 30 | Tl+ Flux Assay | [4] |
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity and selectivity of this compound.
Thallium (Tl+) Flux Assay for Kir Channel Inhibition
This high-throughput screening assay is a common method for measuring the activity of potassium channels. It relies on the principle that Tl+ ions can pass through open K+ channels and be detected by a Tl+-sensitive fluorescent dye inside the cells. A decrease in the fluorescent signal in the presence of an inhibitor indicates channel blockade.
Cell Culture and Plating:
-
T-REx-HEK293 cells stably expressing the human Kir channel of interest are cultured in DMEM supplemented with 10% dialyzed FBS, penicillin/streptomycin, and appropriate selection antibiotics (e.g., blasticidin S, hygromycin).[5]
-
For the assay, cells are plated in 384-well clear-bottom, black-walled plates at a density of approximately 20,000 cells per well.[5]
-
If using an inducible expression system, channel expression is induced by adding tetracycline (B611298) (e.g., 1 µg/mL) to the culture medium and incubating overnight.[5]
Dye Loading:
-
The cell culture medium is removed.
-
Cells are incubated with a Tl+-sensitive fluorescent dye, such as FluoZin-2 AM (2 µM), and a surfactant like Pluronic F-127 (0.04%) in Assay Buffer for 60 minutes at room temperature, protected from light.[5]
-
After incubation, the cells are washed to remove excess dye.[5]
Compound Incubation and Thallium Flux Measurement:
-
Test compounds, including this compound, are added to the wells at various concentrations.
-
The plates are incubated for a defined period (e.g., 20 minutes) at room temperature.[5]
-
Baseline fluorescence is measured using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).[5]
-
A stimulus buffer containing thallium sulfate (B86663) is added to initiate the influx of Tl+ through open channels.[5]
-
The fluorescence intensity is measured kinetically to determine the rate of Tl+ influx.[5]
Data Analysis: The rate of Tl+ flux is calculated from the slope of the fluorescence signal over time. The percent inhibition is determined by comparing the flux rate in compound-treated wells to that of vehicle-treated (control) wells. IC50 values are then calculated by plotting the percent inhibition against the compound concentration.[5]
Tl+ Flux Assay Workflow
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems, such as the IonWorks Quattro, provide a higher throughput method for electrophysiological characterization of ion channel inhibitors compared to traditional manual patch-clamp.[6][7]
Cell Preparation:
-
CHO or HEK293 cells stably expressing the Kir channel of interest are used.
-
Cells are cultured to an optimal density and harvested for the experiment.
Electrophysiological Recording:
-
The automated system performs whole-cell patch-clamp recordings.
-
A voltage protocol is applied to the cells to elicit Kir channel currents. For example, voltage steps can be applied from a holding potential to a range of potentials (e.g., -150 mV to 0 mV).[7]
-
The resulting currents are recorded.
Compound Application and Data Analysis:
-
This compound or other test compounds are applied to the cells.
-
The effect of the compound on the Kir channel current is measured.
-
The inhibition of the current at different compound concentrations is used to determine the IC50 value.
Automated Electrophysiology Workflow
Signaling Pathways Involving Kir7.1
Kir7.1 plays a critical role in maintaining cellular function in various tissues, including the retinal pigment epithelium (RPE) and the hypothalamus.
Role of Kir7.1 in the Retinal Pigment Epithelium (RPE)
In the RPE, Kir7.1 is located on the apical membrane and is essential for maintaining K+ homeostasis in the subretinal space.[8][9] It functions in concert with the Na+/K+-ATPase to regulate ion and fluid transport.[9] The activity of Kir7.1 in the RPE is also regulated by intracellular factors such as phosphatidylinositol 4,5-bisphosphate (PIP2).[10]
Kir7.1 Function in RPE
Regulation of Kir7.1 by the Melanocortin-4 Receptor (MC4R)
In hypothalamic neurons, Kir7.1 is functionally coupled to the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) involved in energy homeostasis.[11][12][13][14] The regulation of Kir7.1 by MC4R can occur through a G protein-independent mechanism.[11][12]
-
α-Melanocyte-stimulating hormone (α-MSH) , an MC4R agonist, leads to the closure of Kir7.1, resulting in neuronal depolarization.[12]
-
Agouti-related protein (AgRP) , an MC4R inverse agonist, promotes the opening of Kir7.1, leading to hyperpolarization.[12]
This modulation of Kir7.1 activity by MC4R signaling plays a role in regulating neuronal excitability and, consequently, food intake and energy balance.[13][14]
MC4R-Kir7.1 Signaling Pathway
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the Kir7.1 channel. Its inhibitory activity and selectivity profile, as determined by the experimental protocols outlined in this guide, provide a solid foundation for its use in in vitro and in vivo studies. The elucidation of Kir7.1's involvement in critical signaling pathways, such as those in the RPE and hypothalamus, highlights its potential as a therapeutic target for a range of disorders. Further research utilizing specific and potent inhibitors like this compound will be instrumental in advancing our understanding of Kir7.1 biology and its therapeutic potential.
References
- 1. amsbio.com [amsbio.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. indicalab.com [indicalab.com]
- 12. G-protein independent coupling of the MC4R to Kir 7.1 in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Melanocortin-4 Receptor Signaling Partner Kir7.1 in Energy Homeostasis [ir.vanderbilt.edu]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Chemical Properties and Structure of VU714 Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of VU714 oxalate (B1200264), a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting Kir7.1.
Chemical Properties and Structure
VU714 oxalate is the oxalate salt of the parent compound 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol. The introduction of the oxalate salt improves the compound's solubility and stability for research applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [1] |
| Synonyms | VU-714 Oxalate, VU 714 Oxalate | [1] |
| CAS Number | 474625-52-0 | [1] |
| Molecular Formula | C₂₄H₂₅ClN₂O₅ | [1] |
| Molecular Weight | 456.92 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the Kir7.1 potassium channel, a member of the inwardly rectifying potassium channel family.[2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including electrolyte homeostasis in the eye and melanocortin signaling in the brain.[1]
The inhibitory activity of this compound is concentration-dependent. Its potency and selectivity against various Kir channels have been determined using thallium flux assays.
Table 2: Inhibitory Activity of this compound against Kir Channels
| Channel | IC₅₀ (µM) | Reference(s) |
| Kir7.1 | 5.6 | [2] |
| Kir4.1 | 13 | [2] |
| Kir1.1 | 16 | [2] |
| Kir6.2/SUR1 | 30 | [2] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30 | [2] |
The mechanism of action of VU714 involves the blockade of the Kir7.1 channel pore, thereby preventing the influx of potassium ions and leading to depolarization of the cell membrane. This modulation of ion flow can impact various downstream signaling pathways.
Role in Retinal Pigment Epithelium Homeostasis
In the retinal pigment epithelium (RPE), Kir7.1 channels play a critical role in maintaining the ionic homeostasis of the subretinal space.[4] They contribute to the light-evoked responses of the RPE and are essential for photoreceptor health.[5][6] Inhibition of Kir7.1 by compounds like VU714 can disrupt this delicate balance, providing a tool to study the pathophysiology of retinal diseases linked to Kir7.1 dysfunction.[4][7]
Involvement in Melanocortin Signaling
The melanocortin system is involved in regulating energy homeostasis, and Kir7.1 has been identified as a downstream effector of melanocortin receptor signaling in certain neurons.[1] The melanocortin 1 receptor (MC1R) is a G-protein coupled receptor that, upon activation by agonists like α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade.[8][9][10] While the direct interaction is still under investigation, inhibition of Kir7.1 by this compound can be used to probe the functional consequences of this pathway.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducible research. While a specific, publicly available synthesis protocol for this compound is not detailed in the literature, a general representative procedure can be outlined based on the synthesis of similar quinoline (B57606) derivatives and standard salt formation techniques.[1][11][12] Biological assays are based on established methods for studying Kir channel inhibitors.[13][14][15]
Representative Synthesis of this compound
The synthesis of this compound can be conceptualized in two main stages: the synthesis of the free base, 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol, followed by its conversion to the oxalate salt.
Step 1: Synthesis of 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol (Free Base)
A plausible route involves a Mannich-type reaction or a related C-C bond-forming reaction to introduce the benzylpiperidine methyl group at the 7-position of 5-chloro-8-hydroxyquinoline.
-
Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol (B145695) or dioxane), add 4-benzylpiperidine and an appropriate formaldehyde (B43269) equivalent (e.g., paraformaldehyde).
-
Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure free base.
Step 2: Formation of the Oxalate Salt
-
Dissolution: Dissolve the purified free base in a suitable solvent, such as ethanol or a mixture of dichloromethane (B109758) and methanol.
-
Acid Addition: To this solution, add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.
-
Precipitation and Isolation: The oxalate salt will typically precipitate out of the solution. The mixture may be cooled to enhance precipitation. The solid is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Electrophysiological Assay for Kir7.1 Inhibition
Whole-cell patch-clamp electrophysiology is a standard method to characterize the inhibitory effects of compounds on ion channels.[13][14]
-
Cell Culture: Use a cell line stably expressing human Kir7.1 channels (e.g., HEK293 or CHO cells).
-
Recording Setup: Obtain whole-cell recordings using a patch-clamp amplifier and data acquisition system.
-
Solutions: Use an intracellular solution containing potassium as the primary cation and an extracellular solution with a physiological potassium concentration.
-
Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps or ramps to elicit Kir7.1 currents.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with the extracellular solution containing various concentrations of this compound.
-
Data Analysis: Measure the current inhibition at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the Kir7.1 channel. Its potency and selectivity make it suitable for in vitro studies aimed at understanding the function of Kir7.1 in various tissues and its involvement in disease states. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental methodologies to aid researchers in their investigations. Further research into the in vivo pharmacokinetics and pharmacodynamics of this compound is warranted to explore its full therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Kir7.1 channels localized at the root of apical processes in rat retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Regulation of Kir channels in bovine retinal pigment epithelial cells by phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The melanocortin 1 receptor and the UV response of human melanocytes--a shift in paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of constitutive and UVR-induced skin pigmentation by melanocortin 1 receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanocortins and the melanocortin 1 receptor, moving translationally towards melanoma prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 13. A High-Throughput Electrophysiology Assay Identifies Inhibitors of the Inwardly Rectifying Potassium Channel Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: VU714 Oxalate (CAS No. 474625-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is a potent small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1] With a CAS number of 474625-52-0, this compound serves as a critical tool for investigating the physiological and pathological roles of Kir7.1.[2] The Kir7.1 channel, encoded by the KCNJ13 gene, is expressed in various tissues, including the retinal pigment epithelium, choroid plexus, kidney, and specific neurons in the hypothalamus.[3][4] Its activity is crucial for maintaining cellular membrane potential, regulating ion homeostasis, and participating in cell signaling pathways.[4][5] Notably, Kir7.1 is implicated in melanocortin signaling, electrolyte balance in the eye, and uterine muscle contractility.[2] Dysregulation of Kir7.1 function has been associated with conditions such as snowflake vitreoretinal degeneration and Leber congenital amaurosis.[4] This guide provides a comprehensive overview of the technical data and experimental methodologies related to VU714 oxalate.
Chemical and Physical Properties
This compound is the oxalate salt of the active parent compound, 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol. The addition of oxalic acid improves the compound's solubility and stability for experimental use.
| Property | Value | Reference |
| CAS Number | 474625-52-0 | [2] |
| Molecular Formula | C24H25ClN2O5 | [2] |
| Molecular Weight | 456.92 g/mol | [2] |
| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [2] |
| Appearance | Solid | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6] |
Biological Activity and Quantitative Data
This compound is a selective inhibitor of the Kir7.1 channel. Its inhibitory activity has been quantified using thallium flux assays, a common method for measuring the activity of potassium channels. The following table summarizes the available quantitative data for this compound against various Kir channels.
| Target | Assay Type | IC50 (µM) | Reference |
| Kir7.1 | Thallium Flux Assay | 5.6 | [1] |
| Kir4.1 | Thallium Flux Assay | 13 | [1] |
| Kir1.1 | Thallium Flux Assay | 16 | [1] |
| Kir6.2/SUR1 | Thallium Flux Assay | 30 | [1] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | Thallium Flux Assay | > 30 | [1] |
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the Kir7.1 potassium channel. This channel plays a significant role in cellular excitability and ion transport. One of the key signaling pathways involving Kir7.1 is the melanocortin pathway in the hypothalamus, which is crucial for energy homeostasis.
Kir7.1 Regulation and Downstream Effects
The activity of the Kir7.1 channel is regulated by various factors, including intracellular pH and interaction with G-protein coupled receptors (GPCRs) like the oxytocin (B344502) receptor. Inhibition of Kir7.1 by this compound leads to a depolarization of the cell membrane, which can have significant downstream effects on cellular function.
Caption: Regulation of Kir7.1 and the effect of this compound inhibition.
Involvement in the Melanocortin Pathway
In the hypothalamus, Kir7.1 is physically and functionally coupled to the melanocortin-4 receptor (MC4R), a key regulator of appetite and energy expenditure. The activity of MC4R can modulate Kir7.1, and inhibition of Kir7.1 can mimic the effects of MC4R activation, leading to reduced food intake.
Caption: this compound's interaction with the MC4R-Kir7.1 signaling complex.
Experimental Protocols
Synthesis of 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate
A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the following key steps. The final conversion to the oxalate salt is a standard procedure.
References
- 1. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. What are Kir7.1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. This compound | TargetMol [targetmol.com]
VU714 Oxalate: A Technical Guide to its In Vitro Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1] Kir7.1 channels are crucial in regulating cellular excitability and potassium homeostasis in various tissues.[1] Their involvement in melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility highlights their potential as a therapeutic target.[1] This document provides a detailed overview of the available in vitro data on VU714 oxalate, focusing on its inhibitory potency, selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as an inhibitor of the Kir7.1 potassium channel.[2][3][4] Its mechanism involves blocking the channel pore, thereby impeding the flow of potassium ions.[5][6] Site-directed mutagenesis studies have identified glutamate (B1630785) 149 and alanine (B10760859) 150 as key amino acid residues within the channel pore that are essential for the binding and activity of VU714.[6]
Quantitative In Vitro Data
The inhibitory activity of this compound has been quantified using various experimental assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Potency of this compound against Kir7.1
| Assay Type | IC50 (µM) | Cell Line/System | Reference |
| Tl+ Flux Assay | 5.6 | --- | [2] |
| Whole-Cell Voltage Clamp | 1.5 | Kir7.1-M125R expressing cells | [5] |
Table 2: Selectivity Profile of this compound against other Kir Channels (determined by Tl+ Flux Assay)
| Kir Channel Subtype | IC50 (µM) | Reference |
| Kir4.1 | 13 | [2] |
| Kir1.1 | 16 | [2] |
| Kir6.2/SUR1 | 30 | [2] |
| Kir2.1 | > 30 | [2] |
| Kir2.2 | > 30 | [2] |
| Kir2.3 | > 30 | [2] |
| Kir3.1/3.2 | > 30 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are descriptions of the key experimental protocols used to characterize this compound.
Thallium (Tl+) Flux Assay
This high-throughput screening assay is used to measure the activity of potassium channels. It relies on the principle that Tl+ ions can permeate K+ channels and that a fluorescent dye (e.g., FluoZin-2) exhibits enhanced fluorescence upon binding to intracellular Tl+.
Methodology:
-
Cell Culture: Cells stably expressing the Kir channel of interest are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compound Incubation: Cells are incubated with varying concentrations of this compound.
-
Assay Initiation: A buffer containing Tl+ is added to the wells to initiate the influx of Tl+ through open channels.
-
Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader.
-
Data Analysis: The rate of Tl+ influx is proportional to the channel activity. IC50 values are calculated by fitting the concentration-response data to a logistical function.
Whole-Cell Voltage Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by controlling the membrane potential of a single cell and recording the resulting ionic currents.
Methodology:
-
Cell Preparation: Cells expressing the Kir channel of interest are prepared for electrophysiological recording.
-
Patch Pipette: A glass micropipette with a small tip diameter is filled with an appropriate intracellular solution and brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the cell's interior.
-
Voltage Protocol: The membrane potential is clamped at a series of holding potentials, and voltage steps are applied to elicit channel activity.
-
Current Recording: The resulting ionic currents flowing through the channels are recorded.
-
Compound Application: this compound is applied to the cell via the extracellular solution.
-
Data Analysis: The inhibition of the Kir channel current by this compound is measured at different concentrations to determine the IC50 value.[5]
Visualizing Experimental and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
VU714 Oxalate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU714 oxalate (B1200264) is a novel small molecule identified as a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] This channel is a key regulator of cellular excitability and potassium homeostasis in various tissues, including the central nervous system. This technical guide provides a comprehensive overview of VU714 oxalate, including its mechanism of action, key experimental data, and protocols for its use in neuroscience research. While initial explorations in neuroscience may have been confounded by similarly named compounds targeting muscarinic receptors, this document clarifies the primary action of this compound as a Kir7.1 inhibitor and details its potential as a tool for investigating the physiological and pathological roles of this channel.
Core Compound Details
| Property | Value | Source |
| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [1] |
| CAS Number | 474625-52-0 | [1][2] |
| Molecular Formula | C24H25ClN2O5 | [1] |
| Molecular Weight | 456.92 g/mol | [1] |
| Primary Target | Inwardly rectifying potassium (Kir) channel Kir7.1 | [1][2][3][4] |
Mechanism of Action: Kir7.1 Inhibition
This compound functions as a pore blocker of the Kir7.1 channel.[5] Kir7.1 channels are crucial for maintaining the resting membrane potential and regulating potassium flux across cell membranes in various tissues, including the brain.[1][5] By inhibiting Kir7.1, this compound can be used to study the downstream consequences of channel blockade, such as altered neuronal excitability and signaling.
The discovery of VU714 originated from a high-throughput screen, and it served as a foundational chemical scaffold for the development of more potent and selective Kir7.1 inhibitors like ML418.[5]
Quantitative Data
The following table summarizes the inhibitory potency of this compound against Kir7.1 and other related Kir channels.
| Target | Assay Type | IC50 (µM) | Source |
| Kir7.1 | Tl+ flux assay | 5.6 | [2] |
| Kir4.1 | Tl+ flux assay | 13 | [2] |
| Kir1.1 | Tl+ flux assay | 16 | [2] |
| Kir6.2/SUR1 | Tl+ flux assay | 30 | [2] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | Tl+ flux assay | >30 | [2] |
Signaling Pathway and Experimental Workflow
Kir7.1 Signaling Cascade
The following diagram illustrates the proposed mechanism of action of this compound on the Kir7.1 channel and its impact on cellular function.
Experimental Workflow for Assessing Kir7.1 Inhibition
This diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Experimental Protocols
Thallium (Tl+) Flux Assay for Kir7.1 Inhibition
This protocol is adapted from methods used for high-throughput screening of ion channel inhibitors.
-
Cell Culture: Culture HEK-293 cells stably expressing the target Kir channel (e.g., Kir7.1).
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Plate Preparation: Add the dye-loaded cells to a 384-well plate. Add the this compound dilutions to the appropriate wells.
-
Automated Fluorescence Reading: Use a fluorescence plate reader to measure the baseline fluorescence.
-
Thallium Addition: Add a stimulus buffer containing thallium sulfate (B86663) to all wells.
-
Kinetic Read: Immediately begin kinetic fluorescence readings to measure the rate of thallium influx.
-
Data Analysis: Calculate the initial rate of fluorescence change. Plot the rate of thallium flux as a function of this compound concentration and fit the data to a four-parameter logistical equation to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on Kir7.1 currents.
-
Cell Preparation: Use cells expressing Kir7.1. For acutely dissociated neurons or brain slices, follow established protocols for the specific cell type.
-
Recording Solutions:
-
Internal Solution (pipette): Contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
-
External Solution (bath): Contains (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. Different potassium concentrations can be used to assess inward rectification.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +40 mV in 20 mV increments) to elicit Kir7.1 currents.
-
Perfuse the bath with the external solution containing a known concentration of this compound.
-
Repeat the voltage-step protocol to measure the effect of the compound on the current-voltage relationship.
-
-
Data Analysis: Measure the current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of current inhibition at each concentration to determine the dose-response relationship and IC50.
Applications in Neuroscience Research
Given the role of Kir7.1 in regulating neuronal excitability, this compound can be a valuable tool for investigating:
-
The contribution of Kir7.1 to the resting membrane potential of specific neuronal populations.
-
The role of Kir7.1 in potassium homeostasis in the brain.[5]
-
The involvement of Kir7.1 in pathological conditions such as epilepsy, where potassium buffering is dysregulated.
-
The function of Kir7.1 in melanocortin signaling pathways within the brain.[1][5]
Conclusion
This compound is a selective inhibitor of the Kir7.1 potassium channel. This guide provides essential technical information, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols. By clarifying its primary target and providing a framework for its use, this document aims to facilitate further research into the critical roles of Kir7.1 in neuroscience. Researchers are encouraged to consider the selectivity profile of this compound and may also explore its more potent analogs, such as ML418, for in vivo studies.
References
The Role of VU714 Oxalate in the Investigation of Renal Electrolyte Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides an in-depth overview of VU714 oxalate (B1200264) as a pharmacological tool for studying the intricate mechanisms of electrolyte homeostasis, with a particular focus on its application in renal physiology. This document outlines its mechanism of action, presents hypothetical yet plausible quantitative data from key experimental protocols, and visualizes the associated cellular signaling pathways and experimental workflows.
Introduction to VU714 Oxalate
This compound is a chemical probe primarily recognized as a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. It also exhibits inhibitory activity against other Kir channels, including Kir4.1, albeit with lower potency. Inwardly rectifying potassium channels are crucial for maintaining the resting membrane potential and facilitating potassium transport across cell membranes. In the kidney, particularly in the distal nephron, these channels are fundamental to the regulation of sodium, potassium, and chloride transport, thereby playing a pivotal role in overall electrolyte and fluid balance.
The ability of this compound to modulate the activity of specific Kir channels makes it a valuable tool for dissecting the physiological roles of these channels in renal electrolyte handling. By selectively inhibiting these pathways, researchers can investigate the downstream consequences on ion transport, cellular membrane potential, and systemic electrolyte homeostasis.
Mechanism of Action in the Context of Renal Electrolyte Transport
The primary molecular targets of this compound in the kidney are the Kir channels located on the basolateral membrane of epithelial cells in the distal convoluted tubule (DCT) and collecting duct.
-
Kir4.1/Kir5.1 Heteromers: In the DCT, Kir4.1 often forms heteromeric channels with Kir5.1. These channels are critical for establishing a negative basolateral membrane potential. This electrical gradient is the driving force for the exit of chloride ions (Cl-) through basolateral chloride channels and the continued operation of the Na+/K+-ATPase pump. Inhibition of Kir4.1-containing channels by this compound would lead to depolarization of the basolateral membrane, thereby reducing the driving force for Cl- exit and subsequently impairing Na+ reabsorption.
-
Kir7.1 Channels: While the precise localization and function of Kir7.1 in all nephron segments are still under investigation, its presence in the distal nephron suggests a role in fine-tuning potassium balance. Inhibition of Kir7.1 by this compound could alter basolateral potassium recycling and membrane potential, thus influencing the overall transepithelial transport of electrolytes.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to characterize the effects of this compound on renal ion channel function and electrolyte transport.
Table 1: Inhibitory Profile of this compound on Renal Kir Channels
| Kir Channel Subtype | Assay Type | IC50 (µM) | Cell Line |
| Kir7.1 | Thallium Flux Assay | 5.6 | HEK293 |
| Kir4.1 | Thallium Flux Assay | 13 | HEK293 |
| Kir1.1 (ROMK) | Thallium Flux Assay | 16 | HEK293 |
| Kir6.2/SUR1 | Thallium Flux Assay | 30 | HEK293 |
| Kir2.1, Kir2.2, Kir2.3 | Thallium Flux Assay | > 30 | HEK293 |
This data is based on published findings for this compound.
Table 2: Effect of this compound on Membrane Potential in Mouse Distal Convoluted Tubule (mDCT) Cells
| Treatment | Concentration (µM) | Membrane Potential (mV) | Standard Deviation (mV) |
| Vehicle (DMSO) | - | -72.5 | 2.8 |
| This compound | 10 | -58.1 | 3.5 |
| This compound | 30 | -45.7 | 4.1 |
This is hypothetical data illustrating the expected depolarizing effect of this compound.
Table 3: Impact of this compound on Transepithelial Na+ Transport in a Polarized mDCT Cell Monolayer
| Treatment | Concentration (µM) | Transepithelial Na+ Flux (nmol/min/cm²) | Percent Inhibition |
| Vehicle (DMSO) | - | 15.2 | 0% |
| This compound | 10 | 10.8 | 28.9% |
| This compound | 30 | 7.3 | 52.0% |
This is hypothetical data demonstrating the functional consequence of Kir channel inhibition on sodium transport.
Experimental Protocols
Thallium Flux Assay for Measuring Kir Channel Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on specific Kir channels expressed in a heterologous system.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing the Kir channel of interest (e.g., Kir4.1 or Kir7.1) are cultured under standard conditions. Cells are then seeded into 384-well, black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) in a chloride-free buffer.
-
Compound Addition: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Thallium Stimulation and Signal Detection: The microplate is placed in a fluorescence plate reader. A stimulus buffer containing thallium sulfate (B86663) is injected into each well. As thallium ions flow into the cells through the open Kir channels, they bind to the intracellular dye, causing an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. The inhibitory effect of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct effect of this compound on the membrane potential and ion currents in renal epithelial cells.
Methodology:
-
Cell Preparation: Mouse distal convoluted tubule (mDCT) cells are cultured on glass coverslips.
-
Patch-Clamp Recording: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with a physiological bath solution. A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single cell. A high-resistance seal is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Membrane Potential Measurement: The membrane potential is recorded in current-clamp mode. After establishing a stable baseline recording, the bath solution is exchanged for one containing this compound at the desired concentration. The change in membrane potential is recorded.
-
Ion Current Measurement: In voltage-clamp mode, the membrane potential is held at a specific voltage, and the resulting ionic currents are measured. Current-voltage (I-V) relationships are generated by applying a series of voltage steps before and after the application of this compound to isolate the this compound-sensitive currents.
-
Data Analysis: The magnitude of membrane depolarization and the percentage of current inhibition are calculated.
Visualization of Pathways and Workflows
Signaling Pathway of Kir4.1 in Renal Electrolyte Transport
Caption: Signaling pathway of Kir4.1 in a DCT cell and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for characterizing the effects of this compound.
Conclusion
This compound serves as a selective pharmacological inhibitor of Kir7.1 and, to a lesser extent, Kir4.1 channels. This property makes it a useful research tool for elucidating the specific roles of these channels in renal electrolyte homeostasis. By employing techniques such as thallium flux assays and patch-clamp electrophysiology, researchers can quantify the inhibitory effects of this compound on target channels and correlate these effects with changes in cellular physiology, such as membrane potential and transepithelial ion transport. The continued use of such specific chemical probes will be instrumental in advancing our understanding of the molecular mechanisms underpinning kidney function and in the identification of novel therapeutic targets for diseases characterized by electrolyte imbalances.
In-Depth Technical Guide: VU714 Oxalate and its Impact on Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the emerging role of VU714 oxalate (B1200264), a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, in the modulation of uterine contractility. The Kir7.1 channel is a key regulator of myometrial quiescence during pregnancy. Its inhibition leads to membrane depolarization and subsequent uterine muscle contraction. This document collates available quantitative data, details relevant experimental methodologies, and presents a clear visualization of the underlying signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting uterine contractility for conditions such as postpartum hemorrhage and labor induction.
Introduction: The Kir7.1 Channel as a Therapeutic Target
Uterine contractility is a complex physiological process tightly regulated by a variety of hormonal and electrochemical signals. During pregnancy, the uterus must remain in a quiescent state to allow for fetal development, while at term, it must initiate strong, coordinated contractions to facilitate parturition. Dysfunctional uterine contractility can lead to serious clinical complications, including preterm labor and postpartum hemorrhage.
Recent research has identified the inwardly rectifying potassium channel Kir7.1 (encoded by the KCNJ13 gene) as a critical component in maintaining uterine quiescence.[1][2] Kir7.1 channels contribute to the negative resting membrane potential of myometrial cells, thereby reducing their excitability. Inhibition of these channels has emerged as a promising strategy for inducing uterine contractions. VU714 oxalate is a novel small molecule inhibitor of the Kir7.1 channel, showing potential as a pharmacological tool and a lead compound for the development of new uterotonic agents.[1][2]
Quantitative Data on this compound and Related Compounds
While specific dose-response data for this compound on uterine contractility parameters are not yet extensively published, the available data on its potency and the effects of related compounds provide valuable insights.
| Compound | Parameter | Value | Assay System | Reference |
| VU714 | IC50 | 5.6 µM | Thallium (Tl+) Flux Assay (mutant Kir7.1) | [2] |
| VU714 | IC50 | 1.5 µM | Whole-Cell Voltage Clamp (mutant Kir7.1) | [2] |
| ML418 (optimized from VU714) | IC50 | 310 nM | Not specified | [1] |
| VU590 (related Kir7.1 inhibitor) | Concentration | 20 µmol/L | Isometric tension recording (human pregnant myometrium) | Not directly cited |
| Effect | Increased mean contractile force and frequency of spontaneous contractions, followed by a monoexponential decay in amplitude over time. | Not directly cited |
Note: The IC50 values for VU714 were determined using a mutant form of the Kir7.1 channel (M125R) which was engineered for improved performance in high-throughput screening assays.[2]
Experimental Protocols
The following protocols are based on established methodologies for studying uterine contractility and the effects of ion channel modulators.
In Vitro Uterine Contractility Assay (Isometric Tension Recording)
This protocol is designed to measure the contractile activity of uterine muscle strips in response to pharmacological agents like this compound.
3.1.1. Tissue Preparation:
-
Obtain myometrial biopsies from consenting patients undergoing cesarean section or from appropriate animal models (e.g., pregnant rats or mice).
-
Immediately place the tissue in chilled, oxygenated Physiological Saline Solution (PSS). The composition of PSS is typically (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 2.5 CaCl2, 1.18 KH2PO4, 25 NaHCO3, and 11.1 glucose.
-
Dissect the myometrium into longitudinal strips approximately 2 mm wide and 10 mm long.
-
Mount the strips vertically in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[3][4][5]
3.1.2. Experimental Setup:
-
Attach one end of the muscle strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, during which spontaneous contractions should develop. Replace the PSS every 15-20 minutes.
-
Record the isometric contractions using a data acquisition system.
3.1.3. Experimental Procedure:
-
Once stable spontaneous contractions are established, record a baseline period of at least 20 minutes.
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in PSS.
-
Add this compound to the organ baths in a cumulative, concentration-dependent manner, allowing the tissue to stabilize for 15-20 minutes at each concentration.
-
To study the effect on agonist-induced contractions, first stimulate the tissue with a uterotonic agent like oxytocin (B344502) (e.g., 1 nM) until a stable contractile pattern is achieved, then add this compound as described above.
3.1.4. Data Analysis:
-
Measure the following parameters from the recorded traces:
-
Frequency: Number of contractions per unit of time.
-
Amplitude: The peak force of each contraction from the baseline.
-
Duration: The time from the beginning to the end of a single contraction.
-
Area Under the Curve (AUC): An integrated measure of the total contractile activity.
-
-
Express the data as a percentage of the baseline activity before the addition of this compound.
-
Construct concentration-response curves and calculate EC50 or IC50 values where applicable.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol allows for the direct measurement of ion channel activity in isolated myometrial cells.
3.2.1. Cell Isolation:
-
Digest small pieces of myometrium with a solution containing collagenase and protease to isolate single smooth muscle cells.
-
Plate the isolated cells on glass coverslips for electrophysiological recording.
3.2.2. Recording:
-
Use the whole-cell patch-clamp technique to record membrane potential (current-clamp) or specific ion currents (voltage-clamp).
-
For recording Kir7.1 currents, use appropriate intracellular and extracellular solutions to isolate the potassium currents.
-
After establishing a stable recording, perfuse the cell with a solution containing this compound at various concentrations.
3.2.3. Data Analysis:
-
In current-clamp mode, measure the change in resting membrane potential upon application of this compound.
-
In voltage-clamp mode, measure the inhibition of the Kir7.1 current by this compound and determine the IC50.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the direct blockade of the Kir7.1 potassium channel pore.[1] This inhibition disrupts the normal flow of potassium ions out of the myometrial cell, leading to a cascade of events that culminates in muscle contraction.
Proposed Signaling Pathway for this compound in Uterine Myocytes
Caption: Signaling pathway of this compound-induced uterine contraction.
Experimental Workflow for In Vitro Contractility Studies
References
- 1. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of VU714 Oxalate: A Kir7.1 Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1] Kir7.1 channels are crucial for maintaining cellular membrane potential and are implicated in a variety of physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1][2] The unique properties of Kir7.1, such as its low sensitivity to common potassium channel blockers and its distinct gating characteristics, make it a challenging but potentially valuable therapeutic target.[2] This technical guide provides a comprehensive review of the available scientific literature on VU714 oxalate, summarizing its physicochemical properties, in vitro efficacy, and the experimental methodologies used for its characterization.
Physicochemical Properties
This compound is the oxalate salt of the active compound 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol. The following table summarizes its key physicochemical properties based on information from various chemical suppliers.
| Property | Value | Reference(s) |
| IUPAC Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [2] |
| CAS Number | 474625-52-0 | [2] |
| Molecular Formula | C₂₄H₂₅ClN₂O₅ | [2] |
| Molecular Weight | 456.92 g/mol | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |
In Vitro Pharmacology
VU714 was identified through a fluorescence-based high-throughput screen as a potent inhibitor of the Kir7.1 channel.[1] Its activity has been characterized using thallium flux assays and electrophysiology.
Potency and Selectivity
The inhibitory activity of this compound against Kir7.1 and its selectivity over other Kir channel subtypes are presented in the table below. The data is derived from thallium flux assays.
| Channel | IC₅₀ (µM) | Reference(s) |
| Kir7.1 | 5.6 | [1] |
| Kir4.1 | 13 | [1] |
| Kir1.1 | 16 | [1] |
| Kir6.2/SUR1 | 30 | [1] |
| Kir2.1 | > 30 | [1] |
| Kir2.2 | > 30 | [1] |
| Kir2.3 | > 30 | [1] |
| Kir3.1/3.2 | > 30 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. This section outlines the key methodologies used in the characterization of this compound.
Synthesis of 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol
While a specific, detailed synthesis protocol for VU714 is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from general methods for the synthesis of similar quinoline (B57606) and piperidine (B6355638) derivatives. The synthesis would likely involve a multi-step process, potentially including the formation of the 5-chloro-8-hydroxyquinoline (B194070) core, followed by a Mannich-type reaction or a similar method to introduce the (4-benzylpiperidin-1-yl)methyl group at the 7-position. The final step would involve the formation of the oxalate salt by reacting the free base with oxalic acid.
Thallium Flux Assay for Kir7.1 Inhibition
This high-throughput screening assay is used to measure the activity of Kir7.1 channels by detecting the influx of thallium (Tl⁺), a surrogate for potassium (K⁺), into cells expressing the channel.
Principle: Kir channels are permeable to Tl⁺. A Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) is loaded into the cells. Upon channel opening, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl⁺ influx and thus prevent the increase in fluorescence.
General Protocol:
-
Cell Culture: HEK-293 cells stably expressing the Kir7.1 channel are plated in 384-well plates.
-
Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent dye.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A solution containing Tl⁺ is added to the wells to initiate influx through the Kir7.1 channels.
-
Fluorescence Reading: The fluorescence intensity in each well is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the Tl⁺ influx and Kir7.1 channel activity. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems (e.g., IonWorks Quattro) provide a higher throughput method for directly measuring the ion channel currents and assessing the inhibitory effects of compounds.
Principle: This technique measures the flow of ions through the channel by controlling the voltage across the cell membrane.
General Protocol:
-
Cell Preparation: CHO or HEK-293 cells stably expressing Kir7.1 are harvested and prepared for the automated patch-clamp system.
-
Cell Sealing: Cells are captured on a planar patch-clamp electrode, and a high-resistance seal is formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to gain electrical access to the cell interior.
-
Voltage Protocol: A series of voltage steps or ramps are applied to the cell to elicit Kir7.1 currents.
-
Compound Application: this compound is applied to the cells, and the effect on the Kir7.1 current is recorded.
-
Data Analysis: The inhibition of the current at different compound concentrations is used to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Kir7.1 and the workflows of the key experiments used to characterize this compound.
In Vivo Studies
The available literature does not contain specific in vivo studies conducted with this compound. The lead optimization of VU714 led to the development of ML418, a more potent and selective Kir7.1 inhibitor, which was subsequently characterized in vivo.[1] Studies with ML418 may provide some insights into the potential in vivo effects of Kir7.1 inhibition.
Toxicology
There is no specific toxicological data available for this compound in the public domain. The safety data sheets for oxalates, in general, indicate potential for harm if swallowed or in contact with skin. However, these general warnings for the oxalate counter-ion may not be representative of the complete toxicological profile of the this compound molecule. A thorough toxicological assessment would be required for any further development.
Conclusion and Future Directions
This compound is a valuable research tool for studying the physiological and pathological roles of the Kir7.1 channel. Its characterization through in vitro assays has established its potency and selectivity profile. However, significant gaps in the publicly available data exist, particularly concerning its detailed synthesis, in vivo pharmacology, pharmacokinetics, and toxicology. The development of the more potent analog, ML418, has shifted the focus of in vivo research. Future studies could involve the public disclosure of the synthesis protocol for VU714 to facilitate broader research use. Furthermore, head-to-head in vivo comparisons of VU714 and ML418 could provide valuable information on the structure-activity relationship for in vivo efficacy and safety. A comprehensive toxicological evaluation of this compound would be essential for any consideration of its therapeutic potential.
References
- 1. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inwardly rectifying K+ channel KIR7.1 controls uterine excitability throughout pregnancy | EMBO Molecular Medicine [link.springer.com]
- 3. researchgate.net [researchgate.net]
VU714 Oxalate: A Technical Guide to Safety, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU714 oxalate (B1200264) is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This channel plays a crucial role in regulating cellular excitability and ion homeostasis in various tissues, including the brain, eye, and uterus. As a valuable research tool, a comprehensive understanding of its properties, safe handling procedures, and experimental applications is essential. This technical guide provides an in-depth overview of VU714 oxalate, including its chemical and physical properties, safety and handling information, and detailed experimental protocols for its use in cellular assays. Furthermore, it elucidates the key signaling pathways in which Kir7.1 is involved, providing context for the application of this compound in biomedical research.
Chemical and Physical Properties
This compound is the oxalate salt of the parent compound VU714. It is a solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
| Property | Value | Reference |
| Chemical Name | 7-((4-benzylpiperidin-1-yl)methyl)-5-chloroquinolin-8-ol oxalate | [1] |
| CAS Number | 474625-52-0 | [1] |
| Molecular Formula | C₂₄H₂₅ClN₂O₅ | [1] |
| Molecular Weight | 456.92 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
Safety and Handling
2.1. General Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not ingest.
2.2. Storage
-
Short-term (days to weeks): Store in a dry, dark place at 0 - 4 °C.[1]
-
Long-term (months to years): Store at -20 °C.[1]
-
Stock Solutions (in DMSO):
Biological Activity and Selectivity
VU714 is an inhibitor of the Kir7.1 potassium channel. Its inhibitory activity has been quantified using thallium flux assays, which measure the influx of thallium ions through potassium channels as an indicator of channel activity.
| Channel | IC₅₀ (µM) | Reference |
| Kir7.1 | 5.6 | [2] |
| Kir4.1 | 13 | [2] |
| Kir1.1 | 16 | [2] |
| Kir6.2/SUR1 | 30 | [2] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30 | [2] |
Signaling Pathways
This compound, as a Kir7.1 inhibitor, is a valuable tool for studying the physiological roles of this channel in various signaling pathways.
4.1. Melanocortin Signaling and Appetite Regulation
In the hypothalamus, Kir7.1 is a key component of the melanocortin signaling pathway, which regulates energy homeostasis and appetite. The melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR), can modulate Kir7.1 activity. Inhibition of Kir7.1 by compounds like VU714 can be used to investigate its role in neuronal excitability and the regulation of food intake.
Caption: Melanocortin signaling pathway involving Kir7.1.
4.2. Uterine Contractility
Kir7.1 channels are expressed in the myometrium, the smooth muscle layer of the uterus. They contribute to maintaining uterine quiescence during pregnancy by hyperpolarizing the myometrial cells. Inhibition of Kir7.1 leads to depolarization and increased uterine contractility.
Caption: Role of Kir7.1 in regulating uterine contractility.
4.3. Electrolyte Homeostasis in the Eye
In the retinal pigment epithelium (RPE) of the eye, Kir7.1 channels are involved in maintaining potassium homeostasis in the subretinal space, which is crucial for photoreceptor function.
Caption: Kir7.1's role in electrolyte homeostasis in the eye.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Specific cell lines, reagent concentrations, and equipment may require optimization.
5.1. Thallium Flux Assay
This high-throughput assay is used to screen for and characterize modulators of potassium channels.
Caption: Workflow for a thallium flux assay with this compound.
Methodology:
-
Cell Preparation: Seed cells stably or transiently expressing human Kir7.1 into black-walled, clear-bottom 384-well microplates.
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add the compound solutions to the cell plate and incubate.
-
Thallium Stimulation and Detection: Use a fluorescence plate reader equipped with an automated liquid handling system to add a thallium-containing stimulus buffer to the wells. Simultaneously, measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon thallium influx is indicative of channel activity. Calculate the percent inhibition at each concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
5.2. Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Caption: Experimental workflow for whole-cell patch clamp analysis of this compound.
Methodology:
-
Cell Culture: Culture cells expressing Kir7.1 on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull recording pipettes from borosilicate glass capillaries and fill with an appropriate intracellular solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Under visual guidance, approach a cell with the recording pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit Kir7.1 currents and record the baseline activity.
-
Perfuse the recording chamber with a solution containing this compound at the desired concentration.
-
Record the resulting inhibition of the Kir7.1 current.
-
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by this compound.
Conclusion
This compound is a potent and relatively selective inhibitor of the Kir7.1 potassium channel. Its utility as a research tool extends to the investigation of diverse physiological processes, including appetite regulation, uterine contractility, and ocular ion homeostasis. Adherence to proper safety and handling procedures is paramount. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the effective and safe use of this compound in a research setting. As with any experimental tool, careful optimization of protocols is recommended to achieve robust and reproducible results.
References
Methodological & Application
Application Notes and Protocols for VU714 Oxalate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including electrolyte homeostasis in the eye, melanocortin signaling in the brain, and uterine muscle contractility.[1][3] These application notes provide detailed protocols for the use of VU714 oxalate in cell culture experiments to study the function and pharmacology of the Kir7.1 channel.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | VU-714 Oxalate, VU 714 Oxalate |
| CAS Number | 474625-52-0 |
| Molecular Formula | C₂₄H₂₅ClN₂O₅ |
| Molecular Weight | 456.92 g/mol |
| Appearance | Solid powder |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC₅₀ |
| Kir7.1 | Thallium Flux Assay | 5.6 µM[2] |
| Kir4.1 | Not specified | 13 µM[2] |
| Kir1.1 | Not specified | 16 µM[2] |
| Kir6.2/SUR1 | Not specified | 30 µM[2] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | Not specified | > 30 µM[2] |
Signaling Pathway and Experimental Workflow
Kir7.1 Channel Function and Inhibition by this compound
The Kir7.1 channel is an integral membrane protein that facilitates the flow of potassium ions (K⁺) into the cell, a process known as inward rectification. This influx of K⁺ helps to establish and maintain a negative resting membrane potential, which is essential for the normal physiological function of many cell types. This compound acts as a pore blocker of the Kir7.1 channel, physically obstructing the channel and preventing the influx of K⁺. This inhibition leads to membrane depolarization.
Experimental Workflow for Assessing Kir7.1 Inhibition
A common method to assess the activity of Kir7.1 inhibitors like this compound is the thallium flux assay. This fluorescence-based assay uses thallium (Tl⁺) as a surrogate for K⁺. When the Kir7.1 channels are open, Tl⁺ flows into the cells and binds to a cytoplasmic fluorescent indicator, causing an increase in fluorescence. An inhibitor will block this influx and thus reduce the fluorescence signal.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10 mM this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.57 mg of this compound (MW: 456.92 g/mol ) in 1 ml of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: Cell Culture and Maintenance
Recommended Cell Lines:
-
Human Embryonic Kidney (HEK-293) cells stably or transiently expressing human Kir7.1.[4]
-
Madin-Darby Canine Kidney (MDCK) cells, which endogenously express Kir7.1.
Materials:
-
HEK-293 or MDCK cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture HEK-293 or MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells at an appropriate density in the desired plate format (e.g., 96-well plates for thallium flux assays).
Protocol 3: Thallium Flux Assay for Kir7.1 Inhibition
This protocol is adapted from methodologies used for high-throughput screening of Kir channel inhibitors.[1]
Materials:
-
HEK-293 cells expressing Kir7.1
-
This compound stock solution
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Stimulus buffer containing thallium sulfate
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Seed Kir7.1-expressing HEK-293 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate overnight at 37°C and 5% CO₂.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the wells.
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions.
-
Add the dye loading solution to each well and incubate for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer from the stock solution.
-
After dye loading, wash the cells with assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include wells with vehicle control (DMSO) and a positive control inhibitor if available.
-
-
Thallium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the thallium-containing stimulus buffer to all wells simultaneously using an automated dispenser.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
The rate of thallium influx is proportional to the initial rate of fluorescence increase.
-
Calculate the initial rate of fluorescence change for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[5] Researchers should always adhere to proper laboratory safety practices when handling chemical reagents.
References
- 1. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for VU714 Oxalate in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the solubilization and use of VU714 oxalate (B1200264), a potent inhibitor of the Kir7.1 potassium channel, for in vitro assays. The following sections detail the necessary materials, step-by-step procedures for preparing stock and working solutions, and critical considerations for experimental design, including vehicle controls and final solvent concentrations. Adherence to this protocol will support accurate and reproducible results in studies investigating the role of Kir7.1 channels in various physiological and pathological processes.
Introduction to VU714 Oxalate
This compound is a selective inhibitor of the inwardly rectifying potassium channel Kir7.1, with a reported IC50 of 5.6 µM in thallium flux assays.[1] It exhibits selectivity for Kir7.1 over other Kir channels, making it a valuable tool for investigating the function of this channel in biological systems. Due to its hydrophobic nature, this compound requires a specific solubilization procedure to ensure its bioavailability and activity in aqueous in vitro assay systems. This protocol outlines a reliable method for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) and its subsequent dilution for use in cell-based and other in vitro experiments.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 456.92 g/mol | [1][2][3] |
| Solubility | 10 mM in DMSO | [1] |
| CAS Number | 474625-52-0 | [1][2][3] |
| Chemical Formula | C₂₄H₂₅ClN₂O₅ | [1][3] |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate aqueous buffer or cell culture medium for the in vitro assay (e.g., PBS, DMEM, etc.)
Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 456.92 g/mol = 4.57 mg
-
-
-
Weighing the this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.57 mg of this compound powder into the microcentrifuge tube. Record the exact weight.
-
-
Dissolving in DMSO:
-
Based on the actual weight of the this compound, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 456.92 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for at least one minute or until the powder is completely dissolved. A clear solution should be obtained.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (months) or -80°C for long-term storage (up to one year).[2]
-
Preparation of Working Solutions and Dilution into Aqueous Media
Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause precipitation of the compound. Therefore, a serial dilution approach is recommended.
-
Intermediate Dilutions in DMSO (if necessary):
-
If very low final concentrations of this compound are required, it is best to first perform serial dilutions of the 10 mM stock solution in DMSO.
-
-
Final Dilution into Aqueous Assay Medium:
-
To minimize the final DMSO concentration in the assay, the final dilution step should be a significant one.
-
For example, to achieve a final concentration of 10 µM this compound in the assay, add 1 µL of the 10 mM DMSO stock solution to 999 µL of the aqueous assay medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Always add the DMSO stock solution to the aqueous medium while vortexing or mixing to ensure rapid dispersion and minimize local concentrations that could lead to precipitation.
-
Vehicle Control
It is crucial to include a vehicle control in all experiments to account for any effects of the solvent (DMSO) on the in vitro system.
-
The vehicle control should contain the same final concentration of DMSO as the experimental samples.
-
For example, if the experimental wells contain 0.1% DMSO, the vehicle control wells should also contain 0.1% DMSO in the same aqueous assay medium.
Maximum Tolerated DMSO Concentration
The sensitivity of in vitro assays to DMSO can vary.
-
Generally, the final DMSO concentration should be kept at or below 0.5%, with many cell lines tolerating up to 1%.
-
For sensitive cell lines or long-term incubation assays, it is recommended to keep the final DMSO concentration at or below 0.1%.
-
It is advisable to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for the specific in vitro system being used.
Mandatory Visualizations
Signaling Pathway of VU714
Caption: Signaling pathway showing this compound inhibiting the Kir7.1 channel.
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
Application Notes and Protocols for VU714 Oxalate in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1] Kir7.1 channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the brain, eye, and uterus.[2] Their dysfunction has been implicated in several pathological conditions. These application notes provide detailed protocols for the use of VU714 oxalate in electrophysiological studies to characterize its inhibitory effects on Kir7.1 channels.
Quantitative Data Summary
The inhibitory potency of this compound against various Kir channels has been determined using thallium flux assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below for easy comparison. An IC50 value for Kir7.1 determined by whole-cell patch-clamp has also been reported and is included for a more complete pharmacological profile.[3]
| Channel | Assay Type | IC50 (µM) |
| Kir7.1 | Thallium Flux | 5.6 |
| Kir7.1 | Whole-Cell Patch-Clamp | 1.5[3] |
| Kir4.1 | Thallium Flux | 13 |
| Kir1.1 | Thallium Flux | 16 |
| Kir6.2/SUR1 | Thallium Flux | 30 |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | Thallium Flux | > 30 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Extracellular solution (see below for composition)
-
Microcentrifuge tubes
-
Calibrated pipettes
Stock Solution Preparation (10 mM):
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass (mg) / 456.92 g/mol ) * 1,000,000 For 1 mg of this compound, this would be approximately 218.9 µL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] In solvent, it can be stored at -80°C for up to a year.[4]
Working Solution Preparation:
Prepare fresh working solutions on the day of the experiment by diluting the 10 mM stock solution in the extracellular solution to the desired final concentrations. For a dose-response curve, a series of concentrations ranging from 0.1 µM to 100 µM is recommended. Perform serial dilutions to achieve the desired concentrations. Ensure the final DMSO concentration in the recording chamber is low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording Kir7.1 currents from a heterologous expression system (e.g., HEK293 cells) or primary cells known to express Kir7.1.
Solutions:
| Intracellular Solution | Concentration (mM) | Extracellular Solution | Concentration (mM) |
| K-Gluconate | 115 | NaCl | 140 |
| KCl | 20 | KCl | 5 |
| HEPES | 10 | CaCl2 | 2 |
| MgCl2 | 2 | MgCl2 | 1 |
| EGTA | 1 | HEPES | 10 |
| Na2-ATP | 4 | Glucose | 10 |
| Na-GTP | 0.3 | ||
| pH adjusted to 7.2 with KOH | pH adjusted to 7.4 with NaOH | ||
| Osmolarity ~290 mOsm/L | Osmolarity ~310 mOsm/L |
Procedure:
-
Prepare cells expressing Kir7.1 channels on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Fill the pipette with filtered intracellular solution and mount it on the headstage of the patch-clamp amplifier.
-
Approach a target cell and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
-
Voltage Protocol for Kir7.1 Inhibition:
-
Hold the cell at a holding potential of -20 mV.
-
Apply a series of hyperpolarizing voltage steps from -120 mV to +60 mV in 20 mV increments for 500 ms.
-
Alternatively, a voltage ramp from -120 mV to +60 mV over 1 second can be used.
-
-
Data Acquisition:
-
Record baseline Kir7.1 currents by applying the voltage protocol in the absence of this compound.
-
Perfuse the recording chamber with the desired concentration of this compound in the extracellular solution.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record the currents using the same voltage protocol in the presence of this compound.
-
To test for reversibility, perfuse the chamber with the drug-free extracellular solution for 5-10 minutes (washout) and record the currents again.[5]
-
Data Analysis:
-
Measure the amplitude of the inward current at a specific hyperpolarizing voltage step (e.g., -100 mV) during the baseline recording (I_control) and after the application of this compound (I_drug).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = ((I_control - I_drug) / I_control) * 100
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (e.g., using the Hill equation) to determine the IC50 value.[6][7][8]
Visualizations
Caption: Experimental workflow for determining the inhibitory effect of this compound on Kir7.1 channels using whole-cell patch-clamp electrophysiology.
Caption: Simplified diagram illustrating the inhibition of potassium ion (K+) influx through the Kir7.1 channel by this compound.
References
- 1. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. The inwardly rectifying K+ channel KIR7.1 controls uterine excitability throughout pregnancy | EMBO Molecular Medicine [link.springer.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for VU714 Oxalate Administration in Animal Models
Introduction
VU714 oxalate (B1200264) is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1. Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1][2] Due to its relatively low potency and selectivity, VU714 has been superseded by more advanced compounds like ML418 for in vivo studies. This document provides protocols and data derived from studies on these next-generation Kir7.1 inhibitors to serve as a guide for researchers interested in studying the in vivo effects of Kir7.1 channel blockade.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies of the potent Kir7.1 inhibitor ML418 and the dual Kir7.1/Kir1.1 inhibitor VU590. This data can be used as a starting point for designing experiments with VU714 oxalate or other Kir7.1 inhibitors.
Table 1: In Vivo Pharmacokinetics of ML418 in Mice
| Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| Cmax | 0.20 µM | Mouse | Intraperitoneal (IP) | 30 mg/kg | [1][2] |
| Tmax | 3 hours | Mouse | Intraperitoneal (IP) | 30 mg/kg | [1][2] |
| Brain/Plasma Kp | 10.9 | Mouse | Intraperitoneal (IP) | 30 mg/kg | [1][2] |
Table 2: In Vivo Behavioral Effects of ML418 in Mice
| Effect | Dosage | Administration Route | Animal Model | Source |
| Reduced Food Intake | 5 mg/kg & 7.5 mg/kg | Intraperitoneal (IP) | Wild-type C57BL/6J mice | [3][4] |
| Weight Loss | 5 mg/kg & 7.5 mg/kg | Intraperitoneal (IP) | Wild-type C57BL/6J mice | [3][4] |
Table 3: Ex Vivo Effects of VU590 on Oligodendrocytes
| Effect | Concentration | Model | Source |
| Compromised cell integrity and compounded cell loss in ischemia/hypoxia | 100 µM | Isolated intact mouse optic nerves | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving Kir7.1 inhibitors. These protocols are based on published studies and should be adapted to the specific research question and laboratory conditions.
In Vivo Administration of a Kir7.1 Inhibitor (ML418) for Behavioral Studies in Mice
This protocol is based on studies investigating the role of Kir7.1 in the central regulation of food intake and energy homeostasis.[3][4]
Materials:
-
ML418
-
Vehicle solution (e.g., 13% DMSO in saline)[3]
-
Male C57BL/6J mice
-
Standard laboratory chow
-
Metabolic cages for food intake and body weight monitoring
-
Standard animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment to allow for stable baseline measurements of food intake and body weight.
-
Drug Preparation: Prepare a stock solution of ML418 in DMSO. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration would be 1.25 mg/mL). The final DMSO concentration should be kept low (e.g., 13%).[3] Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
Baseline Measurements: Record the body weight of each mouse and the amount of food provided at the beginning of the dark cycle.
-
Administration: Administer the prepared ML418 solution or vehicle control via intraperitoneal (IP) injection.
-
Monitoring: Monitor the animals for any adverse reactions.
-
Data Collection: At 24 hours post-injection, record the body weight of each mouse and the amount of remaining food to calculate the 24-hour food intake and change in body weight.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA) to compare the effects of different doses of ML418 with the vehicle control.[3]
Pharmacokinetic Study of a Kir7.1 Inhibitor (ML418) in Mice
This protocol is designed to determine the pharmacokinetic profile of a Kir7.1 inhibitor following systemic administration.[1][2]
Materials:
-
ML418
-
Vehicle solution
-
Male CD-1 mice (or other appropriate strain)
-
Blood collection supplies (e.g., heparinized capillaries, tubes)
-
Brain tissue collection supplies
-
LC-MS/MS or other appropriate analytical instrumentation for drug quantification
Procedure:
-
Animal Preparation: House mice under standard conditions with ad libitum access to food and water.
-
Drug Preparation: Prepare the dosing solution of ML418 in the appropriate vehicle.
-
Administration: Administer a single dose of ML418 (e.g., 30 mg/kg) via intraperitoneal (IP) injection.[1][2]
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, and 24 hours) post-dose, collect blood samples via a suitable method (e.g., retro-orbital bleeding or tail vein sampling) into heparinized tubes. At the final time point, euthanize the animals and collect brain tissue.
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and brain tissue samples at -80°C until analysis.
-
Sample Analysis: Homogenize brain tissue. Extract ML418 from plasma and brain homogenates using an appropriate method (e.g., protein precipitation with acetonitrile). Quantify the concentration of ML418 in each sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t1/2), and the brain-to-plasma concentration ratio (Kp).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Kir7.1 in Hypothalamic Neurons
Kir7.1 channels in the paraventricular nucleus (PVN) of the hypothalamus are functionally coupled to the melanocortin-4 receptor (MC4R).[1][4] Agonist binding to MC4R, such as by α-melanocyte-stimulating hormone (α-MSH), inhibits Kir7.1 activity. This inhibition leads to depolarization of the neuronal membrane and an increase in neuronal firing, which in turn reduces food intake.[1][4] Conversely, antagonists of MC4R increase Kir7.1 activity, leading to hyperpolarization and reduced neuronal firing.
Experimental Workflow for In Vivo Behavioral Study
The following diagram illustrates the workflow for conducting an in vivo behavioral study to assess the effects of a Kir7.1 inhibitor on food intake and body weight.
References
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A critical role for the inward rectifying potassium channel Kir7.1 in oligodendrocytes of the mouse optic nerve - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU714 Oxalate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is identified as an inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and potassium homeostasis in various tissues.[2] While initial inquiries may associate VU714 with M1 muscarinic acetylcholine (B1216132) receptors, the available scientific literature and supplier information predominantly classify it as a Kir7.1 inhibitor. These application notes provide a recommended dosage range, detailed experimental protocols for administration in mice, and diagrams of the relevant signaling pathways.
Data Presentation
Due to the limited availability of specific in vivo dosage studies for VU714 oxalate in mice, the following table provides a summary of dosages used for other Kir channel inhibitors in mice. This information can serve as a starting point for designing dose-finding studies for this compound.
| Compound | Target | Dosage | Route of Administration | Vehicle | Species | Reference |
| VU6036720 | Kir4.1/5.1 | 30 mg/kg, 100 mg/kg | Oral gavage | 10% Tween 80 in PBS | Mouse | [2] |
| BKI-1748 | CDPK1 (a kinase, not a Kir channel) | 20 mg/kg/day | Oral gavage | Corn oil | Mouse | [3] |
| This compound (Example) | Kir7.1 | 10 mg/kg | Not specified | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | Not specified | [1] |
Note: The 10 mg/kg dosage for this compound is provided as an example in a formulation calculator by a supplier and is not derived from published experimental data.[1] Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific experimental model.
Recommended Starting Dosage
Based on the available data for other small molecule inhibitors administered to mice, a starting dosage range of 10-30 mg/kg for this compound administered via intraperitoneal (i.p.) or oral gavage is proposed. It is critical to conduct a pilot study to evaluate the tolerability and efficacy of the chosen dose.
Experimental Protocols
Preparation of this compound Formulation
This protocol is based on a common vehicle formulation for administering hydrophobic small molecules to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.
-
First, dissolve the this compound powder in DMSO by vortexing. Gentle warming or sonication may be used to aid dissolution.
-
Add the PEG300 to the DMSO/compound mixture and vortex until the solution is clear.
-
Add the Tween 80 and vortex thoroughly.
-
Finally, add the sterile saline or PBS to the desired final volume and vortex until a homogenous suspension is formed.
Example Calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration of dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL
-
To prepare 1 mL of this solution, you would need 2.5 mg of this compound.
Intraperitoneal (i.p.) Injection Protocol for Mice
Materials:
-
Prepared this compound formulation
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol (B145695) for disinfection
-
Appropriate animal restraint device
Procedure:
-
Restrain the mouse securely. One common method is to grasp the loose skin over the neck and back, ensuring the head is immobilized.
-
Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and prepare a new injection.
-
If aspiration is clear, slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Signaling Pathway Diagrams
References
- 1. This compound | TargetMol [targetmol.com]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU714 Oxalate in Studying Melanocortin Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The melanocortin signaling pathway, particularly through the melanocortin-4 receptor (MC4R), is a critical regulator of energy homeostasis, including appetite and energy expenditure.[1][2] Dysregulation of this pathway is linked to obesity. The MC4R is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist α-melanocyte-stimulating hormone (α-MSH), has been shown to modulate neuronal activity. A key downstream effector of MC4R signaling in hypothalamic neurons is the inwardly rectifying potassium (Kir) channel, Kir7.1.[3][4][5]
Activation of MC4R by α-MSH leads to the closure of Kir7.1 channels, resulting in neuronal depolarization and an increase in firing rate.[1][4] Conversely, the endogenous antagonist, agouti-related protein (AgRP), promotes the opening of Kir7.1, leading to hyperpolarization and inhibition of these neurons.[1][4] This modulation of Kir7.1 by MC4R can occur through a G protein-independent mechanism, providing a rapid and direct means of controlling neuronal excitability.[1][4]
VU714 oxalate (B1200264) is a potent inhibitor of the Kir7.1 channel.[6][7][8][9] As such, it serves as a valuable pharmacological tool to investigate the downstream electrical events of melanocortin signaling. By blocking Kir7.1, researchers can mimic the effect of α-MSH on this specific channel, allowing for the dissection of its contribution to the overall neuronal response to MC4R activation. These application notes provide an overview of VU714 oxalate and detailed protocols for its use in studying the role of Kir7.1 in melanocortin signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 456.92 g/mol |
| Formula | C₂₄H₂₅ClN₂O₅ |
| CAS Number | 474625-52-0 |
| Appearance | Solid |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Data sourced from multiple chemical suppliers.[7][9]
Table 2: In Vitro Efficacy and Selectivity of this compound
| Target | IC₅₀ (µM) | Assay Type |
| Kir7.1 | 5.6 | Tl⁺ flux assay |
| Kir4.1 | 13 | Tl⁺ flux assay |
| Kir1.1 | 16 | Tl⁺ flux assay |
| Kir6.2/SUR1 | 30 | Tl⁺ flux assay |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30 | Tl⁺ flux assay |
This table summarizes the inhibitory potency of this compound on various Kir channels, highlighting its preference for Kir7.1.[6]
Mandatory Visualizations
Caption: Melanocortin signaling at the MC4R and the role of Kir7.1.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Hypothalamic Neurons
This protocol is designed to measure changes in the membrane potential and firing rate of MC4R-expressing neurons in acute hypothalamic brain slices in response to melanocortin ligands and this compound.[10][11][12]
Materials:
-
This compound
-
α-MSH
-
AgRP
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Vibratome
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a rodent model (e.g., a transgenic mouse expressing a fluorescent reporter in MC4R neurons).
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated slicing aCSF.
-
Prepare 250-300 µm coronal slices containing the paraventricular nucleus (PVN) of the hypothalamus using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at room temperature or 32°C.
-
Identify MC4R-expressing neurons (e.g., by fluorescence).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Fill the pipette with internal solution and approach a target neuron.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal on the neuron and then rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline resting membrane potential and spontaneous firing activity.
-
Apply α-MSH (e.g., 100 nM) to the perfusion bath and record the resulting depolarization and increase in firing rate.
-
After washout of α-MSH, apply this compound (e.g., 10 µM) and record its effect on the resting membrane potential.
-
In the continued presence of this compound, re-apply α-MSH and observe any changes to the agonist-induced depolarization.
-
Data Analysis:
-
Measure changes in resting membrane potential, action potential frequency, and input resistance before and after the application of ligands and this compound.
Calcium Imaging of Cultured Neurons
This protocol allows for the visualization of changes in intracellular calcium, an indicator of neuronal activity, in response to this compound.[13][14][15][16][17]
Materials:
-
Primary neuronal culture or a cell line expressing MC4R
-
This compound
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluorescence microscopy imaging system
Procedure:
-
Cell Preparation:
-
Plate neurons on glass coverslips and allow them to adhere and grow.
-
Prepare a Fura-2 AM loading solution (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
-
Dye Loading:
-
Wash the cells with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip in a recording chamber on the microscope.
-
Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.
-
Record a stable baseline of the 340/380 nm fluorescence ratio.
-
Perfuse the cells with a solution containing this compound (e.g., 10 µM) and record the change in the fluorescence ratio.
-
As a positive control, apply a depolarizing stimulus (e.g., high potassium solution) to confirm cell viability and responsiveness.
-
Data Analysis:
-
Calculate the ratio of fluorescence intensity at 340 nm and 380 nm excitation. An increase in this ratio indicates an increase in intracellular calcium.
Thallium Flux Assay for Kir7.1 Activity
This high-throughput assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through Kir7.1 channels.[18][19][20][21][22]
Materials:
-
HEK293 cells stably expressing Kir7.1 (and potentially MC4R)
-
This compound
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer
-
Thallium stimulus buffer
-
Fluorescence plate reader with liquid handling
Procedure:
-
Cell Plating:
-
Plate the Kir7.1-expressing cells in a 384-well plate and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the thallium-sensitive dye loading buffer to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Assay:
-
Remove the dye loading buffer.
-
Add assay buffer containing different concentrations of this compound to the wells and incubate for a predefined period (e.g., 10-30 minutes).
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Use the plate reader's liquid handler to add the thallium stimulus buffer to all wells.
-
Immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of Tl⁺ influx.
-
Plot the rate of Tl⁺ influx against the concentration of this compound to determine the IC₅₀ value.
Conclusion
This compound is a valuable tool for probing the role of the Kir7.1 potassium channel in the melanocortin signaling pathway. Its inhibitory action allows for the specific investigation of how Kir7.1 contributes to the regulation of neuronal excitability downstream of MC4R activation. The protocols provided herein offer robust methods for characterizing the effects of this compound in electrophysiological, imaging, and high-throughput screening applications, thereby facilitating a deeper understanding of melanocortin signaling in the central nervous system.
References
- 1. G-protein independent coupling of the MC4R to Kir 7.1 in hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Melanocortin-4 Receptor Signaling Partner Kir7.1 in Energy Homeostasis [ir.vanderbilt.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medkoo.com [medkoo.com]
- 8. amsbio.com [amsbio.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Video: Hypothalamic Kisspeptin Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 11. Acute hypothalamic slices: tissue preparation and whole-cell patch-clamp recordings [bio-protocol.org]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 18. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 20. Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Patch-Clamp Analysis of Kir4.1/Kir5.1 Channels Using VU714 Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis in various tissues, including the brain and kidneys. The Kir4.1 and Kir5.1 subunits can form heterotetrameric channels (Kir4.1/Kir5.1) that are key regulators of the resting membrane potential.[1][2] VU714 oxalate (B1200264) is a known inhibitor of several Kir channels, exhibiting activity against Kir4.1.[3] These application notes provide a detailed protocol for utilizing VU714 oxalate as a pharmacological tool to study the function and modulation of Kir4.1/Kir5.1 channels using the whole-cell patch-clamp technique.
Mechanism of Action and Signaling Pathway
The Kir4.1/Kir5.1 channel is a critical component in the regulation of ion transport in the renal distal convoluted tubule (DCT). It contributes to the basolateral potassium conductance, which helps maintain the membrane potential necessary for the function of the Na-Cl cotransporter (NCC).[4][5] The activity of the Kir4.1/Kir5.1 channel influences the intracellular chloride concentration, which in turn modulates the WNK-SPAK signaling pathway that regulates NCC activity.[4] Inhibition of Kir4.1/Kir5.1 channels leads to membrane depolarization, a decrease in the driving force for chloride exit, and subsequent inhibition of NCC-mediated sodium reabsorption.[4]
Caption: Signaling pathway of Kir4.1/Kir5.1 inhibition by this compound in a renal DCT cell.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of this compound on various Kir channels. This data is essential for designing experiments and interpreting results.
| Channel | IC50 (µM) | Assay Type |
| Kir7.1 | 5.6 | Tl+ flux assay |
| Kir4.1 | 13 | Tl+ flux assay |
| Kir1.1 | 16 | Tl+ flux assay |
| Kir6.2/SUR1 | 30 | Tl+ flux assay |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | >30 | Tl+ flux assay |
Data sourced from Probechem Biochemicals.[3]
Experimental Protocol: Whole-Cell Patch-Clamp
This protocol is designed for recording Kir4.1/Kir5.1 channel currents in a heterologous expression system, such as HEK293 or CHO cells, and assessing the inhibitory effect of this compound.
Cell Preparation
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding Kir4.1 and Kir5.1 subunits using a suitable transfection reagent. A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Plate the transfected cells onto glass coverslips and allow for expression for 24-48 hours before recording.
-
Solutions
| Intracellular Solution (in mM) | Extracellular Solution (in mM) |
| 135 KCl | 135 NaCl |
| 2 MgCl₂ | 5 KCl |
| 1 EGTA | 2 CaCl₂ |
| 10 HEPES | 1 MgCl₂ |
| 2 Na₂ATP | 5 Glucose |
| pH adjusted to 7.2 with KOH | 10 HEPES |
| pH adjusted to 7.4 with NaOH |
Note: Solution compositions can be adapted from established protocols for Kir4.1/Kir5.1 channels.[6][7]
This compound Preparation
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the stock solution into the extracellular solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM) to generate a dose-response curve. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
Patch-Clamp Recording
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
-
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Identify a transfected cell (e.g., by fluorescence).
-
Approach the cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -70 mV.
-
Apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for 200-500 ms (B15284909) to elicit Kir currents.[1][8]
-
Record baseline currents in the absence of the inhibitor.
-
-
Application of this compound:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate and the current to reach a steady state.
-
Record the currents using the same voltage-clamp protocol.
-
Perform a washout by perfusing with the drug-free extracellular solution to check for reversibility of the inhibition.
-
Repeat with different concentrations to construct a dose-response curve.
-
Data Analysis
-
Measure the steady-state current amplitude at a hyperpolarizing potential (e.g., -120 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Experimental Workflow
Caption: Workflow for patch-clamp analysis of this compound on Kir4.1/Kir5.1 channels.
References
- 1. In vivo formation of a proton-sensitive K+ channel by heteromeric subunit assembly of Kir5.1 with Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Storing and handling VU714 oxalate stock solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and use of VU714 oxalate (B1200264), a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. Adherence to these guidelines is crucial for ensuring the compound's stability, and obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
VU714 oxalate is a small molecule inhibitor with the following properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₅ClN₂O₅ |
| Molecular Weight | 456.92 g/mol |
| Appearance | Solid powder |
| Primary Target | Inwardly rectifying potassium (Kir) channel 7.1 (Kir7.1/KCNJ13) |
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | Up to 3 years.[1] | Store in a dry, dark place. |
| 4°C | Short-term (days to weeks). | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year.[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 6 months. |
Preparation of Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Equilibrate: Allow the this compound powder vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Store: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Experimental Protocols
In Vitro Assays (e.g., Cell-Based Assays, Electrophysiology)
Preparation of Working Solutions:
-
Thaw: Rapidly thaw a single aliquot of the this compound stock solution.
-
Dilute: Prepare working solutions by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
-
Important: To avoid precipitation, it is recommended to perform serial dilutions. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular effects.
-
Example Dilution for a 10 µM Working Solution from a 10 mM Stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired buffer or medium (results in a 100 µM solution).
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the final buffer or medium.
Electrophysiology Protocol (Whole-Cell Patch-Clamp):
-
Cell Preparation: Culture cells expressing Kir7.1 channels on glass coverslips suitable for patch-clamp recording.
-
Recording Solutions:
-
External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 20 glucose. Bubble with 95% O₂/5% CO₂.
-
Internal Solution: Prepare an internal pipette solution containing (in mM): an appropriate concentration of a potassium salt (e.g., K-gluconate), EGTA, HEPES, and ATP/GTP. Adjust pH and osmolarity as needed for the specific cell type.
-
-
Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Record baseline Kir7.1 currents.
-
Perfuse the cells with the external solution containing the desired concentration of this compound.
-
Monitor the inhibition of the Kir7.1 current.
-
In Vivo Studies
Preparation of Dosing Solution:
A common formulation for intraperitoneal (IP) administration involves a co-solvent system to ensure the solubility and bioavailability of this compound.
Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Mother Liquor Preparation: Dissolve 2 mg of this compound in 50 µL of DMSO to create a 40 mg/mL stock solution.[1]
-
Vehicle Preparation: Prepare a vehicle solution consisting of:
-
30% PEG300
-
5% Tween 80
-
65% Saline (or PBS/ddH₂O)
-
-
Final Dosing Solution:
Administration:
-
Administer the prepared solution to the animal via the desired route (e.g., intraperitoneal injection).
-
Always prepare fresh dosing solutions on the day of the experiment.
-
It is crucial to include a vehicle control group in the experimental design.
Signaling Pathways and Experimental Workflows
Kir7.1 Channel Inhibition and Downstream Effects
This compound inhibits the Kir7.1 potassium channel, which is crucial for maintaining the resting membrane potential in various cell types.[2] Inhibition of Kir7.1 leads to a decrease in potassium efflux, resulting in membrane depolarization. This change in membrane potential can have several downstream consequences.
This compound inhibits Kir7.1, leading to membrane depolarization.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines the key steps for evaluating the efficacy of this compound in a research setting.
References
VU714 Oxalate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive information on VU714 oxalate (B1200264), a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1. This guide includes supplier and purchasing details, in-depth application notes, and detailed experimental protocols.
VU714 oxalate is a valuable pharmacological tool for investigating the physiological roles of the Kir7.1 channel.[1][2] This channel is a key regulator in various physiological processes, including melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[2]
Supplier and Purchasing Information
This compound is available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from various vendors. Please note that pricing and availability are subject to change and researchers should inquire directly with the suppliers for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight |
| MedKoo Biosciences | 561418 | Not specified | Custom synthesis (minimum 1 gram) | 474625-52-0 | C24H25ClN2O5 | 456.92 |
| Probechem Biochemicals | PC-60574 | Not specified | 25 mg, inquire for other quantities | 474625-52-0 | C24H25ClN2O5 | 456.92 |
| TargetMol | T29144 | >98% | 25 mg, 100 mg | 474625-52-0 | C24H25ClN2O5 | 456.92 |
| Amsbio | AMS.T29144-25-MG | Not specified | 25 mg | 474625-52-0 | C24H25ClN2O5 | 456.92 |
Biological Activity and Selectivity
This compound is a potent inhibitor of the Kir7.1 potassium channel, with a reported IC50 of 5.6 µM in thallium flux assays.[1] Its selectivity has been profiled against a panel of other Kir channels, demonstrating a preference for Kir7.1.
| Kir Channel Subtype | IC50 (µM) |
| Kir7.1 | 5.6 |
| Kir4.1 | 13 |
| Kir1.1 | 16 |
| Kir6.2/SUR1 | 30 |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | >30 |
Data sourced from Probechem Biochemicals product information.[1]
Application Notes
This compound's inhibitory action on Kir7.1 channels makes it a critical tool for elucidating the channel's role in various physiological contexts.
Neuroscience: Investigating the Melanocortin Signaling Pathway
The Kir7.1 channel is a key regulator of melanocortin signaling in the brain, which plays a crucial role in energy homeostasis.[2] Pro-opiomelanocortin (POMC) neurons in the hypothalamus are central to this pathway. Inhibition of Kir7.1 by this compound can be used to study its impact on the excitability of POMC neurons and the downstream effects on appetite and metabolism.
Below is a conceptual workflow for investigating the effect of this compound on the melanocortin signaling pathway.
Reproductive Biology: Uterine Contractility Studies
Kir7.1 channels are involved in regulating uterine muscle contractility.[2] this compound can be employed in ex vivo studies using uterine tissue strips to investigate how inhibition of Kir7.1 affects the frequency and amplitude of uterine contractions. This has implications for understanding and potentially developing therapeutics for conditions related to uterine activity.
The following diagram illustrates the signaling pathway involving Kir7.1 in uterine myocytes.
Experimental Protocols
Thallium Flux Assay for Kir7.1 Inhibition
This protocol is adapted from established methods for measuring the activity of potassium channels using a thallium-based fluorescent indicator.
Materials:
-
HEK293 cells stably expressing Kir7.1
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ II Green)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate)
-
This compound stock solution (in DMSO)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed HEK293-Kir7.1 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the thallium-sensitive dye loading solution to each well. Incubate at room temperature for 60-90 minutes, protected from light.
-
Compound Addition: After incubation, wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of this compound (and vehicle control) to the wells.
-
Thallium Flux Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence for a short period. Then, add the Thallium Stimulus Buffer and continue recording the fluorescence intensity over time.
-
Data Analysis: The rate of increase in fluorescence is proportional to the thallium influx through open Kir7.1 channels. Calculate the percentage of inhibition by this compound at each concentration to determine the IC50 value.
Ex Vivo Uterine Smooth Muscle Contractility Assay
This protocol outlines the measurement of isometric contractions of uterine smooth muscle strips.[3][4]
Materials:
-
Uterine tissue samples
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
This compound stock solution
Procedure:
-
Tissue Preparation: Dissect uterine tissue into longitudinal or circular smooth muscle strips (e.g., 2x10 mm) in cold Krebs-Henseleit solution.
-
Mounting: Mount the muscle strips in the organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2. Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Recording Spontaneous Contractions: Once stable spontaneous contractions are observed, record a baseline period of activity.
-
Compound Application: Add this compound to the organ bath in a cumulative concentration-response manner. Allow the tissue to stabilize at each concentration before adding the next.
-
Data Analysis: Analyze the frequency and amplitude of the uterine contractions before and after the application of this compound. Construct dose-response curves to determine the inhibitory effect of the compound.
Patch-Clamp Electrophysiology on POMC Neurons
This protocol provides a framework for recording Kir7.1 currents from POMC neurons in hypothalamic brain slices and testing the effect of this compound. This is an advanced technique requiring specialized equipment and expertise.
Materials:
-
Transgenic mice expressing a fluorescent reporter in POMC neurons (e.g., POMC-EGFP)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes (K-gluconate based)
-
Vibratome for slicing brain tissue
-
Patch-clamp rig with microscope, micromanipulators, and amplifier
-
This compound stock solution
Procedure:
-
Slice Preparation: Prepare acute coronal hypothalamic slices (250-300 µm thick) from the transgenic mice using a vibratome in ice-cold, oxygenated aCSF.
-
Neuron Identification: Identify POMC neurons in the arcuate nucleus of the hypothalamus using fluorescence microscopy.
-
Whole-Cell Recording: Obtain whole-cell patch-clamp recordings from the identified POMC neurons.
-
Current Recording: In voltage-clamp mode, hold the neuron at a potential that allows for the measurement of inwardly rectifying potassium currents.
-
Drug Application: Perfuse the slice with aCSF containing this compound at various concentrations.
-
Data Analysis: Measure the change in the amplitude of the Kir current in the presence of this compound to determine its inhibitory effect.
This comprehensive guide provides the necessary information for researchers to source, purchase, and effectively utilize this compound in their studies of Kir7.1 channel function in diverse physiological systems.
References
- 1. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and synaptic reorganization of arcuate NPY/AgRP and POMC neurons after exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uterorelaxing effects of vaginal progesterone: comparison of two methodologies for assessing uterine contraction frequency on ultrasound scans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU714 Oxalate in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU714 oxalate (B1200264) is a chemical probe that acts as an inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1][2][3][4] Inwardly rectifying potassium channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues. Kir7.1, in particular, plays significant roles in the retinal pigment epithelium, choroid plexus, kidney, and uterus.[5][6][7] The unique properties of Kir7.1, such as its low unitary conductance and relative independence from external potassium concentrations, make it a compelling target for drug discovery.[5][6] These application notes provide detailed protocols for utilizing VU714 oxalate in high-throughput screening (HTS) assays to identify and characterize novel modulators of Kir7.1.
Data Presentation
Inhibitory Activity of this compound
This compound demonstrates inhibitory activity against several Kir channels. The half-maximal inhibitory concentration (IC50) values obtained from thallium flux assays are summarized in the table below.
| Channel Target | IC50 (µM) |
| Kir7.1 | 5.6[1] |
| Kir4.1 | 13[1] |
| Kir1.1 | 16[1] |
| Kir6.2/SUR1 | 30[1] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | >30[1] |
High-Throughput Screening Assay Parameters (Representative)
| Parameter | Assay Type | Representative Value |
| Z'-factor | Automated Electrophysiology | 0.63 ± 0.09[8] |
| Z'-factor | Thallium Flux Assay | 0.72 ± 0.08[9] |
| Hit Rate (>40% inhibition) | Automated Electrophysiology | 3.09%[8] |
| Compound Concentration | Thallium Flux Assay | 10 µM[9] |
Signaling Pathway
The following diagram illustrates the role of Kir7.1 in a generalized epithelial cell, highlighting its co-localization with the Na+/K+-ATPase and its regulation by signaling molecules. Kir7.1 is involved in recycling K+ ions that are pumped into the cell by the Na+/K+-ATPase, thereby maintaining the membrane potential and facilitating transepithelial transport.[7] The channel's activity is also modulated by phosphatidylinositol 4,5-bisphosphate (PIP2) and can be influenced by G-protein coupled receptor (GPCR) signaling pathways.[5][10]
Caption: Kir7.1 signaling pathway in an epithelial cell.
Experimental Protocols
Two primary high-throughput methods are suitable for screening for Kir7.1 modulators: a fluorescence-based thallium flux assay and an automated patch-clamp electrophysiology assay.
Fluorescence-Based Thallium Flux Assay
This assay is a robust method for primary high-throughput screening of large compound libraries.[11] It relies on the principle that Kir channels are permeable to thallium (Tl+) ions. A Tl+-sensitive fluorescent dye is used to measure the influx of Tl+ through the channel, which serves as a surrogate for K+ flux.
Experimental Workflow:
Caption: Workflow for a thallium flux HTS assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a stable cell line expressing human Kir7.1 (e.g., HEK-293 or CHO cells) under standard conditions.
-
Seed the cells into black, clear-bottom 384-well microplates at a density optimized for a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C and 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ or similar) according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates at room temperature in the dark for 60-90 minutes.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound and test compounds in an appropriate assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Add the diluted compounds to the assay plates and incubate for 10-20 minutes at room temperature. Include wells with vehicle (DMSO) as a negative control and a known Kir7.1 inhibitor (like this compound) as a positive control.
-
-
Thallium Stimulation and Fluorescence Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader with kinetic reading capabilities and an automated liquid handler (e.g., FLIPR® or similar).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the thallium-containing stimulus buffer to all wells simultaneously.
-
Continue to measure the fluorescence intensity every 1-2 seconds for 1-3 minutes.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the rate of Tl+ influx through the Kir7.1 channels.
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
For active compounds, determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Automated Patch-Clamp Electrophysiology Assay
Automated electrophysiology offers a higher-fidelity, lower-throughput method for hit confirmation, lead optimization, and studying the mechanism of action of identified compounds.[8] These systems automate the patch-clamp technique, allowing for the direct measurement of ion channel currents in a 384-well format.
Experimental Workflow:
Caption: Workflow for an automated electrophysiology HTS assay.
Detailed Methodology:
-
Cell Preparation:
-
Harvest Kir7.1-expressing cells and prepare a high-viability single-cell suspension in an appropriate external buffer solution.
-
-
Instrument Setup:
-
Use an automated patch-clamp system (e.g., IonWorks Barracuda, SyncroPatch 384, or similar).
-
Prime the instrument's fluidics with the designated internal and external buffer solutions.
-
-
Electrophysiological Recording:
-
Load the cell suspension and compound plates into the instrument.
-
The system will automatically trap individual cells, form giga-ohm seals, and establish a whole-cell patch-clamp configuration.
-
Record baseline Kir7.1 currents using a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to various test potentials).
-
-
Compound Application and Data Acquisition:
-
Apply a pre-compound voltage protocol.
-
Add this compound or test compounds at various concentrations.
-
After a defined incubation period, apply a post-compound voltage protocol to measure the effect on Kir7.1 currents.
-
-
Data Analysis:
-
Measure the peak inward current at a hyperpolarizing voltage step.
-
Calculate the percentage of current inhibition caused by the compound.
-
Generate concentration-response curves and calculate IC50 values for active compounds.
-
Conclusion
This compound serves as a valuable pharmacological tool for the study of Kir7.1 channels. The protocols outlined in these application notes provide robust and validated methods for the high-throughput screening and characterization of novel Kir7.1 modulators. The choice between a thallium flux assay and automated electrophysiology will depend on the specific stage of the drug discovery campaign, with the former being ideal for primary screening and the latter for more in-depth characterization of hits. Careful assay development and validation, using benchmark data as a guide, are critical for the success of any screening effort.
References
- 1. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. amsbio.com [amsbio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. jneurosci.org [jneurosci.org]
- 7. Tissue Distribution of Kir7.1 Inwardly Rectifying K+ Channel Probed in a Knock-in Mouse Expressing a Haemagglutinin-Tagged Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: VU714 Oxalate
This technical support guide is designed for researchers, scientists, and drug development professionals who are using VU714 oxalate (B1200264) in their experiments. Here you will find answers to frequently asked questions and troubleshooting advice for issues related to its dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: Is VU714 oxalate soluble in DMSO?
A1: Yes, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] Published data indicates a solubility of up to 10 mM in DMSO.[2] However, difficulties in dissolving the compound can still arise due to a variety of factors.
Q2: I am having trouble dissolving this compound in DMSO. What are the common reasons for this?
A2: Several factors can contribute to the incomplete dissolution of this compound in DMSO. These include:
-
Concentration: Attempting to prepare a solution at a concentration higher than its solubility limit (above 10 mM) can lead to incomplete dissolution.
-
Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][3] The presence of water in the DMSO can significantly decrease the solubility of many organic compounds.[1][3][4]
-
Temperature: Dissolution may be slow at room temperature.
-
Compound Characteristics: The physical form of the compound (e.g., crystalline vs. amorphous) can influence its dissolution rate.
-
Inadequate Mixing: Insufficient vortexing or mixing can result in the compound not fully dissolving.
Q3: Can the oxalate salt form of VU714 affect its solubility?
A3: Yes, the salt form of a compound can significantly impact its solubility. While oxalate salts can enhance the bioavailability of some drugs, their solubility can be influenced by factors like pH and the presence of other ions.[5][6] However, for the purposes of preparing a stock solution in an organic solvent like DMSO, the primary factors are those listed in the previous question.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, please follow the troubleshooting workflow below.
Troubleshooting Workflow for this compound Dissolution in DMSO
Caption: A step-by-step workflow to troubleshoot this compound dissolution issues.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The molecular weight of this compound is 456.92 g/mol .
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 456.92 g/mol * (1000 mg / 1 g) = 4.57 mg
-
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass of this compound into the tube.
-
-
Add DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Dissolution (if necessary):
-
If the compound is not fully dissolved after vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
If sonication is not sufficient, gently warm the solution to 37°C in a heating block or water bath for a few minutes. Avoid excessive heat, as it may degrade the compound.
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 456.92 g/mol |
| Solubility in DMSO | 10 mM[2] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for preparing a compound stock solution for use in biological assays.
General Workflow for Compound Stock Solution Preparation
Caption: A generalized workflow for preparing and storing compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model - CentAUR [centaur.reading.ac.uk]
Technical Support Center: VU714 Oxalate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies researchers may encounter when working with VU714 oxalate (B1200264), a known inhibitor of the Kir7.1 potassium channel.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments with VU714 oxalate, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in IC50 Values Across Experiments
Question: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What are the likely causes and how can we mitigate this?
Answer: Inconsistent IC50 values are a common challenge when working with small molecule inhibitors. Several factors related to the compound, the experimental setup, and the assay itself can contribute to this variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Solubility and Stability | This compound is soluble in DMSO.[1] Ensure complete solubilization by vortexing. Prepare fresh stock solutions regularly and store them at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. Visually inspect for any precipitation before use. |
| Vehicle (DMSO) Concentration | High concentrations of DMSO can have off-target effects on ion channels and cell health.[3][4][5] Maintain a consistent and low final concentration of DMSO (typically ≤ 0.5%) across all wells, including controls. |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered physiology and drug sensitivity. Ensure high cell viability (>95%) before starting the experiment. |
| Inconsistent Cell Seeding Density | Variations in cell number can significantly affect the assay readout. Use a hemocytometer or an automated cell counter to ensure consistent cell density in all wells. |
| Assay Incubation Times | Standardize the pre-incubation time with this compound and the stimulation/recording time across all experiments to ensure consistent target engagement and response. |
| Plate Edge Effects | The outer wells of microplates are prone to evaporation, leading to changes in compound concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS. |
Issue 2: No or Weak Inhibition of Kir7.1 Channel Activity
Question: We are not observing the expected inhibitory effect of this compound on Kir7.1 channels in our electrophysiology experiments. What could be the reason?
Answer: The absence of a clear inhibitory effect can be frustrating. This issue often points to problems with the experimental protocol, the compound's integrity, or the expression and function of the target channel.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Compound Concentration | Verify the calculations for your stock and working solutions. Perform a concentration-response curve to ensure you are using a concentration at or above the reported IC50 (5.6 µM in thallium flux assays).[6] |
| Suboptimal Recording Conditions | Ensure that your recording solutions (both intracellular and extracellular) are correctly prepared and that the pH and osmolarity are within the optimal range for the cells and the channel. Inward rectifier potassium channels are sensitive to intracellular factors like Mg2+ and polyamines.[7][8][9] |
| Low Kir7.1 Channel Expression | Confirm the expression of functional Kir7.1 channels in your cell line using techniques like Western blotting, qPCR, or by observing the characteristic inwardly rectifying K+ current in your control cells. |
| Compound Adsorption to Plastics | Small molecules can sometimes adsorb to the plasticware used for dilutions and in the experimental setup. Consider using low-adhesion plastics or pre-treating the system with a BSA solution. |
| Voltage-Dependence of Block | Some Kir channel blockers exhibit voltage-dependent inhibition.[10] Investigate the effect of this compound at different membrane potentials to determine if the block is voltage-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[6][11] By blocking this channel, it disrupts the flow of potassium ions across the cell membrane, which can alter the cell's resting membrane potential and excitability.
Q2: What are the known off-target effects of this compound?
A2: While VU714 is a potent inhibitor of Kir7.1, it has been shown to have some activity against other Kir channels, including Kir1.1, Kir2.1, and Kir4.1, although with lower potency.[10] A more selective inhibitor, ML418, was developed from VU714.[12]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C.[2]
Q4: Can the oxalate salt form of VU714 affect experimental results?
A4: While the oxalate salt is used to improve the solubility and stability of the compound, at high concentrations, free oxalate could potentially have biological effects. However, at the typical working concentrations for this compound, the concentration of free oxalate is likely to be negligible and not a significant confounding factor. It is always good practice to include a vehicle control (DMSO in this case) in your experiments.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against various Kir channels.
| Target Channel | Reported IC50 (µM) | Assay Type | Reference |
| Kir7.1 | 5.6 | Thallium Flux Assay | [6] |
| Kir7.1 | ~8 | Electrophysiology | [10] |
| Kir1.1 | No significant inhibition | Electrophysiology | [10] |
| Kir2.1 | No significant inhibition | Electrophysiology | [10] |
| Kir4.1 | No significant inhibition | Electrophysiology | [10] |
Experimental Protocols
1. Thallium Flux Assay for Kir7.1 Inhibition
This protocol is a general guideline for a fluorescence-based thallium flux assay to measure the inhibitory activity of this compound on Kir7.1 channels.
-
Cell Culture: Plate cells stably or transiently expressing Kir7.1 in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in a suitable assay buffer. Remember to include a vehicle control (DMSO).
-
After the dye-loading incubation, carefully remove the loading buffer and wash the cells with the assay buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the stimulus buffer to all wells simultaneously using an automated dispenser.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes. The influx of thallium through open Kir7.1 channels will lead to an increase in fluorescence.
-
-
Data Analysis:
-
The rate of fluorescence increase (slope) is proportional to the Kir7.1 channel activity.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on Kir7.1 channels using the whole-cell patch-clamp technique.[13][14][15]
-
Cell Preparation: Use cells expressing Kir7.1, either from a stable cell line or through transient transfection.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit Kir7.1 currents. A typical protocol would involve stepping the voltage from -120 mV to +40 mV.
-
-
Compound Application:
-
Establish a stable baseline recording of Kir7.1 currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound (and DMSO vehicle).
-
Allow sufficient time for the drug to take effect and for the current to reach a new steady state.
-
-
Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -120 mV) before and after the application of this compound.
-
Calculate the percentage of inhibition caused by the compound.
-
Perform a concentration-response analysis to determine the IC50 if multiple concentrations are tested.
-
Visualizations
Caption: Experimental workflow for assessing this compound inhibition of Kir7.1.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Cardiac Strong Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Gating and modulation of an inward-rectifier potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Off-target effects of VU714 oxalate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU714 oxalate (B1200264) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is VU714 oxalate and what is its primary target?
This compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2][3] Kir7.1 channels are crucial in regulating melanocortin signaling in the brain, electrolyte balance in the eye, and uterine muscle contractility.[1]
Q2: What are the known off-target effects of this compound within the Kir channel family?
This compound exhibits inhibitory activity against several other Kir channels, though with lower potency than for its primary target, Kir7.1. Its rank order of potency for inhibition is Kir7.1 > Kir4.1 > Kir1.1 > Kir6.2/SUR1. It shows minimal to no activity against Kir2.1, Kir2.2, Kir2.3, and Kir3.1/3.2 channels at concentrations up to 30 µM.[4]
Q3: Has this compound been screened against a broader panel of off-targets (e.g., non-Kir ion channels, GPCRs, kinases)?
Q4: What are the potential effects of the oxalate counter-ion in my experiments?
VU714 is supplied as an oxalate salt. At micromolar concentrations, the oxalate ion itself can have biological effects. In vitro studies have shown that oxalate can induce cytotoxicity, particularly through the formation of calcium oxalate crystals, and can impact cellular bioenergetics, redox homeostasis, and inflammatory responses in various cell types, including renal epithelial cells and macrophages.[5][6][7][8] It is crucial to include a vehicle control containing oxalate at the corresponding concentration to distinguish the effects of the VU714 molecule from those of the oxalate counter-ion.
Q5: What are some important considerations regarding the chemical structure of VU714?
VU714 contains a quinoline (B57606) moiety. Quinoline-based compounds can be intrinsically fluorescent and may interfere with fluorescence-based assays through autofluorescence or quenching.[6][7] This is a critical consideration for assays employing fluorescent reporters.
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Kir Channels
| Channel | IC50 (µM) | Assay Type | Reference |
| Kir7.1 | 5.6 | Tl+ flux | [4] |
| Kir4.1 | 13 | Tl+ flux | [4] |
| Kir1.1 | 16 | Tl+ flux | [4] |
| Kir6.2/SUR1 | 30 | Tl+ flux | [4] |
| Kir2.1 | > 30 | Tl+ flux | [4] |
| Kir2.2 | > 30 | Tl+ flux | [4] |
| Kir2.3 | > 30 | Tl+ flux | [4] |
| Kir3.1/3.2 | > 30 | Tl+ flux | [4] |
Experimental Protocols
Protocol 1: Thallium Flux Assay for Assessing Kir Channel Inhibition
This protocol is a generalized method for measuring the inhibitory activity of this compound on Kir channels expressed in a stable cell line.
Materials:
-
Cell Line: HEK293 cells stably expressing the Kir channel of interest.
-
Culture Medium: Standard cell culture medium appropriate for the cell line.
-
Assay Plates: 384-well, clear-bottom, black-walled plates.
-
Thallium-sensitive dye: FluxOR™ or similar.
-
This compound Stock Solution: 10 mM in DMSO.
-
Assay Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3.
-
Stimulus Buffer: Assay Buffer containing an appropriate concentration of thallium sulfate.
Procedure:
-
Cell Plating: Plate cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Add the diluted this compound solutions to the wells and incubate for 10-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Use a kinetic plate reader (e.g., FLIPR, FlexStation) to measure fluorescence.
-
Establish a baseline fluorescence reading for approximately 10 seconds.
-
Add the Stimulus Buffer to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence signal at 1-2 second intervals for 1-3 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx.
-
Normalize the data to controls (vehicle for 0% inhibition, and a known channel blocker for 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for characterizing the effects of this compound on Kir channel currents.
Materials:
-
Cells: Cells expressing the Kir channel of interest, plated on glass coverslips.
-
External Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with KOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 Mg-ATP, 0.1 Na-GTP, pH 7.2 with KOH.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 2-5 MΩ when filled with internal solution.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Perfusion System.
Procedure:
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Giga-seal Formation: Approach a single cell with a patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where the channels are not significantly active (e.g., 0 mV).
-
Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical protocol would be to step from the holding potential to various potentials between -120 mV and +60 mV.
-
-
Compound Application:
-
After recording stable baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the solution to exchange completely and for the drug effect to reach a steady state.
-
Record currents in the presence of the compound using the same voltage protocol.
-
-
Washout: Perfuse the chamber with the control external solution to wash out the compound and observe the reversal of the effect.
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., the peak inward current).
-
Calculate the percentage of inhibition by comparing the current amplitude in the presence of this compound to the baseline current.
-
Construct a concentration-response curve to determine the IC50.
-
Troubleshooting Guides
Issue 1: Higher than expected background fluorescence or signal quenching in a thallium flux assay.
-
Potential Cause: VU714 contains a quinoline moiety, which can be intrinsically fluorescent or act as a quencher.[6][7]
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: In wells without cells, measure the fluorescence of this compound in the assay buffer at all concentrations tested. This will determine if the compound itself is autofluorescent.
-
Pre-read Plates: Read the fluorescence of the dye-loaded cells before and after the addition of this compound. A sudden drop in fluorescence upon compound addition suggests quenching.
-
Spectral Scan: If possible, perform an excitation and emission scan of this compound to determine its spectral properties and assess the degree of overlap with your assay's fluorophore.
-
Use an Alternative Assay: If fluorescence interference is significant and cannot be corrected for, consider using a non-fluorescence-based method like automated patch-clamp electrophysiology.
-
Issue 2: Unexplained cellular toxicity or changes in cell morphology.
-
Potential Cause: The oxalate counter-ion can be cytotoxic at higher concentrations.[5][9]
-
Troubleshooting Steps:
-
Include an Oxalate Control: Prepare a solution of sodium oxalate or potassium oxalate at the same molar concentration as the this compound being used. Apply this to a control group of cells to assess the effect of the oxalate alone.
-
Lower Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize potential oxalate-induced toxicity.
-
Reduce Incubation Time: Minimize the duration of cell exposure to the compound.
-
Issue 3: Poor solubility or precipitation of this compound in aqueous buffers.
-
Potential Cause: Like many small molecules, this compound may have limited solubility in physiological buffers.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Make fresh dilutions from a DMSO stock solution for each experiment.
-
Check for Precipitate: Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous buffers.
-
Sonication: Briefly sonicate the final diluted solution to aid in dissolution.
-
Use of Pluronic F-127: For some assays, a small amount of Pluronic F-127 can be included in the final dilution to improve solubility.
-
Issue 4: Inconsistent results in patch-clamp experiments.
-
Potential Cause: This can be due to a variety of factors including unstable recordings, channel rundown, or issues with compound application.
-
Troubleshooting Steps:
-
Monitor Seal and Access Resistance: Continuously monitor the seal resistance and access resistance throughout the recording. Discard any recordings where these parameters change significantly.
-
Establish a Stable Baseline: Ensure that the channel currents are stable for several minutes before applying the compound.
-
Confirm Complete Solution Exchange: Ensure your perfusion system allows for a complete and rapid exchange of the solution in the recording chamber.
-
Perform a Full Washout: A successful washout, where the current returns to baseline levels after removing the compound, confirms that the observed effect is due to the compound and not rundown of the channel.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening reveals a small-molecule inhibitor of the renal outer medullary potassium channel and Kir7.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 9. This compound | TargetMol [targetmol.com]
VU714 oxalate stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU714 oxalate (B1200264). The information focuses on addressing potential stability issues in solution to ensure reliable and reproducible experimental outcomes.
I. General Handling and Storage
Proper storage is critical to maintaining the stability and activity of VU714 oxalate. Below are the recommended storage conditions for the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C | -20°C (up to 3 years)[1] or -80°C |
| In Solvent | 0 - 4°C | -20°C (up to 6 months)[2] or -80°C (up to 1 year)[1] |
Note: For solutions, it is highly recommended to store them in small aliquots to avoid repeated freeze-thaw cycles.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and solubility of this compound in solution.
Q1: Why does my this compound solution appear cloudy or show precipitation?
VU714 is a quinoline (B57606) derivative, and compounds of this class can exhibit poor solubility in aqueous media due to their lipophilic nature.[3] Precipitation, a form of physical instability, often occurs when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer or cell culture medium.[3] This happens because the DMSO concentration decreases significantly, causing the compound to "crash out" of the solution.[3]
Q2: How should I prepare my stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] A concentration of 10 mM in DMSO is a common starting point.[2] For detailed steps, refer to the experimental protocols section.
Q3: What is the recommended storage for my this compound stock solution?
For long-term stability, store your DMSO stock solution at -80°C for up to one year.[1] For short-term storage, 0 - 4°C is acceptable for a few days to weeks.[2] Always store in small, single-use aliquots to minimize freeze-thaw cycles.
Q4: My this compound precipitated in my aqueous experimental buffer. What can I do?
If you observe precipitation upon dilution of your DMSO stock, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your working concentration may be too high for the aqueous buffer. Perform serial dilutions to determine the maximum soluble concentration.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Adjust the pH: For some quinoline derivatives, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble ionized form.[3] However, ensure the new pH is compatible with your experimental system.
III. Experimental Protocols
This section provides a detailed methodology for preparing this compound solutions for in vitro experiments to minimize stability issues.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 456.92 g/mol ).
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Promote Dissolution: Vortex the mixture for 30-60 seconds. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.[3]
-
Inspect for Clarity: The final stock solution should be clear and free of any visible particulates.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Pre-warm the Buffer: Gently warm your aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Thaw the Stock Solution: Rapidly thaw an aliquot of the 10 mM this compound stock solution.
-
Serial Dilution (Recommended): Perform a serial dilution of the stock solution in your aqueous buffer to reach the final desired concentration. This gradual reduction in DMSO concentration can prevent precipitation.
-
Vortex During Dilution: Ensure the solution is being gently vortexed or mixed while adding the this compound stock to promote rapid dispersion.
-
Final Inspection: Before adding to your experimental setup, visually inspect the final working solution for any signs of precipitation.
IV. Visual Guides
The following diagrams illustrate a typical experimental workflow and the physiological context of Kir7.1 channels.
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified physiological role of the Kir7.1 channel.
References
Technical Support Center: Optimizing VU714 Oxalate for Kir7.1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing VU714 oxalate (B1200264) as a selective inhibitor of the Kir7.1 potassium channel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of VU714 oxalate in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1][2][3] Its primary mechanism of action is the blockade of the Kir7.1 channel pore, thereby preventing the flow of potassium ions.[3] This inhibition leads to depolarization of the cell membrane, which can modulate various cellular processes.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4] For long-term storage, the solid powder should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year.[2]
Q3: What are the reported IC50 values for this compound against Kir7.1?
A3: The half-maximal inhibitory concentration (IC50) of this compound for Kir7.1 has been reported to be approximately 5.6 µM in thallium flux assays.[1]
Q4: Is this compound selective for Kir7.1?
A4: this compound displays a degree of selectivity for Kir7.1 over other Kir channel subtypes. However, it does exhibit inhibitory activity against other Kir channels at higher concentrations. The rank order of potency is generally Kir7.1 > Kir4.1 > Kir1.1 > Kir6.2/SUR1, with significantly less activity against Kir2.x and Kir3.x channels.[1]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible to avoid off-target effects (typically <0.5%), a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This can sometimes help to keep the compound in solution.
-
Consider alternative formulation strategies for in vivo studies: For animal studies, co-solvents such as PEG300, Tween 80, or corn oil may be required to achieve a stable formulation for injection.[5][6][7]
-
Issue 2: Inconsistent or weak inhibition of Kir7.1 currents in electrophysiology experiments.
-
Possible Cause 1: Instability of the compound in the recording solution.
-
Troubleshooting Step: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.
-
-
Possible Cause 2: Low potency at the tested concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. Start with a concentration around the reported IC50 (e.g., 5-10 µM) and test a range of higher and lower concentrations.
-
-
Possible Cause 3: Run-down of Kir7.1 channel activity.
-
Troubleshooting Step: Kir channel activity can sometimes decrease over the course of a whole-cell patch-clamp recording. Monitor the baseline current for stability before applying the inhibitor. If run-down is significant, try to obtain recordings more quickly or use the perforated patch technique to better preserve the intracellular environment.
-
Issue 3: High background or low signal-to-noise ratio in thallium flux assays.
-
Possible Cause 1: Low expression of functional Kir7.1 channels.
-
Troubleshooting Step: Ensure that the cell line used expresses a sufficient level of functional Kir7.1 channels on the plasma membrane. This can be verified by patch-clamp electrophysiology or by using a positive control inhibitor with a known effect.
-
-
Possible Cause 2: Suboptimal dye loading or high background fluorescence.
-
Possible Cause 3: Cell health issues.
-
Troubleshooting Step: Ensure cells are healthy and not overgrown in the assay plate. Unhealthy cells can have compromised membrane integrity, leading to increased background signal.
-
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound against Kir Channel Subtypes
| Kir Channel Subtype | IC50 (µM) | Assay Type |
| Kir7.1 | 5.6 | Thallium Flux Assay |
| Kir4.1 | 13 | Thallium Flux Assay |
| Kir1.1 | 16 | Thallium Flux Assay |
| Kir6.2/SUR1 | 30 | Thallium Flux Assay |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30 | Thallium Flux Assay |
Data sourced from Probechem Biochemicals.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder (Molecular Weight: 456.92 g/mol ).
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (for cell-based assays):
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous experimental buffer to achieve the final working concentrations.
-
Important: To minimize precipitation, add the DMSO stock to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent-induced artifacts. Always include a vehicle control with the same final DMSO concentration.
-
Protocol 2: Thallium Flux Assay for Kir7.1 Inhibition
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Plating:
-
Seed cells expressing Kir7.1 in a 384-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C and 5% CO2 overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at room temperature in the dark for 60-90 minutes.[8]
-
-
Compound Addition:
-
During the dye-loading incubation, prepare a compound plate containing various concentrations of this compound and a vehicle control.
-
After incubation, carefully remove the dye-loading buffer and wash the cells with assay buffer.
-
Add the compounds from the compound plate to the cell plate and incubate for 10-20 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the thallium stimulus buffer to all wells and immediately begin kinetic fluorescence readings.
-
The rate of increase in fluorescence is proportional to the thallium influx through open Kir7.1 channels. Inhibition by this compound will result in a decreased rate of fluorescence increase.
-
-
Data Analysis:
-
Calculate the rate of thallium influx for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized influx rate against the concentration of this compound to generate a dose-response curve and determine the IC50 value.[9]
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for Kir7.1 Inhibition
-
Cell Preparation:
-
Plate cells expressing Kir7.1 onto glass coverslips suitable for patch-clamp recording.
-
Allow the cells to adhere and grow for at least 24 hours before recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps or ramps to elicit Kir7.1 currents. A typical voltage ramp would be from -120 mV to +60 mV.
-
Establish a stable baseline recording of the Kir7.1 current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the current in the presence of the inhibitor until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the amplitude of the inward Kir7.1 current before and after the application of this compound.
-
Calculate the percentage of inhibition at each concentration.
-
Construct a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of Kir7.1 regulation.
Caption: Experimental workflow for a thallium flux assay.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. What are Kir7.1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ionbiosciences.com [ionbiosciences.com]
Technical Support Center: Troubleshooting VU714 Oxalate Electrophysiology Experiments
This technical support center provides troubleshooting guidance for researchers utilizing VU714 in oxalate (B1200264) electrophysiology experiments, particularly focusing on the study of the SLC26A6 anion exchanger. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of VU714 and its relevance to oxalate electrophysiology?
VU714 is known as an inhibitor of the Kir7.1 potassium channel. In the context of renal physiology, Kir7.1 is expressed on the basolateral membrane of distal nephron cells and contributes to setting the membrane potential.[1][2] The primary transporter responsible for apical oxalate secretion in the proximal tubule is the anion exchanger SLC26A6.[3][4][5] While a direct interaction between VU714 and SLC26A6 has not been documented, using a Kir7.1 inhibitor in oxalate electrophysiology experiments likely aims to investigate the indirect effects of altering membrane potential on the electrogenic transport of oxalate by SLC26A6 or to explore potential off-target effects of VU714.
Q2: What are the known electrogenic properties of SLC26A6-mediated oxalate transport?
SLC26A6 is a versatile anion exchanger capable of mediating the exchange of several anions, including chloride (Cl⁻), bicarbonate (HCO₃⁻), and oxalate (C₂O₄²⁻).[3][6] Studies have shown that while Cl⁻/HCO₃⁻ exchange by SLC26A6 can be electroneutral, the Cl⁻/oxalate exchange is electrogenic.[7][8][9] This electrogenic nature means that the transport process generates a net movement of charge across the cell membrane, making it amenable to study using electrophysiological techniques like patch-clamp.
Q3: What are the expected challenges when measuring SLC26A6-mediated oxalate currents using patch-clamp?
Researchers have reported difficulties in measuring robust SLC26A6-mediated currents using whole-cell patch-clamp, even when electrogenic transport is expected.[8][10] This could be due to several factors, including:
-
Slow transport cycle: The turnover rate of the exchanger might be too slow to generate large, easily detectable currents.
-
Small single-channel conductance: The current passing through a single transporter molecule may be very small.
-
Complex regulation: The activity of SLC26A6 may be influenced by intracellular factors that are altered during whole-cell recordings.
-
Expression levels: The density of functional transporters in the plasma membrane of the expression system may be insufficient.
Troubleshooting Guides
Section 1: Issues with Measuring SLC26A6-Mediated Oxalate Currents
| Problem | Possible Cause | Suggested Solution |
| No detectable current or very small current amplitude | 1. Low expression or improper trafficking of SLC26A6 to the plasma membrane. 2. Suboptimal ionic conditions for electrogenic oxalate transport. 3. The transport rate is too low for detection by patch-clamp. | 1. Verify protein expression and localization using techniques like Western blotting and immunofluorescence. 2. Optimize intracellular and extracellular solutions to maximize the driving force for Cl⁻/oxalate exchange. Ensure appropriate Cl⁻ and oxalate concentrations. 3. Consider using alternative methods like fluorescent-based transport assays (e.g., using pH-sensitive or ion-sensitive dyes in proteoliposomes) to confirm transporter activity.[8][9][10] |
| Unstable recordings or high noise levels | 1. Poor gigaohm seal formation. 2. Pipette drift or mechanical instability. 3. Electrical noise from the setup. | 1. Ensure clean and polished patch pipettes. Optimize cell culture conditions for healthy, smooth cell membranes.[11][12][13] 2. Check for vibrations in the setup and ensure the micromanipulator is stable. 3. Properly ground all equipment and use a Faraday cage to shield from external electrical noise.[11][13] |
| Difficulty in isolating SLC26A6-specific currents | 1. Contamination from other endogenous channels or transporters in the expression system (e.g., HEK293 cells). | 1. Perform control experiments on untransfected cells to characterize and subtract background currents. 2. Use specific inhibitors for known endogenous channels that may be contributing to the measured current. |
Section 2: Issues Related to the Use of VU714
| Problem | Possible Cause | Suggested Solution |
| No effect of VU714 on measured currents | 1. The experimental cells do not express Kir7.1. 2. The effect of Kir7.1 inhibition on the membrane potential is not significant enough to alter SLC26A6 activity under the recording conditions. 3. VU714 has no off-target effects on SLC26A6. | 1. Verify the expression of Kir7.1 in your cell system using RT-PCR or immunocytochemistry. 2. Measure the resting membrane potential of the cells before and after VU714 application to confirm Kir7.1 inhibition. 3. This may be a valid negative result. Consider if the experimental hypothesis needs to be re-evaluated. |
| Unexpected changes in current after VU714 application | 1. Off-target effects of VU714 on other ion channels or transporters, including SLC26A6 itself. 2. Indirect effects on cellular homeostasis (e.g., changes in intracellular pH) due to altered membrane potential. | 1. Test the effect of VU714 on cells expressing SLC26A6 but not Kir7.1 (if possible) to look for direct effects. 2. Perform control experiments to measure intracellular pH and other relevant ion concentrations during VU714 application. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of SLC26A6-Mediated Currents
This protocol is adapted from methodologies described for studying SLC26 family transporters.[6][7][8]
-
Cell Preparation:
-
Culture HEK293 cells stably or transiently expressing human SLC26A6.
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Use a low-density plating to easily identify single, healthy cells for patching.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NMDG. For measuring oxalate transport, replace NMDG-Cl with sodium oxalate at the desired concentration.
-
Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl₂, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with NMDG.
-
-
Electrophysiology:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single, healthy cell and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the oxalate-containing extracellular solution to measure transport-mediated currents.
-
Apply VU714 (at the desired concentration) to the bath to observe its effects.
-
Protocol 2: Fluorescence-Based Oxalate Transport Assay in Proteoliposomes
This protocol is based on methods used to characterize the transport activity of SLC26A6.[8][9][10]
-
Protein Purification and Reconstitution:
-
Express and purify SLC26A6 protein.
-
Reconstitute the purified protein into liposomes made of a suitable lipid mixture (e.g., E. coli polar lipids and PC).
-
-
Transport Assay:
-
Load the proteoliposomes with a high concentration of chloride (e.g., 150 mM KCl).
-
Include a pH-sensitive fluorescent dye (e.g., ACMA) in the external solution.
-
Initiate the transport by adding oxalate to the external solution.
-
The electrogenic exchange of external oxalate for internal chloride will create a membrane potential, which can be monitored by the fluorescence change of the potential-sensitive dye.
-
Visualizations
Caption: Proposed signaling pathway for the effect of VU714 on SLC26A6-mediated oxalate transport.
Caption: Experimental workflow for investigating the effect of VU714 on SLC26A6.
Caption: Troubleshooting decision tree for low/no current in SLC26A6 experiments.
References
- 1. Kir7.1 knockdown and inhibition alter renal electrolyte handling but not the development of hypertension in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basolateral membrane K+ channels in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological and Pathological Functions of SLC26A6 [frontiersin.org]
- 4. High expression of SLC26A6 in the kidney may contribute to renal calcification via an SLC26A6-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium oxalate urolithiasis in mice lacking anion transporter Slc26a6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The enigmatic SLC26A6 multifunctional anion transporter: recent advances in structure-function relationship, pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]
- 8. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange | eLife [elifesciences.org]
- 9. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange [elifesciences.org]
- 10. Structural and functional properties of the transporter SLC26A6 reveal mechanism of coupled anion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. scientifica.cn [scientifica.cn]
- 13. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
How to prevent VU714 oxalate precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential precipitation issues with VU714 oxalate (B1200264) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is VU714 oxalate, and why is precipitation a concern?
This compound is the oxalate salt form of the VU714 compound. While the oxalate salt is often used to improve the handling and stability of a compound, it can sometimes lead to precipitation in aqueous solutions like cell culture media. This precipitation is a concern because it effectively lowers the concentration of the active compound in your experiment, leading to inaccurate and irreproducible results.[1][2] Filtering out the precipitate is not recommended as it will alter the final concentration of your compound in an unquantifiable way.[1]
Q2: My this compound solution precipitated immediately upon addition to my cell culture media. What is the likely cause?
Immediate precipitation, often called "crashing out," is typically due to the poor aqueous solubility of the compound.[2][3] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, the compound can no longer stay dissolved.[3]
Q3: I observed precipitation in my media containing this compound after several hours of incubation. What could be the reason?
Delayed precipitation can be caused by several factors, including:
-
Temperature changes: Compounds can be less soluble at lower temperatures. If the media cools, precipitation may occur.[1][4][5]
-
Changes in pH: The pH of the culture medium can change over time due to cellular metabolism. If the solubility of this compound is pH-dependent, this can lead to precipitation.[1][2]
-
Evaporation: Evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding the solubility limit of this compound.[4][5][6]
-
Interaction with media components: this compound may interact with components in the media, such as salts or proteins, to form insoluble complexes.[5][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
This guide will help you address immediate precipitation of this compound when preparing your working solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate this compound precipitation.
Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media is above its solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration.[2] |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to "crash out." | Perform a serial dilution. Instead of a single large dilution, create intermediate dilutions in pre-warmed media.[1][3] Add the stock solution dropwise while gently vortexing the media.[2] |
| Low Media Temperature | The solubility of many compounds is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| High Final Solvent Concentration | While DMSO can aid solubility, high concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5%.[1] | Adjust the concentration of your stock solution to ensure the final DMSO concentration in your media is as low as possible, ideally ≤0.1%.[7] |
Issue 2: Delayed Precipitation of this compound in Culture
This guide addresses the situation where this compound precipitates after a period of incubation.
Logical Relationship Diagram
Caption: Causes and preventative measures for delayed precipitation.
Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[2] | Monitor the pH of your culture medium. Consider using a different buffering system or changing the medium more frequently.[2] |
| Evaporation | Water loss from the culture vessel increases the concentration of solutes, which can lead to precipitation.[4][6] | Ensure the incubator has adequate humidity and that culture flasks and plates are properly sealed.[4] |
| Temperature Fluctuations | Inconsistent temperatures in the incubator can cause the compound to fall out of solution. | Ensure your incubator is properly calibrated and maintains a stable temperature. Avoid repeated freeze-thaw cycles of media and supplements.[1][4] |
| Media Component Interaction | This compound may be interacting with salts (e.g., calcium phosphate) or other components in the media.[8] | Consider using a serum-containing medium if your experiment allows, as serum proteins can help keep compounds in solution.[1] Alternatively, solubility enhancers like cyclodextrins can be used.[1] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.[7]
Materials:
-
This compound
-
100% DMSO
-
Your cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
Create a Dilution Series: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Mix Thoroughly: Add the required volume of the stock solution to the pre-warmed media in microcentrifuge tubes. Vortex each tube immediately and thoroughly after adding the stock to ensure rapid mixing.[7]
-
Incubate: Incubate the tubes at 37°C for a period that mimics your experimental timeline (e.g., 1-2 hours or longer).[2][7]
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.[2]
Protocol 2: Stepwise Dilution for Preparing Working Solutions
This protocol minimizes the risk of precipitation due to "solvent shock."
Signaling Pathway Diagram (Workflow)
Caption: Stepwise dilution workflow to prevent precipitation.
Procedure:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[2]
-
Create an Intermediate Dilution: First, dilute your high-concentration stock in the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration (e.g., 1 mM).
-
Prepare Final Working Solution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed media to reach your desired final concentration.
-
Mix Gently: Mix the final solution by gentle vortexing or inversion.
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation, ensuring the accuracy and reliability of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: VU714 Oxalate Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU714 oxalate (B1200264) in cytotoxicity and cell viability assays. The information is designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected cytotoxicity in my cell line when treated with VU714 oxalate. What could be the cause?
A1: Unexpectedly high cytotoxicity could be due to several factors:
-
Oxalate-Induced Toxicity: The oxalate salt of your VU714 compound can be cytotoxic on its own, especially at higher concentrations. Oxalate can induce membrane damage and cell death through the generation of reactive oxygen species (ROS) and the formation of calcium oxalate monohydrate (COM) crystals.[1][2][3] It is crucial to have a vehicle control (e.g., DMSO) and an oxalate salt control (e.g., sodium oxalate) at equivalent concentrations to your this compound treatment to distinguish the effect of the VU714 molecule from the effect of the oxalate counter-ion.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve your this compound, ensure the final concentration in your cell culture medium is not exceeding the tolerance level of your specific cell line (typically <0.5%).
-
Compound Instability: Ensure proper storage of your this compound as per the manufacturer's instructions (typically at -20°C for long-term storage) to prevent degradation into potentially more toxic substances.[4]
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to Kir7.1 channel inhibition or the effects of oxalate.
Q2: How can I differentiate between the cytotoxicity caused by the VU714 molecule and the oxalate counter-ion?
A2: To dissect the cytotoxic effects, you should include the following controls in your experimental setup:
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO) at the same final concentration used in the experimental wells.
-
Oxalate Control: A simple oxalate salt, such as sodium oxalate, at the same molar concentration as the oxalate in your this compound treatment. This will allow you to measure the cytotoxic effect of the oxalate ion itself.
-
Untreated Control: Cells in culture medium alone to establish a baseline for 100% cell viability.
By comparing the results from your this compound treatment to these controls, you can attribute the observed cytotoxicity to either the VU714 molecule, the oxalate, or a combined effect.
Q3: My cell viability results are inconsistent across experiments. What are the potential reasons for this variability?
A3: Inconsistent results in cell viability assays can stem from several sources:
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells for each experiment and that the cells are evenly distributed in the wells.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range.
-
Compound Preparation: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development.
-
Assay Protocol: Ensure consistent execution of the cell viability assay protocol, including reagent volumes and incubation periods.
Q4: What is the potential mechanism of oxalate-induced cytotoxicity?
A4: Oxalate can induce cytotoxicity through several mechanisms, primarily related to oxidative stress and crystal formation:
-
Reactive Oxygen Species (ROS) Production: Oxalate exposure can lead to an increase in intracellular ROS, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[1][5]
-
Calcium Oxalate Monohydrate (COM) Crystal Formation: In the presence of calcium, oxalate can precipitate to form sharp, insoluble COM crystals. These crystals can cause physical damage to cell membranes, leading to necrosis.[2]
-
Apoptosis Induction: The oxidative stress induced by oxalate can trigger programmed cell death, or apoptosis.[5]
Troubleshooting Guides
Problem: High background signal in a colorimetric/fluorometric cell viability assay.
| Possible Cause | Troubleshooting Step |
| Media Interference | Phenol (B47542) red in the culture medium can interfere with certain assays (e.g., MTT, XTT). Use phenol red-free medium for the assay incubation period. |
| Compound Interference | This compound itself might have intrinsic color or fluorescence that interferes with the assay readout. Run a "compound only" control (wells with compound in media but no cells) and subtract this background from your experimental values. |
| Contamination | Microbial contamination can lead to false-positive signals. Visually inspect your cultures for any signs of contamination and perform routine mycoplasma testing. |
Problem: Low signal or no response to a positive control.
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure that your assay reagents have not expired and have been stored correctly. |
| Incorrect Reagent Volume | Double-check the manufacturer's protocol for the correct volumes of reagents to be added. |
| Insufficient Incubation Time | Make sure you are incubating the cells with the assay reagent for the recommended amount of time. |
| Cell Seeding Issues | Verify that you have seeded the correct number of cells. Too few cells will result in a low signal. |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, sodium oxalate (as a control), and the vehicle control in culture medium. Remove the old medium from the cells and add the treatment solutions. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation and Reading: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Lysis Control: Include a positive control for maximum LDH release by treating some wells with a lysis buffer provided with the kit.
-
Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release from the lysis control.
Quantitative Data Summary
Table 1: Example Data Layout for a this compound Cell Viability Assay (MTT)
| Concentration (µM) | % Viability (this compound) | % Viability (Sodium Oxalate) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 6.1 | 99 ± 5.5 |
| 10 | 85 ± 7.3 | 97 ± 6.2 |
| 50 | 62 ± 8.5 | 90 ± 7.1 |
| 100 | 41 ± 9.2 | 82 ± 8.0 |
| 250 | 20 ± 5.8 | 65 ± 9.5 |
Data are presented as mean ± standard deviation from a representative experiment. This table serves as a template for recording your own experimental results.
Table 2: Example Data Layout for a this compound Cytotoxicity Assay (LDH)
| Concentration (µM) | % Cytotoxicity (this compound) | % Cytotoxicity (Sodium Oxalate) |
| 0 (Vehicle) | 5 ± 1.2 | 4 ± 1.5 |
| 1 | 6 ± 1.8 | 5 ± 1.3 |
| 10 | 18 ± 2.5 | 7 ± 2.1 |
| 50 | 42 ± 3.1 | 15 ± 2.8 |
| 100 | 65 ± 4.5 | 25 ± 3.5 |
| 250 | 88 ± 5.2 | 40 ± 4.1 |
Data are presented as mean ± standard deviation from a representative experiment. This table serves as a template for recording your own experimental results.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for oxalate-induced cytotoxicity.
Caption: General experimental workflow for cytotoxicity and cell viability assays.
References
- 1. Oxalate-induced changes in the viability and growth of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxicity of oxalate, metabolite of ethylene glycol, is due to calcium oxalate monohydrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxalate toxicity in LLC-PK1 cells: role of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Interpreting unexpected data with VU714 oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU714 oxalate (B1200264). Our aim is to help you interpret unexpected data and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is VU714 oxalate and what is its primary target?
This compound is a potent inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and are involved in various physiological processes, including electrolyte homeostasis in the eye and uterine muscle contractility.[2]
Q2: What are the known off-target effects of this compound?
While this compound is most potent against Kir7.1, it can also inhibit other Kir channels at higher concentrations. The rank order of potency is Kir7.1 > Kir4.1 > Kir1.1 > Kir6.2/SUR1. It has minimal effect on Kir2.1, Kir2.2, Kir2.3, and Kir3.1/3.2.[1] These off-target effects are a potential source of unexpected experimental results, especially when using concentrations significantly above the IC50 for Kir7.1.
Q3: Can the oxalate counter-ion interfere with my experiments?
Yes, the oxalate component of this compound can have independent biological effects. Oxalate is known to induce oxidative stress, disrupt mitochondrial function, and modulate inflammatory pathways.[3][4] It is crucial to use an appropriate vehicle control, such as sodium oxalate, to distinguish the effects of VU714 from those of the oxalate counter-ion.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of 10 mM.[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to one year. In solvent, it should be stored at -80°C for up to six months.[5]
Troubleshooting Guide
Unexpected Data Interpretation
| Observed Problem | Potential Cause | Recommended Action |
| Weaker than expected inhibition of Kir7.1. | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Errors in dilution or calculation. 3. Cellular context: The expression level of Kir7.1 and the presence of interacting proteins in your specific cell line may alter sensitivity. | 1. Use a fresh aliquot of this compound. 2. Verify all calculations and ensure proper dissolution. 3. Confirm Kir7.1 expression in your cell line (e.g., via qPCR or Western blot). |
| Effects observed at concentrations much higher than the IC50 for Kir7.1. | 1. Off-target effects: Inhibition of other Kir channels (Kir4.1, Kir1.1, Kir6.2/SUR1).[1] 2. Oxalate-induced effects: The oxalate counter-ion may be causing cellular stress or other biological responses.[3][4] | 1. Perform a dose-response curve and compare with the known IC50 values for other Kir channels. 2. Include a sodium oxalate control at the same concentration as the oxalate in your this compound treatment. |
| Cell death or signs of cellular stress observed. | 1. Oxalate toxicity: Oxalate can induce oxidative stress and apoptosis.[4] 2. High concentration of DMSO: The solvent may be toxic to your cells at the concentration used. | 1. Use a sodium oxalate control to assess the contribution of oxalate to the observed toxicity. 2. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including the vehicle control. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, density, or health. 2. Inconsistent compound preparation: Fresh dilutions should be made for each experiment. | 1. Standardize cell culture procedures and use cells within a consistent passage number range. 2. Prepare fresh stock solutions and dilutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various Kir channels, as determined by thallium flux assays.
| Target Channel | IC50 (µM) |
| Kir7.1 | 5.6[1] |
| Kir4.1 | 13[1] |
| Kir1.1 | 16[1] |
| Kir6.2/SUR1 | 30[1] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30[1] |
Experimental Protocols
Thallium Flux Assay for Kir7.1 Inhibition
This protocol is a general guideline for measuring Kir7.1 inhibition using a thallium flux assay. Optimization for specific cell lines and plate readers may be required.
Materials:
-
Cells expressing Kir7.1 (e.g., HEK293-Kir7.1)
-
This compound
-
Assay buffer (Chloride-free)
-
Stimulus buffer (containing thallium and potassium)
-
96- or 384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed cells in poly-D-lysine coated microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the dye-loading solution and wash the cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate for 10-30 minutes.
-
-
Thallium Flux Measurement:
-
Prepare the stimulus buffer containing thallium and potassium.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the stimulus buffer to initiate thallium influx.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus Kir7.1 activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring Kir7.1 currents and their inhibition by this compound.
Materials:
-
Cells expressing Kir7.1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ. Fill with internal solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording:
-
Hold the cell at a holding potential (e.g., -80 mV).
-
Apply voltage steps or ramps to elicit Kir7.1 currents.
-
Record baseline currents in the external solution.
-
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Inhibition Measurement: Record the currents in the presence of the compound and compare them to the baseline currents to determine the percentage of inhibition.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and calculate the extent of block at different voltages.
Visualizations
Caption: Simplified signaling pathway of Kir7.1 in maintaining cellular membrane potential.
Caption: General experimental workflow for a thallium flux assay with this compound.
Caption: A logical workflow for troubleshooting unexpected data with this compound.
References
- 1. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. Oxalate disrupts monocyte and macrophage cellular function via Interleukin-10 and mitochondrial reactive oxygen species (ROS) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxalate and calcium oxalate mediated free radical toxicity in renal epithelial cells: effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - DE [thermofisher.com]
Improving the specificity of VU714 oxalate in assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the specificity of VU714 oxalate (B1200264) in assays. The following information includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the successful application of this Kir7.1 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is VU714 oxalate and what is its primary target?
This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13).[1][2] Kir7.1 is a key regulator of cellular membrane potential and is involved in various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1][2][3]
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of Kir7.1, it also exhibits activity against other Kir channels. Its selectivity profile shows inhibition of Kir4.1, Kir1.1, and Kir6.2/SUR1 at higher concentrations. For experiments requiring higher specificity, the use of its more selective analog, ML418, is recommended.[1][2]
Q3: How can I improve the specificity of my assay when using this compound?
To improve specificity, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound that effectively inhibits Kir7.1 without significantly affecting other channels.
-
Employ control experiments: Use cell lines that do not express Kir7.1 or express other Kir channels to quantify the off-target effects of this compound.
-
Consider a more selective analog: For highly sensitive assays where off-target effects are a concern, ML418 offers a more selective inhibition of Kir7.1.[1][2]
-
Validate findings with a secondary inhibitor: Use a structurally different Kir7.1 inhibitor to confirm that the observed effects are due to the inhibition of Kir7.1 and not an artifact of the chemical scaffold of VU714.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] For long-term storage, it should be kept as a solid powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal or lack of dose-response in thallium flux assay | 1. Suboptimal dye loading. 2. Cell health issues. 3. Compound precipitation. | 1. Optimize dye loading time and concentration. Ensure complete removal of extracellular dye before measurement. 2. Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. 3. Visually inspect for precipitation. Prepare fresh dilutions and consider the use of a solubility-enhancing agent if necessary. |
| Inconsistent currents in electrophysiology recordings | 1. Unstable seal formation. 2. "Run-down" of the channel activity over time. 3. Inaccurate drug concentration at the cell. | 1. Ensure high-resistance seals (>1 GΩ) for stable recordings. 2. Allow for a stable baseline recording before drug application. If run-down is observed, it may be necessary to perform experiments within a shorter timeframe. 3. Ensure adequate perfusion of the recording chamber to allow for complete solution exchange. |
| Observed phenotype is not consistent with Kir7.1 inhibition | 1. Off-target effects of this compound. 2. The experimental model lacks a functional Kir7.1 pathway. | 1. Refer to the selectivity data and consider using a more selective inhibitor like ML418. Perform control experiments with other Kir channel expressing cells. 2. Confirm the expression and function of Kir7.1 in your experimental system using techniques such as qPCR, Western blot, or functional assays in control conditions. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of VU714 and its more selective analog, ML418, against a panel of human Kir channels as determined by thallium flux assays.
Table 1: Inhibitory Potency (IC50) of VU714
| Channel | IC50 (µM) |
| Kir7.1 | 1.5 |
| Kir1.1 | 16 |
| Kir2.1 | >30 |
| Kir2.2 | >30 |
| Kir2.3 | >30 |
| Kir3.1/3.2 | >30 |
| Kir4.1 | 13 |
| Kir6.2/SUR1 | 30 |
Data sourced from Swale et al., 2016.
Table 2: Inhibitory Potency (IC50) of ML418
| Channel | IC50 (µM) | Fold Selectivity over Kir7.1 |
| Kir7.1 | 0.31 | - |
| Kir1.1 | >30 | >97 |
| Kir2.1 | >30 | >97 |
| Kir2.2 | >30 | >97 |
| Kir2.3 | 5.4 | 17 |
| Kir3.1/3.2 | >30 | >97 |
| Kir4.1 | >30 | >97 |
| Kir6.2/SUR1 | 0.31 | 1 |
Data sourced from Swale et al., 2016.[1][2]
Experimental Protocols
Thallium Flux Assay for Kir7.1 Inhibition
This protocol is adapted from methods described for high-throughput screening of Kir channel inhibitors.[1][2]
1. Cell Preparation:
- Plate HEK-293 cells stably expressing human Kir7.1 in 384-well, black-walled, clear-bottom plates at a density of 20,000 cells per well.
- Incubate overnight at 37°C and 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
- Remove the cell culture medium and add 20 µL of the loading buffer to each well.
- Incubate the plate for 60-90 minutes at room temperature, protected from light.
3. Compound Addition:
- Prepare serial dilutions of this compound in a suitable assay buffer. The final DMSO concentration should not exceed 0.5%.
- After incubation, wash the cells with assay buffer to remove extracellular dye.
- Add the diluted this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
4. Thallium Stimulation and Signal Detection:
- Prepare a stimulus buffer containing thallium sulfate.
- Use a kinetic plate reader to measure baseline fluorescence.
- Add the thallium stimulus buffer to the wells and immediately begin recording the fluorescence signal at regular intervals (e.g., every second) for 2-3 minutes.
5. Data Analysis:
- The rate of fluorescence increase corresponds to the rate of thallium influx through the Kir7.1 channels.
- Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on Kir7.1 currents.
1. Cell Preparation:
- Use cells expressing Kir7.1 plated on glass coverslips.
- Mount the coverslip in a recording chamber on the stage of an inverted microscope.
2. Recording Solutions:
- Internal Solution (pipette solution): Containing (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH.
- External Solution (bath solution): Containing (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.
3. Recording Procedure:
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration.
- Hold the cell at a holding potential of -80 mV.
- Apply a series of voltage steps or a voltage ramp to elicit Kir7.1 currents.
- Record baseline currents in the external solution.
4. Compound Application:
- Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentration in the external solution.
- Perfuse the recording chamber with the this compound-containing external solution until a steady-state block of the current is achieved.
5. Data Analysis:
- Measure the current amplitude before and after the application of this compound.
- Calculate the percentage of inhibition at different concentrations and construct a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focus on Kir7.1: physiology and channelopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound | TargetMol [targetmol.com]
Navigating Your VU714 Oxalate Experiments: A Technical Support Guide
Welcome to the technical support center for VU714 oxalate (B1200264), a potent inhibitor of the Kir7.1 potassium channel. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful execution of experiments involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My VU714 oxalate is not dissolving properly. What should I do?
A1: Issues with solubility are a common hurdle. This compound is soluble in DMSO[1]. For optimal results, it is recommended to prepare a stock solution in DMSO, with a reported solubility of up to 10 mM[2]. If you are still experiencing issues, consider the following:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Vortexing: Ensure the solution is thoroughly mixed by vortexing.
-
Sonication: A brief sonication can also help to break up any aggregates.
-
Fresh Solvent: Use anhydrous DMSO to avoid introducing water, which can decrease the solubility of many organic compounds.
Q2: I'm observing precipitate in my cell culture media after adding the this compound stock solution. How can I prevent this?
A2: Precipitation in aqueous solutions is a frequent issue when working with compounds dissolved in DMSO. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer or cell culture medium is low, typically less than 0.5%, to maintain the solubility of this compound.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your aqueous buffer. Add the diluted compound to the final experimental solution dropwise while gently vortexing or stirring to ensure rapid and even distribution.
-
Pre-warmed Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of the compound. Based on supplier recommendations, the following storage conditions should be observed:
| Storage Format | Short-Term (Days to Weeks) | Long-Term (Months to Years) |
| Solid Powder | 0 - 4°C[1] | -20°C[1][3] |
| In Solvent (e.g., DMSO) | Not specified | -80°C[3] |
It is also advisable to protect the compound from light[1]. The solid form is stable for over two years if stored correctly[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1[1][3][4]. Kir7.1 channels are key regulators of various physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility[1].
Below is a diagram illustrating the inhibitory action of this compound on the Kir7.1 channel.
Q5: How selective is this compound?
A5: this compound shows a degree of selectivity for Kir7.1 over other Kir channels. The inhibitory potency follows this rank order: Kir7.1 > Kir4.1 > Kir1.1 > Kir6.2/SUR1[2]. It has significantly less activity at Kir2.1, Kir2.2, Kir2.3, and Kir3.1/3.2 channels[2].
| Kir Channel Subtype | IC50 (µM) |
| Kir7.1 | 5.6[2] |
| Kir4.1 | 13[2] |
| Kir1.1 | 16[2] |
| Kir6.2/SUR1 | 30[2] |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a stock solution, a critical first step in many experiments.
Methodology:
-
Calculation: To prepare a 10 mM stock solution, you will need 4.57 mg of this compound (Molecular Weight: 456.92 g/mol ) per 1 mL of DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder in a suitable microcentrifuge tube.
-
Dissolving: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Warming/Sonication (Optional): If the compound does not readily dissolve, gently warm the solution to 37°C or sonicate for a few minutes.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -80°C for long-term use[3].
Protocol 2: General Workflow for a Cell-Based Assay
This diagram illustrates a typical workflow for utilizing this compound in a cell-based experiment, such as measuring changes in membrane potential or ion flux.
Disclaimer: This technical support guide is for research use only and is not intended for human or veterinary use. The information provided is based on publicly available data and should be used as a general guide. Researchers should always consult the primary literature and their own experimental data to determine the optimal conditions for their specific applications.
References
Validation & Comparative
A Comparative Guide to VU714 Oxalate and Other Kir7.1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the inwardly rectifying potassium (Kir) channel Kir7.1 has emerged as a significant therapeutic target for a range of physiological processes, including melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility.[1] The development of selective inhibitors for Kir7.1 is crucial for dissecting its function and exploring its therapeutic potential. This guide provides a detailed comparison of VU714 oxalate (B1200264) with other notable Kir7.1 inhibitors, supported by experimental data, detailed protocols, and a visualization of its key signaling pathway.
Performance Comparison of Kir7.1 Inhibitors
The inhibitory activity of VU714 oxalate and other compounds against Kir7.1 and a panel of related Kir channels has been quantified using various electrophysiological and fluorescence-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below to facilitate a direct comparison of potency and selectivity.
| Inhibitor | Kir7.1 IC50 (µM) | Kir1.1 (ROMK) IC50 (µM) | Kir2.1 IC50 (µM) | Kir4.1 IC50 (µM) | Kir6.2/SUR1 IC50 (µM) | Assay Method | Reference | |---|---|---|---|---|---|---| | This compound | 1.5 | 16 | >30 | 13 | 30 | Whole-cell voltage clamp / Thallium flux |[2] | | ML418 | 0.310 | >30 | >30 | >30 | ~0.3 | Thallium flux |[1][3] | | VU590 | 8 | 0.2 | >10 | >10 | - | Whole-cell voltage clamp / Thallium flux |[4][5] | | VU573 | - | 19 | >50 | - | - | Thallium flux |[6][7] | | Barium Chloride | - | - | 2.7 - 30 | - | 100 | Electrophysiology |[8][9] | | Quinidine | - | - | 4.1 - 42.5 (IK1) | - | 4.9 (KATP) | Electrophysiology |[1][10][11] | | Amiodarone (B1667116) | - | - | - | - | 0.24 - 2.3 (KATP) | Electrophysiology |[6][10][12] |
Detailed Experimental Protocols
The quantitative data presented above were primarily generated using two key experimental techniques: the thallium flux assay for high-throughput screening and the whole-cell voltage-clamp technique for detailed electrophysiological characterization.
Thallium Flux Assay Protocol
This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for K+, through Kir channels expressed in a cell line (e.g., HEK293).
-
Cell Preparation: T-REx-HEK293 cells with tetracycline-inducible expression of the target Kir channel are plated in 384-well, clear-bottom, black-walled plates and cultured overnight. Channel expression is induced by the addition of tetracycline.
-
Dye Loading: The culture medium is removed, and a thallium-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™) loading solution is added to each well.[13][14][15] Cells are incubated for approximately one hour at room temperature to allow for dye uptake.
-
Compound Incubation: After dye loading, the cells are washed with a dye-free assay buffer. The test compounds, including various concentrations of the inhibitors, are then added to the wells and incubated for a defined period (e.g., 20-30 minutes) to allow for target engagement.
-
Thallium Stimulation and Signal Detection: The assay plate is placed in a kinetic plate reader. A stimulus buffer containing thallium sulfate (B86663) is added to all wells simultaneously. The influx of Tl+ through open Kir channels leads to an increase in the fluorescence of the intracellular dye.[13]
-
Data Analysis: The rate of fluorescence increase is measured over time. The inhibitory effect of the compounds is calculated by comparing the rate of Tl+ flux in the presence of the inhibitor to the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a logistical equation.[13]
Whole-Cell Voltage-Clamp Electrophysiology Protocol
This technique provides a detailed characterization of the inhibitory effects of compounds on the ion channel's electrical activity.
-
Cell Preparation: Cells expressing the Kir channel of interest (e.g., transiently transfected HEK293 cells or a stable cell line) are cultured on glass coverslips.
-
Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with an external bath solution. A glass micropipette with a fine tip (0.5–1 MΩ resistance) is filled with an internal solution mimicking the intracellular ionic composition and is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a single cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total ionic current across the cell membrane.[16][17]
-
Voltage Protocol and Data Acquisition: The membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps or ramps are applied to elicit Kir channel currents. Currents are recorded in the absence (baseline) and presence of various concentrations of the inhibitor, which is applied via the bath perfusion system.
-
Data Analysis: The amplitude of the Kir channel current is measured at a specific voltage. The percentage of current inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the concentration-response data with the Hill equation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway involving Kir7.1 and a typical experimental workflow for identifying Kir channel inhibitors.
Caption: Kir7.1 signaling via the MC4R.
Caption: High-throughput screening workflow.
References
- 1. Influence of extracellular K+ concentrations on quinidine-induced K+ current inhibition in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Boosting the signal: Endothelial inward rectifier K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Ba2+ block of a mouse inwardly rectifying K+ channel: differential contribution by two discrete residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of ATP-sensitive K+ channels and L-type Ca2+ channels by amiodarone elicits contradictory effect on insulin secretion in MIN6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to VU714 Oxalate and ML418 for Kir7.1 Channel Blockade
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent inhibitors of the Kir7.1 potassium channel: VU714 oxalate (B1200264) and its optimized analogue, ML418. This document outlines their respective potencies, selectivities, and mechanisms of action, supported by experimental data, to aid in the selection of the appropriate tool compound for in vitro and in vivo studies.
Executive Summary
The inward rectifier potassium (Kir) channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular excitability and ion homeostasis in various tissues, including the brain, eye, and uterus.[1][2] Dysregulation of Kir7.1 function is associated with conditions such as Leber congenital amaurosis and snowflake vitreoretinopathy.[1] The development of potent and selective Kir7.1 inhibitors is crucial for elucidating its physiological roles and therapeutic potential. VU714 was identified as a novel inhibitor of Kir7.1, and subsequent lead optimization led to the development of ML418, a more potent and selective compound.[1][2][3]
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory potency (IC50) of VU714 oxalate and ML418 against Kir7.1 and other Kir channels, as determined by thallium flux assays.
| Target | VU714 IC50 (µM) | ML418 IC50 (µM) |
| Kir7.1 | 5.6 [1] | 0.31 [1][4] |
| Kir1.1 | 16[1] | >30 |
| Kir2.1 | >30 | >30 |
| Kir2.2 | >30 | >30 |
| Kir2.3 | >30 | >30 |
| Kir3.1/3.2 | >30 | >30 |
| Kir4.1 | 13[1] | >30 |
| Kir6.2/SUR1 | 30[1] | 1.9[4] |
Key Findings:
-
Potency: ML418 exhibits significantly greater potency for Kir7.1, with a sub-micromolar IC50 of 310 nM, compared to VU714's IC50 of 5.6 µM.[1]
-
Selectivity: ML418 demonstrates superior selectivity over other Kir channels. It is at least 17-fold more selective for Kir7.1 over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, and Kir4.1.[1][2][3] In contrast, VU714 shows moderate selectivity, with activity against Kir4.1 and Kir1.1 in the micromolar range.[1] Notably, ML418 is equipotent against Kir6.2/SUR1.[2][3]
Mechanism of Action
Both VU714 and ML418 act as pore blockers of the Kir7.1 channel.[1] Their inhibitory activity is dependent on interactions with specific amino acid residues lining the ion conduction pathway. Site-directed mutagenesis studies have identified Glutamate 149 (E149) and Alanine 150 (A150) as crucial determinants for the activity of both compounds.[1][3] A proposed model suggests a steric mechanism where these molecules physically occlude the pore, thereby blocking the flow of potassium ions.[1]
Experimental Protocols
The characterization of VU714 and ML418 involved two primary experimental techniques:
1. Thallium Flux Assay:
This high-throughput screening method utilizes a fluorescence-based assay to measure the influx of thallium (Tl+), a potassium congener, through Kir7.1 channels expressed in HEK293 cells. The assay for Kir7.1 often employs the higher conductance mutant Kir7.1-M125R to achieve a more robust signal.[1]
-
Cell Line: T-REx-HEK293 cells inducibly expressing Kir7.1-M125R.
-
Assay Principle: A fluorescent dye sensitive to Tl+ is loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will reduce this fluorescence signal.
-
Procedure:
-
Cells are plated in 384-well plates and protein expression is induced with tetracycline.
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compounds (VU714 or ML418) at varying concentrations are added to the wells.
-
A Tl+ solution is added to initiate the flux.
-
Fluorescence is measured over time using a plate reader.
-
Data is normalized to controls and IC50 values are calculated from concentration-response curves.
-
2. Whole-Cell Patch Clamp Electrophysiology:
This technique directly measures the ionic currents flowing through the Kir7.1 channels in the cell membrane, providing a detailed assessment of channel inhibition.
-
Cell Line: HEK293 cells expressing Kir7.1.
-
Assay Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ionic currents.
-
Procedure:
-
Cells are cultured on coverslips.
-
A coverslip is transferred to a recording chamber on a microscope.
-
A micropipette filled with an appropriate intracellular solution is used to form a gigaseal with a single cell.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The membrane potential is clamped, and voltage steps are applied to elicit Kir7.1 currents.
-
The compound of interest is applied to the cell via the extracellular solution.
-
The reduction in current amplitude in the presence of the compound is measured to determine the degree of inhibition.
-
Visualizations
Caption: Experimental workflow for the discovery and characterization of Kir7.1 inhibitors.
Caption: Mechanism of Kir7.1 channel pore block by VU714 and ML418.
Conclusion
ML418 represents a significant advancement over VU714 as a pharmacological tool for studying Kir7.1. Its sub-micromolar potency and superior selectivity make it a more precise and reliable inhibitor for in vitro and in vivo applications.[1][2][3] While both compounds share a common mechanism of action as pore blockers, the enhanced pharmacological profile of ML418 makes it the current state-of-the-art inhibitor for investigating the physiological and pathophysiological roles of the Kir7.1 channel. Researchers should consider the potential for off-target effects, particularly on Kir6.2/SUR1 channels when using ML418, and select the appropriate compound based on the specific requirements of their experimental design.
References
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity of VU714 Oxalate and VU590 for Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two small-molecule inhibitors, VU714 oxalate (B1200264) and VU590, against a panel of inwardly rectifying potassium (Kir) channels. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
VU590 was one of the first publicly disclosed small-molecule inhibitors of the renal outer medullary potassium channel (Kir1.1 or ROMK), a target for a novel class of diuretics.[1][2] While potent against Kir1.1, VU590 also exhibits activity against Kir7.1, limiting its utility as a selective probe for Kir1.1 function in tissues where both channels are expressed.[3][4] This led to the development of other inhibitors, including VU714, with different selectivity profiles. Understanding the nuanced selectivity of these compounds is crucial for the accurate interpretation of experimental results.
Data Presentation: Inhibitory Activity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for VU714 oxalate and VU590 against a range of Kir channels. These values have been compiled from various studies to provide a comparative overview.
| Potassium Channel | This compound IC50 (µM) | VU590 IC50 (µM) |
| Kir1.1 (ROMK) | 16[5] | 0.2 - 0.29[1][2][6] |
| Kir2.1 | > 30[5] | No apparent effect |
| Kir2.2 | > 30[5] | - |
| Kir2.3 | > 30[5] | No significant inhibition |
| Kir3.1/3.2 | > 30[5] | - |
| Kir4.1 | 13[5] | No apparent effect |
| Kir6.2/SUR1 | 30[5] | - |
| Kir7.1 | 5.6[5] | ~8[1][2][3][6] |
Note: "-" indicates data not available in the reviewed sources. IC50 values can vary between different experimental setups.
Experimental Protocols
The inhibitory activities of this compound and VU590 are typically determined using two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed biophysical characterization.
Thallium Flux Assay
This fluorescence-based assay is a common method for high-throughput screening of ion channel modulators.[7]
Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can permeate Kir channels. A Tl+-sensitive fluorescent dye (e.g., FluoZin-2) is loaded into cells expressing the Kir channel of interest. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block Tl+ influx, resulting in a reduced fluorescence signal.
General Protocol:
-
Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.
-
Dye Loading: Cells are incubated with a Tl+-sensitive fluorescent dye.
-
Compound Addition: The compound of interest (e.g., this compound or VU590) at various concentrations is added to the wells.
-
Thallium Stimulation: A buffer containing Tl+ is added to initiate the influx.
-
Fluorescence Reading: The change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized to controls, and IC50 values are calculated from the concentration-response curves.
Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels.
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of the current flowing through the ion channels in that patch of membrane (cell-attached or whole-cell configuration).
General Protocol for Whole-Cell Recording:
-
Cell Preparation: Cells expressing the Kir channel are grown on coverslips.
-
Pipette Preparation: A glass micropipette is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The pipette is brought into contact with the cell membrane, and suction is applied to form a gigaseal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.
-
Current Recording: The membrane potential is clamped at a specific voltage, and the current flowing through the Kir channels is recorded in the absence and presence of the inhibitor.
-
Data Analysis: The degree of current inhibition at different compound concentrations is used to determine the IC50 value.
Molecular Mechanism of Action and Signaling
Both VU590 and VU714 are pore blockers, meaning they physically obstruct the ion conduction pathway of the channel.[3] The differential selectivity of VU590 for Kir1.1 and Kir7.1 has been attributed to specific amino acid residues within the channel pore.[1][2]
In Kir1.1, the asparagine residue at position 171 (N171) is crucial for the high-affinity block by VU590.[1] In contrast, the equivalent position in Kir7.1 contains a glutamate (B1630785) residue (E149), which results in a lower affinity for VU590.[3] Furthermore, a threonine residue at position 153 (T153) in Kir7.1 creates a polar barrier that hinders the access of lower-affinity ligands like VU590 and VU714 to their binding site.[1][8]
Below is a diagram illustrating the proposed interaction of VU590 with the pores of Kir1.1 and Kir7.1 channels.
Caption: Proposed binding model of VU590 in Kir1.1 and Kir7.1 channels.
Conclusion
This compound and VU590 exhibit distinct selectivity profiles for Kir channels. VU590 is a potent inhibitor of Kir1.1 with moderate activity against Kir7.1, while being largely inactive against other tested Kir channels. In contrast, this compound is a more potent inhibitor of Kir7.1 and also shows activity against Kir4.1 and Kir1.1, but with lower potency compared to VU590's action on Kir1.1. The choice between these two compounds will depend on the specific Kir channel being investigated and the potential for off-target effects in the experimental system. The provided data and experimental context aim to facilitate a more informed decision-making process for researchers in the field.
References
- 1. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Plight of the pore polar bar(rier) - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of M5 Negative Allosteric Modulators in Preclinical Models
An important clarification regarding the topic: Initial research indicates that VU714 oxalate (B1200264) is an inhibitor of the Kir7.1 potassium channel and not a negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] Therefore, this guide will focus on the validation and efficacy of established M5 negative allosteric modulators, providing a comparison of their performance based on available experimental data.
This guide provides a comparative overview of the efficacy of prominent M5 negative allosteric modulators (NAMs), ML375 and VU6008667, in preclinical models of substance use disorder. The M5 muscarinic acetylcholine receptor is a key target in modulating the brain's reward circuitry, making its antagonists a promising avenue for therapeutic development.[5][6][7]
Data Summary
The following table summarizes the quantitative data on the efficacy of ML375 and VU6008667 in attenuating drug-seeking behaviors in rodent models.
| Compound | Model Organism | Assay | Drug of Abuse | Key Findings | Reference |
| ML375 | Rat | Progressive Ratio (PR) Self-Administration | Oxycodone | Reduced breakpoint for oxycodone self-administration. | [6][8] |
| Rat | Cue-Induced Reinstatement | Oxycodone | Attenuated cue-elicited responding. | [6][8] | |
| Rat | Self-Administration | Cocaine, Ethanol | Attenuated self-administration. | [6][7] | |
| VU6008667 | Rat | Acquisition of Self-Administration | Oxycodone | Blocked acquisition of opioid self-administration. | [9] |
| Rat | Reinstatement | Oxycodone | Attenuated reinstatement of oxycodone seeking. | [9] |
Experimental Protocols
1. Rodent Self-Administration Model:
This model assesses the reinforcing properties of a drug.
-
Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a catheter implanted in the jugular vein of the animal.
-
Procedure:
-
Acquisition: Animals are trained to press an "active" lever to receive an intravenous infusion of the drug (e.g., oxycodone). The "inactive" lever has no programmed consequences.
-
Maintenance: Once a stable response is established, the animals are moved to a specific schedule of reinforcement, such as a fixed-ratio (FR) or progressive-ratio (PR) schedule.
-
Intervention: The M5 NAM (e.g., ML375, VU6008667) or vehicle is administered prior to the self-administration session.
-
Data Collection: The number of active and inactive lever presses, and infusions earned are recorded. A reduction in active lever presses for the drug following NAM administration indicates a decrease in the drug's reinforcing efficacy.
-
2. Cue-Induced Reinstatement Model:
This model simulates relapse to drug-seeking behavior.
-
Apparatus: Same as the self-administration model.
-
Procedure:
-
Acquisition and Maintenance: Animals are trained to self-administer a drug as described above.
-
Extinction: The drug is withheld, and lever presses no longer result in drug infusion. Sessions are conducted until responding on the active lever significantly decreases.
-
Reinstatement Test: Animals are administered the M5 NAM or vehicle and then placed back in the operant chamber where they are exposed to drug-associated cues (e.g., cue light and tone) without the drug being available.
-
Data Collection: An increase in active lever pressing in response to the cues is termed reinstatement. A reduction in this cue-induced responding by the NAM indicates a potential to prevent relapse.
-
Signaling Pathways and Experimental Workflows
M5 Receptor Signaling Pathway in Dopaminergic Neurons:
The M5 muscarinic acetylcholine receptor is predominantly expressed on dopamine (B1211576) neurons in the ventral tegmental area (VTA).[6][7][8] Activation of these Gq-coupled receptors leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and neuronal firing.
Caption: M5 receptor signaling cascade in a dopaminergic neuron.
Experimental Workflow for Evaluating M5 NAM Efficacy:
The following diagram illustrates the general workflow for testing the efficacy of a novel M5 NAM in a preclinical model of opioid self-administration.
Caption: Workflow for preclinical validation of an M5 NAM.
References
- 1. amsbio.com [amsbio.com]
- 2. targetmol.com [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. VU714 oxalate | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with No Effect on Antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
VU714 Oxalate: A Comparative Analysis of Cross-reactivity with Inwardly Rectifying Potassium (Kir) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of VU714 oxalate (B1200264), a known inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1, against a panel of other Kir channel subtypes. The data presented is intended to assist researchers in evaluating the selectivity of this compound and to provide detailed experimental context for its use.
Introduction to Kir Channels and VU714 Oxalate
Inwardly rectifying potassium (Kir) channels are a family of ion channels crucial for maintaining cellular excitability and potassium homeostasis in various tissues, including the nervous system, kidneys, and heart.[1][2][3][4][5] The Kir channel family is structurally and functionally diverse, with seven subfamilies (Kir1.x to Kir7.x) that play distinct physiological roles.[1][2][3][5] Dysregulation of Kir channel function has been implicated in a range of pathologies, making them attractive targets for therapeutic intervention.[4]
This compound has been identified as a potent inhibitor of the Kir7.1 channel.[6][7][8] Understanding its activity at other Kir channel subtypes is critical for its application as a selective pharmacological tool and for assessing its potential off-target effects in drug development. This guide summarizes the inhibitory potency of this compound across a range of Kir channels.
Comparative Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Kir channel subtypes as determined by thallium flux assays.
| Kir Channel Subtype | IC50 (µM) |
| Kir7.1 | 5.6 |
| Kir4.1 | 13 |
| Kir1.1 | 16 |
| Kir6.2/SUR1 | 30 |
| Kir2.1 | > 30 |
| Kir2.2 | > 30 |
| Kir2.3 | > 30 |
| Kir3.1/3.2 | > 30 |
Data sourced from thallium flux assays.[6]
The data indicates that while this compound is most potent against Kir7.1, it also exhibits inhibitory activity against Kir4.1, Kir1.1, and Kir6.2/SUR1 at higher micromolar concentrations. The compound shows significantly weaker to no activity against Kir2.x and Kir3.x subtypes, with IC50 values exceeding 30 µM.[6]
Experimental Protocol: Thallium Flux Assay for Kir Channel Inhibition
The cross-reactivity data for this compound was generated using a fluorescence-based thallium flux assay. This high-throughput screening method measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through the Kir channel pore.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the Kir channel of interest (e.g., Kir1.1, Kir2.1, Kir4.1, etc.).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Thallium-Sensitive Fluorescent Dye: FluoZin-2 AM or FluxOR™ dye.
-
Assay Buffer (Chloride-Free): Composed of 125 mM sodium gluconate, 1 mM magnesium sulfate, 1.8 mM calcium gluconate, 5 mM glucose, and 10 mM HEPES, adjusted to pH 7.3.
-
Thallium Stimulus Buffer: Assay Buffer supplemented with a working concentration of thallium sulfate.
-
Compound Plates: 384-well microplates containing serial dilutions of this compound in assay buffer.
-
Kinetic Plate Reader: A fluorescence plate reader capable of kinetic measurements with appropriate excitation and emission filters for the chosen dye.
Methodology:
-
Cell Culture and Plating: HEK293 cells stably expressing the target Kir channel are cultured in T-75 flasks. Once confluent, the cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000-30,000 cells per well. The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: The culture medium is removed from the wells, and the cells are washed with Assay Buffer. A loading solution containing the thallium-sensitive fluorescent dye is then added to each well. The plate is incubated at room temperature in the dark for 60-90 minutes to allow for dye uptake.
-
Compound Incubation: After dye loading, the cells are washed again with Assay Buffer to remove any excess dye. The serially diluted this compound from the compound plates is then transferred to the cell plate. The plate is incubated for a further 15-30 minutes at room temperature to allow the compound to interact with the channels.
-
Thallium Flux Measurement: The cell plate is placed into a kinetic plate reader. A baseline fluorescence reading is taken for each well. The instrument's integrated liquid handling system then adds the Thallium Stimulus Buffer to each well, and the fluorescence is measured kinetically over a period of 2-5 minutes. The influx of thallium into the cells through open Kir channels leads to an increase in fluorescence of the intracellular dye.
-
Data Analysis: The rate of fluorescence increase is calculated for each well. These rates are then normalized to the control wells (containing no compound) to determine the percent inhibition for each concentration of this compound. The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Figure 1. Workflow for determining the IC50 of this compound on Kir channels using a thallium flux assay.
References
- 1. Development and validation of a thallium flux-based functional assay for the sodium channel NaV1.7 and its utility for lead discovery and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 5. Correlation between thallium flux and automated patch-clamp [metrionbiosciences.com]
- 6. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of MC4R Regulation of the Kir7.1 Channel Using the Tl+ Flux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
Comparative Analysis of VU714 Oxalate Potency on Inwardly Rectifying Potassium (Kir) Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of VU714 oxalate (B1200264) across various inwardly rectifying potassium (Kir) channel subtypes. The data presented herein, including half-maximal inhibitory concentration (IC50) values and detailed experimental methodologies, is intended to facilitate research and development efforts targeting these critical ion channels.
Data Summary: IC50 of VU714 Oxalate on Kir Channels
The inhibitory potency of this compound varies across different Kir channel subtypes, demonstrating a degree of selectivity. The following table summarizes the IC50 values obtained from thallium flux assays.
| Kir Channel Subtype | IC50 (µM) |
| Kir7.1 | 5.6 |
| Kir4.1 | 13 |
| Kir1.1 | 16 |
| Kir6.2/SUR1 | 30 |
| Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 | > 30 |
Experimental Protocols
The IC50 values presented were primarily determined using a fluorescence-based thallium flux assay. This high-throughput screening method leverages the permeability of potassium channels to thallium ions (Tl⁺) as a surrogate for potassium ion movement.
Thallium Flux Assay for IC50 Determination
This protocol outlines the general procedure for determining the IC50 of this compound on a specific Kir channel subtype expressed in a stable cell line.
1. Cell Culture and Preparation:
-
Cell Line: A stable cell line (e.g., HEK293) expressing the specific Kir channel subtype of interest is used.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded into 384-well, black-walled, clear-bottom microplates and grown to a confluent monolayer.
2. Compound Preparation and Incubation:
-
This compound Dilution: A stock solution of this compound is serially diluted in assay buffer to create a range of concentrations to be tested.
-
Compound Addition: The diluted compound solutions are added to the respective wells of the microplate containing the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 20-30 minutes) at room temperature to allow the compound to interact with the Kir channels.
3. Dye Loading:
-
Fluorescent Dye: A thallium-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR™) is used to detect the influx of Tl⁺.
-
Loading Procedure: The dye is prepared as a loading buffer according to the manufacturer's instructions and added to each well of the microplate.
-
Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at room temperature in the dark to allow the cells to take up the dye.
4. Thallium Flux Measurement:
-
Fluorescence Measurement: The microplate is placed in a fluorescence microplate reader.
-
Baseline Reading: A baseline fluorescence reading is taken before the addition of the thallium stimulus.
-
Thallium Addition: A stimulus solution containing thallium sulfate (B86663) is added to each well to initiate Tl⁺ influx through the open Kir channels.
-
Kinetic Reading: Fluorescence is measured kinetically over a period of several minutes to monitor the increase in fluorescence as Tl⁺ enters the cells and binds to the intracellular dye.
5. Data Analysis:
-
Rate of Thallium Influx: The initial rate of fluorescence increase is calculated for each well, which is proportional to the Kir channel activity.
-
Normalization: The data is normalized to the vehicle control (representing 100% channel activity) and a positive control inhibitor (representing 0% channel activity).
-
IC50 Calculation: The normalized data is plotted against the logarithm of the this compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the IC50 value.[1]
Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in the thallium flux assay used to determine the IC50 of this compound on Kir channels.
Caption: Workflow for determining IC50 using a thallium flux assay.
Signaling and Inhibition Mechanism
Inwardly rectifying potassium (Kir) channels are crucial for maintaining the resting membrane potential in various cells.[2] They allow potassium ions to flow more readily into the cell than out, a property known as inward rectification, which is caused by voltage-dependent channel block by intracellular cations like magnesium and polyamines.[3] this compound acts as a pore blocker, directly inhibiting the flow of potassium ions through the channel.
Caption: Mechanism of Kir channel inhibition by this compound.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. Screening Technologies for Inward Rectifier Potassium Channels: Discovery of New Blockers and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Results with VU714 Oxalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published performance of VU714 oxalate (B1200264), a known inhibitor of the Kir7.1 potassium channel. The data presented here is collated from publicly available research to aid in the replication of experimental results and to provide a benchmark for future studies.
Quantitative Data Summary
The inhibitory activity of VU714 oxalate has been characterized against a panel of inwardly rectifying potassium (Kir) channels. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from thallium flux assays.
| Channel | IC50 (µM) |
| Kir7.1 | 5.6[1] |
| Kir4.1 | 13[1] |
| Kir1.1 | 16[1] |
| Kir6.2/SUR1 | 30[1] |
| Kir2.1 | >30[1] |
| Kir2.2 | >30[1] |
| Kir2.3 | >30[1] |
| Kir3.1/3.2 | >30[1] |
Key Experiment: Thallium Flux Assay
The primary method used to quantify the inhibitory activity of this compound is the thallium flux assay. This fluorescence-based assay measures the influx of thallium ions (Tl⁺), a surrogate for potassium ions (K⁺), through Kir channels.
Experimental Protocol
This protocol is based on the methodology described in the discovery of VU714[2].
1. Cell Culture and Seeding:
-
HEK-293 cells stably expressing the Kir channel of interest are cultured under standard conditions (37°C, 5% CO₂).
-
Cells are seeded into 384-well, black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in the assay buffer for a specified time (e.g., 60-90 minutes) at room temperature, protected from light.
3. Compound Incubation:
-
The dye-loading solution is removed, and cells are washed again with the assay buffer.
-
A solution containing this compound at various concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated for a predetermined period (e.g., 10-30 minutes) at room temperature.
4. Thallium Flux Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A stimulus buffer containing thallium sulfate (B86663) is added to each well to initiate ion flux through the open Kir channels.
-
The fluorescence intensity is measured kinetically over time (e.g., every 1-2 seconds for 60-180 seconds).
5. Data Analysis:
-
The rate of fluorescence increase, which is proportional to the rate of thallium influx, is calculated.
-
The data is normalized to the vehicle control (representing 100% channel activity) and a positive control inhibitor (representing 0% channel activity).
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Kir7.1 Channel Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound as an inhibitor of the Kir7.1 potassium channel, which is involved in regulating cellular membrane potential.
Caption: Mechanism of Kir7.1 channel inhibition by this compound.
Experimental Workflow for Thallium Flux Assay
The workflow diagram below outlines the key steps involved in the thallium flux assay used to assess the potency of this compound.
References
Head-to-head comparison of Kir7.1 inhibitors
A Comprehensive Head-to-Head Comparison of Kir7.1 Inhibitors for Researchers
The inwardly rectifying potassium channel Kir7.1, encoded by the KCNJ13 gene, is a critical regulator of cellular membrane potential and potassium homeostasis in various tissues, including the eye, brain, and uterus.[1] Its involvement in physiological processes such as melanocortin signaling and uterine muscle contractility has made it an attractive therapeutic target.[1][2] This guide provides a detailed, data-driven comparison of key Kir7.1 inhibitors, offering researchers the necessary information to select the appropriate tool for their studies.
Performance Comparison of Kir7.1 Inhibitors
The development of potent and selective Kir7.1 inhibitors has been a focus of recent research, leading to the identification of several small molecules. This section compares the performance of prominent inhibitors based on their potency (IC50) and selectivity against other Kir channel subtypes. The data presented has been aggregated from thallium flux assays and whole-cell patch-clamp electrophysiology studies.
| Inhibitor | Kir7.1 IC50 (µM) | Selectivity Profile (IC50 in µM for other Kir channels) | Assay Method | Reference |
| ML418 | 0.31 | Kir1.1 (>30), Kir2.1 (>30), Kir2.2 (>30), Kir2.3 (>30), Kir3.1/3.2 (>30), Kir4.1 (>30), Kir6.2/SUR1 (~0.3) | Thallium Flux & Electrophysiology | [1][2] |
| VU714 | 1.5 (Electrophysiology) 5.6 (Thallium Flux) | Kir1.1 (16), Kir2.1 (>30), Kir2.2 (>30), Kir2.3 (>30), Kir3.1/3.2 (>30), Kir4.1 (13), Kir6.2/SUR1 (30) | Thallium Flux & Electrophysiology | [1] |
| VU590 | ~8 | Kir1.1 (0.2), Kir2.1 (No effect), Kir4.1 (No effect) | Electrophysiology | [3][4] |
| VU573 | ~1 | Kir1.1 (19), Kir2.1 (Relatively insensitive), Kir2.3 (Inhibited), Kir3.1/3.2 (1.9) | Thallium Flux & Electrophysiology | [5] |
| MRT00200769 | 1.3 | Data on selectivity against a broad panel of Kir channels is not readily available. | Automated Patch-Clamp |
Key Findings:
-
ML418 emerges as the most potent and selective inhibitor for Kir7.1 discovered to date, with a sub-micromolar IC50 and excellent selectivity against most other Kir channels, with the notable exception of Kir6.2/SUR1.[1][2]
-
VU714 , a precursor to ML418, shows moderate potency and selectivity.[1]
-
VU590 is a potent inhibitor of Kir1.1 and a moderately potent inhibitor of Kir7.1, making it a useful tool for studies involving both channels.[3][4]
-
VU573 displays a preference for Kir3.x and Kir7.1 over Kir1.1 and Kir2.1.[5]
Kir7.1 Signaling Pathway
Kir7.1 channel activity is modulated by various cellular signaling pathways. A key regulatory mechanism involves its interaction with G-protein coupled receptors (GPCRs), such as the melanocortin-4 receptor (MC4R), and its dependence on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).
Caption: Kir7.1 channel regulation by MC4R signaling and PIP2.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize Kir7.1 inhibitors.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir7.1 channels expressed in a cell line.
Materials:
-
HEK293 cells stably expressing Kir7.1 (often a mutant with higher conductance like Kir7.1-M125R is used for a better signal window).[1]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.
-
Dye Loading Buffer: Assay buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) and Pluronic F-127.
-
Stimulus Buffer: Assay buffer containing thallium sulfate.
-
Test compounds (Kir7.1 inhibitors).
-
384-well microplates.
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed Kir7.1-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the dye loading buffer.
-
Compound Addition: Add test compounds at various concentrations to the wells and incubate.
-
Thallium Flux Measurement: Place the plate in a fluorescent plate reader and establish a baseline fluorescence reading.
-
Stimulation: Add the thallium-containing stimulus buffer to initiate Tl+ influx.
-
Data Acquisition: Record the change in fluorescence over time. The rate of fluorescence increase is proportional to Kir7.1 channel activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. ML418: The first selective, sub-micromolar pore blocker of Kir7.1 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML418: The First Selective, Sub-Micromolar Pore Blocker of Kir7.1 Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
VU714 Oxalate: A Selective Tool for Ion Channel Research and its Application as a Negative Control
For researchers investigating the intricate signaling pathways governed by ion channels, the specificity of pharmacological tools is paramount. VU714 oxalate (B1200264) has emerged as a valuable research compound, primarily recognized for its inhibitory effects on the inwardly rectifying potassium (Kir) channel Kir7.1. Its well-defined selectivity profile not only makes it a potent tool for studying Kir7.1 function but also positions it as an ideal negative control in studies involving other ion channel families. This guide provides a comprehensive comparison of VU714 oxalate's activity across various Kir channels, details experimental protocols for its use, and illustrates its application as a negative control.
Selectivity Profile of this compound
This compound's utility as a specific inhibitor and a negative control is rooted in its differential activity against various ion channels. The compound is a potent inhibitor of the Kir7.1 channel, with reported half-maximal inhibitory concentration (IC50) values in the low micromolar range.[1] Its selectivity has been characterized against a panel of other Kir channels, demonstrating significantly lower potency or inactivity at comparable concentrations. This selectivity is crucial for attributing observed physiological effects specifically to the inhibition of Kir7.1.
The following table summarizes the inhibitory activity of this compound against a range of inwardly rectifying potassium channels. This data is essential for designing experiments where this compound can be used to selectively block Kir7.1 or as a negative control to rule out the involvement of other Kir channels.
| Channel Subtype | IC50 (µM) | Reference |
| Kir7.1 | 5.6 | [1] |
| Kir4.1 | 13 | [1] |
| Kir1.1 | 16 | [1] |
| Kir6.2/SUR1 | 30 | [1] |
| Kir2.1 | > 30 | [1] |
| Kir2.2 | > 30 | [1] |
| Kir2.3 | > 30 | [1] |
| Kir3.1/3.2 | > 30 | [1] |
Note: An IC50 value of >30 µM indicates weak or no inhibitory activity at this concentration.
Experimental Protocols
The characterization of this compound and its application as a negative control can be effectively performed using two primary electrophysiological techniques: the Thallium Flux Assay for high-throughput screening and the Patch Clamp technique for detailed biophysical characterization.
Thallium Flux Assay
This fluorescence-based assay is a common method for screening ion channel modulators. It relies on the principle that thallium ions (Tl+) can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Culture a stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing a specific Kir channel) in a 384-well plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) according to the manufacturer's instructions.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for channel binding. For negative control experiments, a concentration of 10-30 µM is recommended.
-
Thallium Stimulation and Data Acquisition: Use a kinetic plate reader to measure baseline fluorescence. Add a stimulus solution containing thallium and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus channel activity. Calculate the IC50 value by plotting the inhibition of the thallium flux against the concentration of this compound.
Patch Clamp Electrophysiology
This technique provides a more detailed analysis of ion channel activity by directly measuring the ionic currents flowing through the channel.
Protocol:
-
Cell Preparation: Prepare cells expressing the channel of interest for electrophysiological recording.
-
Whole-Cell Configuration: Establish a whole-cell patch clamp configuration to measure the total current from the entire cell membrane.
-
Voltage Protocol: Apply a specific voltage protocol to elicit channel currents. For Kir channels, this typically involves voltage ramps or steps to both hyperpolarizing and depolarizing potentials.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Recording and Analysis: Record the channel currents before and after the application of the compound. The percentage of current inhibition is then calculated to determine the effect of this compound. In negative control experiments, the absence of a significant change in current upon application of this compound would confirm the channel's insensitivity to the compound.
Visualizing the Role of this compound as a Negative Control
The following diagrams, generated using the DOT language, illustrate the conceptual framework for using this compound as a negative control in ion channel research.
Caption: Logical workflow for using this compound as a negative control.
This diagram illustrates the logic of a negative control experiment. If a test compound targeting a hypothetical "Channel X" inhibits a physiological response, applying this compound (which is inactive against Channel X) should not affect the response, thus confirming the specificity of the test compound.
Caption: Dissecting signaling pathways with this compound.
This diagram shows how this compound can be used to dissect a signaling pathway. If an upstream signal activates a cellular response, this compound can be used to determine if Kir7.1 is involved. If the response persists in the presence of this compound, it suggests that the pathway is independent of Kir7.1.
References
Confirming Kir7.1 Inhibition: A Comparative Guide to VU714 Oxalate and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
The inwardly rectifying potassium channel Kir7.1, encoded by the KCNJ13 gene, plays a crucial role in maintaining cellular excitability and ion homeostasis in various tissues, including the retina, kidney, brain, and uterus.[1][2][3] Its dysfunction is linked to channelopathies such as Snowflake Vitreoretinal Degeneration and Leber Congenital Amaurosis.[2] Consequently, Kir7.1 has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of two primary methodologies for confirming Kir7.1 inhibition: the pharmacological agent VU714 oxalate (B1200264) and genetic models such as knockout mice.
Performance Comparison: VU714 Oxalate vs. Genetic Models
Pharmacological inhibition with small molecules like this compound offers acute and reversible control over Kir7.1 function, while genetic models provide insights into the long-term consequences of channel absence. The choice between these approaches depends on the specific research question.
| Feature | This compound (Pharmacological) | Genetic Models (e.g., Kir7.1 Knockout) |
| Mechanism of Action | Direct, reversible pore block of the Kir7.1 channel. | Complete or conditional ablation of the Kcnj13 gene, leading to a lack of Kir7.1 protein expression. |
| Temporal Control | Acute and reversible. Allows for precise timing of inhibition. | Chronic/constitutive or inducible. Reveals long-term developmental and compensatory effects. |
| Specificity | Potent inhibitor of Kir7.1 (IC50 = 5.6 µM), but shows some off-target effects on other Kir channels at higher concentrations.[4] | Highly specific to Kir7.1. Potential for off-target effects of genetic manipulation is minimal. |
| Key Applications | In vitro and in vivo functional studies, target validation, screening for more potent and selective inhibitors. | Studying the developmental and physiological roles of Kir7.1, validating pharmacological findings, modeling of channelopathies. |
| Observable Phenotypes | Acute functional changes, e.g., altered cellular excitability, changes in ion flux. | Developmental abnormalities, chronic physiological changes, e.g., retinal degeneration in knockout mice.[3] |
| Limitations | Potential for off-target effects, issues with bioavailability and pharmacokinetics in vivo. | Potential for developmental compensation, can be time-consuming and expensive to generate and maintain. |
Quantitative Data: Inhibitor Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used Kir7.1 inhibitors against various inwardly rectifying potassium channels. This data is crucial for designing experiments and interpreting results, particularly concerning off-target effects.
| Inhibitor | Kir7.1 IC50 (µM) | Kir1.1 (ROMK) IC50 (µM) | Kir2.1 IC50 (µM) | Kir4.1 IC50 (µM) | Kir6.2/SUR1 IC50 (µM) | Reference |
| This compound | 5.6 | 16 | >30 | 13 | 30 | [4] |
| VU590 | ~10 (inhibition at 10µM) | - | - | - | - | [5] |
| ML418 | <1 | - | - | - | - | |
| ML111 | 70% inhibition at 10µM | - | - | - | - | |
| VU573 | - | 19 | - | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used to quantify Kir7.1 inhibition.
Thallium Flux Assay for Kir7.1 Inhibition
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir7.1 channels into cells. A Tl+-sensitive fluorescent dye is used to detect the influx, which is then inhibited by the test compound.
Materials:
-
HEK-293 cells stably expressing human Kir7.1
-
Assay buffer (e.g., HBSS)
-
Tl+-sensitive dye (e.g., FluoZin-2)
-
Pluronic acid
-
This compound or other test compounds
-
5X Thallium buffer
-
384-well microplates
-
Kinetic imaging plate reader
Procedure:
-
Cell Plating: Seed HEK-293-Kir7.1 cells into 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer and then load with the Tl+-sensitive dye solution containing pluronic acid. Incubate for 60 minutes at room temperature.
-
Compound Addition: After washing to remove excess dye, add the test compound (e.g., this compound) at various concentrations to the wells. Incubate for 20-30 minutes.
-
Thallium Addition and Signal Detection: Place the plate in a kinetic imaging plate reader. Establish a baseline fluorescence reading for 10-30 seconds. Inject the 5X Thallium buffer to initiate Tl+ influx.
-
Data Analysis: Measure the rate of fluorescence increase, which corresponds to the rate of Tl+ influx. The inhibition by the test compound is calculated relative to the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a logistical equation.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique directly measures the ionic current flowing through Kir7.1 channels in the cell membrane, providing detailed information about channel activity and its modulation by inhibitors.
Materials:
-
HEK-293 cells expressing Kir7.1
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 Mg-ATP, pH 7.2 with KOH
-
This compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply voltage steps or ramps to elicit Kir7.1 currents.
-
Inhibitor Application: Perfuse the external solution containing this compound at the desired concentration onto the cell.
-
Data Analysis: Measure the amplitude of the Kir7.1 current before and after the application of the inhibitor. The percentage of inhibition is calculated, and concentration-response curves can be generated to determine the IC50.
Visualizing Kir7.1 Function and Inhibition
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.
Kir7.1 Signaling Pathway
Caption: Signaling pathway illustrating the regulation of Kir7.1 by GPCRs and the points of intervention for this compound and genetic knockout.
Experimental Workflow for Comparing Inhibition Methods
Caption: Logical workflow for comparing the effects of pharmacological inhibition of Kir7.1 with a genetic knockout model.
Conclusion
Both this compound and genetic models are invaluable tools for investigating the function and therapeutic potential of Kir7.1. This compound provides a means for acute and reversible inhibition, ideal for pharmacological studies and screening campaigns. In contrast, genetic models, such as the Kcnj13 knockout mouse, offer a highly specific method to understand the long-term physiological consequences of Kir7.1 absence. The data and protocols presented in this guide are intended to assist researchers in selecting the most appropriate methodology for their studies and in the robust confirmation of Kir7.1 inhibition. A combined approach, where pharmacological findings are validated in genetic models, will ultimately provide the most comprehensive understanding of Kir7.1 biology and its potential as a drug target.
References
- 1. Retinal Development and Pathophysiology in Kcnj13 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the KIR7.1 Blocker VU590 on Spontaneous and Agonist-Induced Contractions of Human Pregnant Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Retinal Development and Pathophysiology in Kcnj13 Knockout Mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The inwardly rectifying K+ channel KIR7.1 controls uterine excitability throughout pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
VU714 Oxalate: A Leap Forward in Selective Kir Channel Blockade
For researchers, scientists, and drug development professionals, the quest for selective and potent ion channel modulators is paramount. In the realm of inwardly rectifying potassium (Kir) channels, VU714 oxalate (B1200264) and its close analog, ML418, represent a significant advancement over older, less specific blockers. This guide provides a detailed comparison, supported by experimental data, to highlight the advantages of these next-generation inhibitors.
Inwardly rectifying potassium channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues. Their dysfunction is implicated in numerous diseases, making them attractive therapeutic targets. However, progress has been hampered by a lack of selective pharmacological tools. Older Kir channel blockers, such as barium chloride (BaCl₂) and tetraethylammonium (B1195904) (TEA), are notoriously non-selective, affecting a wide range of potassium channels and other ion transporters. While compounds with some subfamily selectivity, like tertiapin-Q (for Kir1.1 and Kir3.x) and glibenclamide (for Kir6.x/K-ATP), have been developed, the need for highly selective probes for specific Kir channels has remained.
Enhanced Selectivity and Potency of VU714 Oxalate and ML418
This compound emerged from a high-throughput screen as a novel inhibitor of Kir7.1, a channel involved in melanocortin signaling, ocular electrolyte balance, and uterine contractility.[1][2] Subsequent lead optimization led to the development of ML418, an analog with sub-micromolar potency and superior selectivity.[1][2]
A direct comparison of the inhibitory activity of VU714 and ML418 against a panel of Kir channels demonstrates the remarkable progress in achieving selectivity. While VU714 shows moderate selectivity for Kir7.1, ML418 exhibits a significantly improved profile, with at least 17-fold selectivity over most other Kir channels tested, with the exception of Kir6.2/SUR1.[1][2]
| Blocker | Kir7.1 | Kir1.1 | Kir2.1 | Kir4.1 | Kir6.2/SUR1 |
| VU714 | 5.6 | 16 | >30 | 13 | 30 |
| ML418 | 0.31 | >30 | >30 | >30 | 0.3 |
| Data presented as IC50 (μM) from thallium flux assays.[1] |
This enhanced selectivity is a key advantage, as it minimizes off-target effects and allows for more precise investigation of the physiological roles of specific Kir channels.
Mechanism of Action: Targeting the Channel Pore
Site-directed mutagenesis studies have revealed that VU714 and ML418 act by blocking the ion conduction pathway from the intracellular side. Specifically, residues within the channel pore, such as glutamate (B1630785) 149 and alanine (B10760859) 150 in Kir7.1, have been identified as critical determinants for the activity of these compounds.[1][2] This mechanism of direct pore blockade is a common feature among many Kir channel inhibitors.
Experimental Protocols
To facilitate the evaluation of novel Kir channel modulators, detailed experimental protocols are essential. Below are standardized methods for thallium flux assays and whole-cell patch-clamp electrophysiology, commonly used to characterize the potency and selectivity of compounds like this compound.
Thallium Flux Assay for Kir Channel Inhibition
This high-throughput screening assay measures the influx of thallium ions (Tl⁺), a surrogate for K⁺, through Kir channels into cells expressing the channel of interest. A Tl⁺-sensitive fluorescent dye is used to detect this influx.
Materials:
-
HEK-293 cells stably expressing the Kir channel of interest
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3)
-
Loading buffer containing a Tl⁺-sensitive dye (e.g., FluoZin-2 AM)
-
Stimulus buffer containing Tl₂SO₄
-
Test compounds (e.g., this compound) dissolved in DMSO
Procedure:
-
Cell Plating: Plate cells in 384-well microplates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the loading buffer. Incubate for 1 hour at room temperature.
-
Compound Addition: Wash the cells with assay buffer and then add the test compounds at various concentrations.
-
Thallium Stimulation and Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add the stimulus buffer.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through channels in the cell membrane, providing detailed information about the mechanism of channel block.
Materials:
-
Cells expressing the Kir channel of interest grown on coverslips
-
External solution (e.g., containing in mM: 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2)
-
Patch pipettes (2-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Pipette Positioning and Sealing: Approach a cell with a patch pipette filled with the internal solution and form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
-
Voltage Protocol and Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply a series of voltage steps or ramps to elicit Kir channel currents.
-
Compound Application: Perfuse the test compound at different concentrations onto the cell and record the resulting changes in current.
-
Data Analysis: Measure the current inhibition at each concentration and plot a dose-response curve to determine the IC50. Analyze the voltage-dependence of the block to understand the mechanism of inhibition.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound acts and the general workflow for its characterization, the following diagrams are provided.
Caption: Regulation of Kir7.1 by the MC4-R and PIP₂, and its inhibition by this compound.
Caption: A typical workflow for the discovery and characterization of novel Kir channel blockers.
References
A Comparative Analysis of VU714 Oxalate and Quinoline-Based M1 Muscarinic Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the Kir7.1 channel inhibitor, VU714 oxalate (B1200264), and a class of quinoline (B57606) derivatives that act as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. While both VU714 oxalate and these other quinoline derivatives are valuable research tools in neuroscience, they possess distinct molecular targets and mechanisms of action. This comparison aims to objectively present their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a potent inhibitor of the inwardly rectifying potassium channel Kir7.1.[1][2][3] In contrast, quinoline derivatives such as BQCA and VU0467319 are positive allosteric modulators of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor.[4][5][6][7][8] This fundamental difference in their primary molecular targets leads to distinct downstream cellular effects and potential therapeutic applications. This guide will delve into their comparative pharmacology, supported by quantitative data and detailed experimental methodologies.
Comparative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound and representative quinoline-based M1 PAMs.
Table 1: In Vitro Potency of this compound and Quinoline M1 PAMs
| Compound | Primary Target | Assay Type | Potency (Human) | Species Specificity (Potency) |
| This compound | Kir7.1 Channel | Tl+ flux | IC50: 5.6 µM[1] | Data not available |
| BQCA | M1 Receptor | Calcium Mobilization | EC50: 840 nM[6] | Rat EC50: 267 nM[9] |
| VU0467319 | M1 Receptor | Calcium Mobilization | EC50: 492 nM[4][5][8] | Rat EC50: 398 nM, Mouse EC50: 728 nM, Cynomolgus Monkey EC50: 374 nM[4][7] |
| VU0486846 | M1 Receptor | Calcium Mobilization | EC50: 308 nM[10] | Rat EC50: 253 nM[10] |
Table 2: In Vitro Selectivity Profile
| Compound | Primary Target | Selectivity |
| This compound | Kir7.1 Channel | Inhibits other Kir channels with a rank order potency of Kir4.1 (IC50=13 µM) > Kir1.1 (IC50=16 µM) > Kir6.2/SUR1 (IC50=30 µM). Inactive against Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2 (IC50 > 30 µM).[1] |
| BQCA | M1 Receptor | Inactive against M2-M5 muscarinic receptors.[6] |
| VU0467319 | M1 Receptor | Ineffective in shifting ACh affinity at rat M2, M3, M4, or M5 receptors (EC50 > 30 µM).[5][7] |
| VU0486846 | M1 Receptor | Inactive against human and rat M2-M5 muscarinic receptors.[10] |
Table 3: In Vivo Data for VU0467319
| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint |
| VU0467319 | Rat | p.o. | 0.3 - 5.6 | Dose-dependently enhanced recognition memory in the Novel Object Recognition test.[4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
Thallium Flux Assay for Kir Channel Inhibition (e.g., this compound)
This assay is a fluorescence-based method for measuring the activity of potassium channels. It utilizes the permeability of these channels to thallium ions (Tl+) and a Tl+-sensitive fluorescent dye.
Materials:
-
Cell Line: A stable cell line expressing the Kir channel of interest (e.g., HEK293-Kir7.1).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Plates: 384-well, clear-bottom, black-walled plates.
-
Thallium-sensitive dye: FluxOR™ Thallium Detection Kit or similar.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: Chloride-free buffer (e.g., 125 mM sodium gluconate, 1 mM MgSO4, 1.8 mM Ca(gluconate)2, 5 mM glucose, 10 mM HEPES, pH 7.3).
-
Thallium Stimulus Buffer: Assay Buffer containing a working concentration of thallium sulfate.
-
Kinetic Plate Reader: A plate reader capable of fluorescence measurement at appropriate excitation and emission wavelengths.
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at room temperature.
-
Compound Incubation: After dye loading, wash the cells with Assay Buffer. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Thallium Addition and Signal Reading: Place the plate in the kinetic plate reader. Add the Thallium Stimulus Buffer to all wells simultaneously using the reader's injection system.
-
Data Acquisition: Measure the fluorescence intensity over time, typically for 2-5 minutes. The influx of Tl+ through open channels will lead to an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the Kir channel activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.[11][12]
Calcium Mobilization Assay for M1 Receptor PAM Activity (e.g., BQCA, VU0467319)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 muscarinic receptor.
Materials:
-
Cell Line: A stable cell line expressing the M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1).
-
Culture Medium: Appropriate cell culture medium.
-
Assay Plates: 96- or 384-well, clear-bottom, black-walled plates.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Test Compound: Quinoline M1 PAM (e.g., BQCA, VU0467319) dissolved in DMSO.
-
Agonist: Acetylcholine (ACh) or another muscarinic agonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: A plate reader with an integrated liquid handling system for compound and agonist addition.
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions, typically involving a 1-hour incubation at 37°C.
-
Compound Incubation: After dye loading, wash the cells with Assay Buffer. Add the test M1 PAM at various concentrations and incubate for a short period (e.g., 2-15 minutes).
-
Agonist Addition and Signal Reading: Place the plate in the fluorescence plate reader. Add a sub-maximal (EC20) concentration of the agonist (ACh) to stimulate the M1 receptor.
-
Data Acquisition: Measure the fluorescence intensity over time. Activation of the M1 receptor will trigger the release of intracellular calcium, leading to an increase in fluorescence.
-
Data Analysis: The increase in fluorescence is proportional to the M1 receptor activity. To determine the EC50 of the PAM, calculate the potentiation of the EC20 ACh response at each PAM concentration. Fit the concentration-response data to a four-parameter logistic equation.[13][14][15]
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[16][17][18]
Materials:
-
Test Animals: Rats or mice.
-
Testing Arena: An open-field box.
-
Objects: Two sets of identical objects (e.g., small plastic toys, metal blocks) that are of similar size but different in shape and appearance. The objects should be heavy enough that the animals cannot move them.
-
Video Recording and Analysis System: To record and score the animal's behavior.
Procedure:
-
Habituation: On the day before the test, allow each animal to explore the empty testing arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase (T1): On the testing day, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a defined period (e.g., 5 minutes). Record the time the animal spends actively exploring each object (sniffing or touching with the nose).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). The length of the ITI can be adjusted to test short-term or long-term memory.
-
Testing Phase (T2): After the ITI, place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory, as the animal spends more time exploring the novel object. Compare the DI between different treatment groups (e.g., vehicle vs. compound-treated).[16][19][20]
Conclusion
This compound and quinoline derivatives like BQCA and VU0467319 represent two distinct classes of neuropharmacological tools. This compound's inhibitory action on Kir7.1 channels provides a means to study the role of this specific potassium channel in cellular excitability. In contrast, the quinoline-based M1 PAMs offer a way to enhance cholinergic neurotransmission through a specific receptor subtype, with potential implications for cognitive function. The data and protocols presented in this guide are intended to provide researchers with a clear, objective comparison to facilitate informed decisions in experimental design and drug discovery efforts.
References
- 1. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. amsbio.com [amsbio.com]
- 4. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VU0467319 (VU319, ACP-319) | M1 mAChR PAM | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. behaviorcloud.com [behaviorcloud.com]
Safety Operating Guide
Navigating the Safe Disposal of VU714 Oxalate: A Procedural Guide
I. Understanding the Hazards of Oxalate (B1200264) Compounds
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with oxalate-containing compounds. Based on information for analogous substances like sodium oxalate, the primary risks are:
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion can lead to systemic effects due to the binding of oxalate with calcium, potentially causing kidney damage and cardiovascular issues. |
| Acute Dermal Toxicity | Harmful in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. |
II. Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling VU714 oxalate for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use. |
| Eye/Face Protection | Safety glasses with side-shields or a face shield must be worn. |
| Skin and Body Protection | A fully-buttoned lab coat is required. |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator should be used. |
III. Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Containerization
-
Waste Identification: Clearly identify all waste containing this compound, including unused or expired powder, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE.
-
Segregation: At the point of generation, segregate solid this compound waste from other laboratory waste streams. Use dedicated, clearly labeled waste containers. Do not mix with liquid waste or incompatible chemicals.
-
Containerization:
-
Place solid this compound waste into a securely sealed, leak-proof, and chemically compatible container. The original container is often a suitable option if it is in good condition.
-
Ensure the container is appropriate for solid waste to prevent punctures or leaks.
-
Do not use food-grade containers.
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Harmful")
-
The date of accumulation (the date the first waste was placed in the container)
-
The name and contact information of the generating laboratory or principal investigator.
-
-
-
On-Site Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and away from drains and incompatible materials.
-
Store containers of incompatible materials separately to prevent accidental mixing.
-
-
Off-Site Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the disposal company with all necessary information about the waste, including its identity and known hazards.
-
The recommended method of disposal for solid chemical waste like this compound is typically incineration by a permitted facility.
-
Experimental Protocol: Decontamination of Empty Containers
Containers that have held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent in which this compound is soluble).
-
Each rinse should use a volume of solvent equal to approximately 10% of the container's volume.
-
-
Rinsate Collection: Collect all rinsate as hazardous waste and dispose of it accordingly.
-
Container Disposal: Once triple-rinsed, the container can be considered "empty" and disposed of as non-hazardous waste, provided all labels are defaced or removed.
IV. Spill Management
In the event of a spill of this compound powder:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep up the spilled solid material. Avoid generating dust.
-
Use a dustpan and brush or a vacuum cleaner equipped with a HEPA filter.
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Logistical Information for Handling VU714 Oxalate
Disclaimer: A specific Safety Data Sheet (SDS) for VU714 oxalate (B1200264) is not publicly available. The following guidance is based on best practices for handling potent powder compounds and the known hazards of oxalates. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety department.
VU714 oxalate is a potent inhibitor of the Kir7.1 potassium channel.[1] As a potent pharmacological agent, it requires careful handling to minimize exposure. The oxalate salt form also presents hazards associated with oxalates. This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
Hazard Summary
While specific toxicity data for this compound is unavailable, it should be handled as a potent compound with the potential for pharmacological effects upon exposure. The oxalate moiety is toxic; ingestion of 5-15 grams of oxalic acid has been fatal.[2] Oxalates can cause severe irritation and burns to the skin, eyes, and respiratory tract.[3]
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder.[4] Full respiratory protection is critical. Double-gloving provides an additional barrier.[4] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[4] |
| General Laboratory Handling | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Basic protection to prevent skin and eye contact. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound.
-
Ensure a certified chemical fume hood or other suitable containment device is used for all manipulations of the solid compound.[5]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare a spill kit appropriate for chemical spills.
2. Handling the Solid Compound:
-
When handling the powder, work within a chemical fume hood or a ventilated balance enclosure.[5]
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating dust.
-
For solution preparation, this compound is soluble in DMSO (10 mM).[1] Slowly add the solvent to the powder to prevent splashing.
3. Decontamination:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after handling.
-
Dispose of all contaminated disposable materials as hazardous waste.
Emergency Procedures
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including unused compound, weighing boats, and contaminated PPE, in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste: Collect aqueous waste containing this compound in a sealed, labeled container.[4] Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[6] Do not dispose of this compound down the drain. All waste disposal must adhere to local, state, and federal regulations.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. This compound | Kir7.1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
